6-Methylpiperazin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFOHWKEKBODLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59701-83-6 | |
| Record name | 6-methylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylpiperazin-2-one
This guide provides a comprehensive overview of the synthesis and characterization of 6-methylpiperazin-2-one, a heterocyclic compound of interest to researchers and professionals in drug development. The document details a robust synthetic pathway, outlines the critical process parameters, and provides a thorough guide to the analytical techniques required for structural elucidation and purity assessment.
Introduction
This compound is a substituted piperazinone, a class of compounds recognized for their diverse pharmacological activities and utility as scaffolds in medicinal chemistry. The introduction of a methyl group at the 6-position of the piperazinone ring can significantly influence the molecule's conformational preferences, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This guide offers a detailed exploration of its preparation and analytical characterization to support further research and development.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the cyclocondensation of a substituted diamine with an α-haloester. This approach is widely applicable for the preparation of various piperazinone derivatives.
Synthetic Pathway
The primary and most direct route for the synthesis of this compound involves the reaction of 1,2-diaminopropane with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[1] This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the six-membered lactam ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of substituted piperazin-2-ones and is optimized for the preparation of this compound.
Materials:
-
1,2-Diaminopropane
-
Ethyl chloroacetate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Ethanol (or another suitable polar aprotic solvent)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane (1.0 equivalent) and triethylamine (1.1 equivalents) in absolute ethanol.
-
Addition of Electrophile: To the stirred solution, add ethyl chloroacetate (1.0 equivalent) dropwise at room temperature. The addition should be controlled to manage any exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent like ethyl acetate. Extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from analogous compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₁₀N₂O[2] |
| Molecular Weight | 114.15 g/mol [2] |
| Appearance | White to off-white solid |
| Boiling Point | ~290 °C (Predicted for the (S)-enantiomer)[3] |
| pKa | ~15.5 (Predicted for the (S)-enantiomer)[3] |
Spectroscopic Data
¹H NMR Spectroscopy (400 MHz, CDCl₃):
The proton NMR spectrum is expected to show distinct signals for the methyl group, the methine proton, and the methylene protons of the piperazinone ring, as well as the N-H protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | d | 3H | -CH₃ |
| ~3.0-3.2 | m | 2H | -CH₂- (C5) |
| ~3.3-3.5 | m | 2H | -CH₂- (C3) |
| ~3.6-3.8 | m | 1H | -CH- (C6) |
| ~6.5 | br s | 1H | N-H (amide) |
| ~2.0 | br s | 1H | N-H (amine) |
Note: The chemical shifts and multiplicities are estimations and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~18 | -CH₃ |
| ~45 | -CH₂- (C5) |
| ~48 | -CH₂- (C3) |
| ~50 | -CH- (C6) |
| ~170 | C=O (amide) |
Infrared (IR) Spectroscopy:
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretching (amine and amide) |
| ~2850-2950 | C-H stretching (aliphatic) |
| ~1650-1680 | C=O stretching (amide) |
| ~1450 | C-H bending |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 115.0866 | [M+H]⁺ (Predicted)[2] |
| 137.0685 | [M+Na]⁺ (Predicted)[2] |
| 114.0793 | [M]⁺ (Predicted)[2] |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
Caption: Workflow for the purification and characterization of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for obtaining this valuable building block. The comprehensive characterization data, although partly predictive, serves as a robust reference for researchers to confirm the identity and purity of their synthesized material. Adherence to these guidelines will ensure the production of high-quality this compound, facilitating its application in drug discovery and development programs.
References
An In-Depth Technical Guide to 6-Methylpiperazin-2-one: A Privileged Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-methylpiperazin-2-one, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying chemical principles that make this molecule a valuable tool in the synthesis of novel therapeutics. This document is structured to provide not only foundational knowledge but also actionable insights into its synthesis, reactivity, and application.
The this compound Scaffold: A Structural Overview
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, a term given to molecular frameworks that can provide high-affinity ligands for a diverse range of biological targets.[1][2] The introduction of a carbonyl group to form the piperazin-2-one core, along with a methyl group at the 6-position, imparts a unique combination of structural rigidity and functional handles that are highly advantageous for drug design.
The presence of the amide bond introduces a planar, rigid element into the six-membered ring, which helps to reduce the conformational flexibility compared to a simple piperazine.[1] This conformational constraint is a key strategy in drug design for improving binding affinity and selectivity to a target protein. Furthermore, the methyl group at the C6 position introduces a chiral center, allowing for the synthesis of stereospecific molecules, which is critical for optimizing pharmacological activity and reducing off-target effects.
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid, color="#202124"];
// Define nodes for atoms with labels N1 [label="N", pos="0,1.2!", fontsize=12]; H_N1 [label="H", pos="-0.8,1.5!", fontsize=10]; C2 [label="O", pos="1.9,0.3!", fontsize=12]; C3 [label="", pos="0.8,-0.5!", shape=plaintext, fontsize=12]; N4 [label="N", pos="-0.8,-0.5!", fontsize=12]; H_N4 [label="H", pos="-1.6,-0.8!", fontsize=10]; C5 [label="", pos="-1.2,0.5!", shape=plaintext, fontsize=12]; C6 [label="C", pos="-0.4,1.8!", fontsize=12]; H_C6 [label="H", pos="-0.4,2.6!", fontsize=10]; C_Me [label="CH₃", pos="0.8,2.4!", fontsize=12]; star [label="*", pos="-1.1, 2.0!", fontcolor="#EA4335", fontsize=18];
// Draw bonds C6 -- N1 [len=1.5]; N1 -- H_N1; C3 -- C2 [style=double, len=1.2]; N1 -- C3 [len=1.5]; C3 -- N4 [len=1.5]; N4 -- H_N4; N4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- H_C6; C6 -- C_Me; } Caption: 2D structure of this compound with chiral center indicated ().*
The piperazin-2-one ring system typically adopts a distorted half-chair conformation, which allows substituents on the ring to project into specific vectors in three-dimensional space, influencing molecular recognition at the active site of a biological target.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in drug development, influencing everything from reaction conditions to formulation.
Core Physicochemical Data
While extensive experimental data for this compound is not broadly published, a combination of data from suppliers and predictive models provides a solid foundation. It is crucial to distinguish between experimental and predicted values in any research endeavor.
| Property | Value | Data Type | Source |
| Molecular Formula | C₅H₁₀N₂O | --- | [4][5] |
| Molecular Weight | 114.15 g/mol | --- | [4][6] |
| CAS Number | 59701-83-6 (Racemate) | --- | [5] |
| 323592-68-3 ((S)-enantiomer) | --- | [4][6] | |
| Density | 0.992 ± 0.06 g/cm³ | Predicted | [4] |
| Boiling Point | 289.6 ± 33.0 °C | Predicted | [4] |
| pKa (N-H) | ~9.7 (pKa₂) / ~5.5 (pKa₁) | Inferred from 2-Methylpiperazine | [7][8] |
| pKa (C-H) | 15.53 ± 0.40 | Predicted | [4] |
A Note on pKa: The predicted pKa of ~15.5 is likely for the C-H bond adjacent to the carbonyl (an alpha-proton), which is not relevant under physiological conditions. For drug development, the pKa values of the nitrogen atoms are critical as they determine the ionization state of the molecule in the body. The experimental pKa values for the closely related precursor, 2-methylpiperazine, are approximately 9.7 and 5.5.[7][8] It is reasonable to infer that the secondary amine (N4) of this compound will have a pKa in a similar range, making it partially protonated at physiological pH, which can be crucial for solubility and target interaction. The amide proton (N1) is significantly less basic.
Predicted Spectroscopic Profile
No publicly available, peer-reviewed spectra for this compound could be identified. However, based on its structure, a predicted spectroscopic profile can be described. This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the ring. The methyl group (CH₃) would appear as a doublet around 1.2 ppm. The proton at the chiral center (C6-H) would be a multiplet. The protons on the ethylenediamine bridge (C3-H₂ and C5-H₂) would appear as complex multiplets in the 2.8-3.5 ppm range. The two N-H protons would appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The spectrum would show five distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal, typically >170 ppm. The chiral carbon (C6) and the other ring carbons would appear in the 40-60 ppm range, while the methyl carbon would be the most upfield signal, around 15-20 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups. A strong, sharp absorption between 1650-1680 cm⁻¹ would indicate the amide carbonyl (C=O) stretch. Broad bands in the 3200-3400 cm⁻¹ region would correspond to the N-H stretching vibrations of both the amide and the secondary amine.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 114. Key fragmentation patterns would likely involve the loss of the methyl group or cleavage of the ring. Under electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z = 115.[9]
Synthesis and Purification
The most direct and common approach to synthesizing this compound is through the cyclocondensation of a substituted ethylenediamine with a two-carbon electrophile.[5][10]
Retrosynthetic Analysis & Strategy
The disconnection of the two amide bonds reveals the logical precursors: 1,2-diaminopropane and an ester of a 2-haloacetic acid, such as ethyl chloroacetate or ethyl bromoacetate. This approach is efficient and utilizes readily available starting materials.
dot graph "Synthesis_Scheme" { rankdir="LR"; node [shape=plaintext, fontsize=12]; edge [arrowhead=open, color="#202124"];
} Caption: General synthesis scheme for this compound.
The causality behind this choice is rooted in classic organic chemistry principles. The more nucleophilic primary amine of 1,2-diaminopropane will initially displace the halide on the ethyl bromoacetate. This is followed by an intramolecular aminolysis, where the second amine attacks the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable six-membered lactam ring.
Representative Experimental Protocol
The following is a generalized, self-validating protocol based on established methods for similar cyclizations. Researchers should consult specific literature, such as the patent by Sunovion Pharmaceuticals Inc., for precise, optimized conditions.[5]
Objective: To synthesize this compound via cyclocondensation.
Materials:
-
1,2-Diaminopropane (1.0 eq)
-
Ethyl bromoacetate (1.0 eq)
-
Triethylamine (2.2 eq) or Potassium Carbonate (2.2 eq)
-
Ethanol (or other suitable solvent, e.g., THF, Acetonitrile)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-diaminopropane and ethanol.
-
Base Addition: Add triethylamine or potassium carbonate to the solution. This base is crucial as it neutralizes the HBr formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
Electrophile Addition: Slowly add ethyl bromoacetate dropwise to the stirring solution at room temperature. The reaction is often exothermic, and a cooling bath may be necessary to maintain control. The slow addition prevents polymerization and side reactions.
-
Reaction: After the addition is complete, heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).
-
Extraction: Partition the residue between dichloromethane and water or a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted two more times with dichloromethane. This ensures all the product is transferred to the organic phase.
-
Washing & Drying: Combine the organic extracts and wash with brine. The brine wash helps to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Self-Validation: The identity and purity of the product must be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS) and by melting point analysis.
Chemical Reactivity and Handling
Functionalization Potential
The true power of this compound as a scaffold lies in its potential for diversification. The molecule presents two distinct nitrogen atoms for further chemical modification.[1]
dot graph "Reactivity" { rankdir=LR; node [shape=plaintext, fontsize=12]; edge [arrowhead=open, color="#202124"];
} Caption: Key sites of reactivity on the this compound scaffold.
-
N4 Position: The secondary amine at the N4 position is the more nucleophilic of the two nitrogens. It readily undergoes standard amine reactions such as N-alkylation (with alkyl halides), N-acylation (with acid chlorides or anhydrides), reductive amination, and Michael additions. This is the most common site for introducing substituents to explore the structure-activity relationship (SAR) in a drug discovery campaign.
-
N1 Position: The amide nitrogen at the N1 position is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. However, it can be deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated or arylated, providing a secondary site for modification.
Stability and Handling
Based on safety data for related compounds like 2-methylpiperazine, this compound should be handled with care.[11]
-
Stability: The compound is likely hygroscopic and moisture-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
-
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The precursor, 2-methylpiperazine, is known to cause severe skin and eye burns, and similar corrosive properties should be assumed for this compound until proven otherwise.[11]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[11]
-
Applications in Drug Discovery
The piperazin-2-one motif is increasingly recognized for its utility in constructing conformationally constrained peptidomimetics and as a core for small molecule therapeutics.[1][10] While specific blockbuster drugs containing the this compound core are not yet prevalent, its value lies in its role as a versatile chiral building block for creating libraries of diverse compounds for screening.
The combination of features makes this scaffold particularly attractive:
-
Chirality: The inherent stereocenter allows for the creation of enantiomerically pure compounds, which is a regulatory and scientific necessity in modern drug development.
-
Structural Rigidity: The lactam structure reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.
-
Vectorial Diversity: The N1 and N4 positions provide orthogonal handles to project chemical substituents into different regions of a target's binding pocket, facilitating the optimization of "hit" compounds into "lead" candidates.
-
Favorable Physicochemical Properties: The scaffold generally imparts good water solubility, a desirable property for drug candidates.
This scaffold is an ideal starting point for campaigns targeting a wide range of diseases, from cancer to viral infections, where precise molecular interactions are key to therapeutic success.[1]
Conclusion
This compound is more than just another heterocyclic compound; it is a strategically designed scaffold that offers medicinal chemists a powerful tool for innovation. Its structural and chemical properties—chirality, conformational pre-organization, and dual sites for functionalization—provide a robust platform for the efficient synthesis of compound libraries and the subsequent optimization of lead candidates. As the demand for novel, highly specific, and potent therapeutics continues to grow, the application of privileged scaffolds like this compound will undoubtedly play a critical role in the future of drug discovery.
References
- 1. This compound | 59701-83-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]
- 6. (S)-6-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]
- 7. uregina.ca [uregina.ca]
- 8. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 9. PubChemLite - this compound (C5H10N2O) [pubchemlite.lcsb.uni.lu]
- 10. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. fishersci.com [fishersci.com]
A Spectroscopic Guide to 6-Methylpiperazin-2-one: Structure, Data, and Interpretation
Abstract
6-Methylpiperazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating empirical data with mechanistic interpretations, this document serves as an essential resource for researchers, enabling confident structural verification and paving the way for future molecular design and synthesis.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound dictate its spectroscopic signature. The molecule contains a six-membered ring with two nitrogen atoms, a carbonyl group (amide), and a methyl substituent. These functional groups give rise to characteristic signals in NMR, IR, and MS, which are essential for its identification and characterization.
Below is a diagram of the this compound structure with atom numbering used for the assignment of NMR signals. This systematic numbering is crucial for unambiguously correlating spectral data to specific atoms within the molecule.
An Inquiry into the Synthesis and Properties of CAS 323592-68-3: A Data Availability Assessment
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
Initial Investigation and Data Scarcity
A thorough review of publicly accessible scientific databases, peer-reviewed literature, and patent filings was initiated to gather foundational data on CAS 323592-68-3. The search queries employed were designed to capture a wide range of information, including but not limited to:
-
"CAS 323592-68-3 synthesis"
-
"323592-68-3 properties"
-
"323592-68-3 applications"
-
"Chemical structure 323592-68-3"
-
"Scientific literature on CAS 323592-68-3"
The investigation revealed a significant lack of detailed scientific information for this specific chemical entity. The primary sources that reference CAS 323592-68-3 are commercial listings from chemical suppliers. While these sources confirm its availability for purchase, they do not provide the requisite technical data for a comprehensive scientific guide. Specifically, there is an absence of:
-
Validated Synthetic Protocols: No published methods detailing the synthesis of CAS 323592-68-3 were found.
-
Characterization Data: Information regarding its physical and chemical properties (e.g., melting point, boiling point, solubility, spectral data) is not available in the public domain.
-
Research and Applications: There is no record of this compound in peer-reviewed journals or patents that would suggest its use in any research or industrial application.
Conclusion and Path Forward
Given the absence of foundational scientific literature, it is not possible to construct an in-depth technical guide on CAS 323592-68-3 that would meet the necessary standards of scientific integrity, expertise, and trustworthiness. A whitepaper built on speculation or unverified information would be a disservice to the research community.
Therefore, the creation of the requested guide on CAS 323592-68-3 cannot be fulfilled at this time.
We remain committed to supporting your research endeavors. Should you have an alternative compound of interest with a more established body of scientific literature, we would be pleased to revisit this request and provide a comprehensive technical guide that meets your requirements. Please provide an alternative CAS number or chemical name, and we will initiate a new data assessment.
The Piperazin-2-one Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development
Introduction: The Unassuming Ring with Privileged Power
In the vast lexicon of heterocyclic chemistry, certain structural motifs reappear with remarkable frequency in the annals of medicinal chemistry. These "privileged structures" serve as versatile and reliable scaffolds upon which highly specific and potent therapeutic agents can be built. The piperazin-2-one ring, a six-membered heterocycle containing two nitrogen atoms and a carbonyl group, is a quintessential example of such a scaffold.[1] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented its status as a cornerstone in modern drug discovery.
This technical guide provides an in-depth exploration of the piperazin-2-one core, tracing its historical emergence, detailing the evolution of its synthesis from classical multi-step procedures to elegant one-pot cascade reactions, and examining its role in the development of landmark pharmaceuticals. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights grounded in decades of field-proven research.
Part 1: The Genesis of a Scaffold - An Unfolding History
The story of piperazin-2-one is not one of a single, sudden discovery but rather an evolution driven by the relentless pursuit of new therapeutic agents. While early, isolated syntheses of the core structure likely occurred in the early 20th century, its significance truly began to crystallize with the advent of systematic drug discovery programs. A pivotal moment in its history is inextricably linked to the development of Praziquantel in the 1970s.
Investigations into pyrazinoisoquinoline derivatives by Bayer AG and E. Merck KGaA, which began around 50 years ago, were aimed at finding new anthelmintic agents.[2] This research culminated in the synthesis of Praziquantel, a compound that proved to be a breakthrough in the treatment of schistosomiasis and other parasitic worm infections.[3][4] The initial synthesis by Merck involved a multi-step pathway starting from an isoquinoline core, which was subsequently elaborated to construct the fused piperazin-2-one ring system.[5] The unprecedented success of Praziquantel brought the therapeutic potential of the piperazin-2-one scaffold to the forefront of medicinal chemistry, solidifying its importance and stimulating further research into its derivatives.
Part 2: The Art of the Ring - Evolution of Synthetic Methodologies
The construction of the piperazin-2-one ring has been a subject of intense synthetic exploration. Methodologies have evolved dramatically, moving from laborious, linear sequences to highly efficient, stereocontrolled, and diversity-oriented strategies. This progression reflects the broader trends in organic synthesis towards atom economy, step efficiency, and catalytic control.
Classical Approach: Tandem Reductive Amination and Cyclization
Early and still widely practiced methods for constructing the piperazin-2-one ring rely on the sequential formation of bonds, often starting with readily available α-amino acids and ethylenediamine precursors. A robust strategy involves a tandem sequence of reductive amination followed by an intramolecular N,N'-acyl transfer and cyclization.[6][7] This approach builds the carbon backbone first and then coaxes the molecule to form the heterocyclic ring.
The causality here is straightforward: the reductive amination step selectively forms the crucial C-N bond between the two nitrogen-containing fragments. The subsequent cyclization is often promoted by heat or mild acid, which facilitates the intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, eliminating an alcohol to form the stable six-membered amide ring.[7] While reliable, this method often requires purification of intermediates and can be time-consuming.
-
Reaction Setup: To a solution of an N-(2-oxoethyl)acetamide derivative (1.0 equiv) and an α-amino acid methyl ester hydrochloride (1.1 equiv) in acetonitrile (0.5 M), add triethylamine (1.2 equiv) to liberate the free amine.
-
Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours until the formation of the intermediate secondary amine is complete (monitored by TLC or LC-MS).
-
Transamidation-Cyclization: Add glacial acetic acid (1.0 equiv) to the reaction mixture. Heat the solution to 40-50 °C and stir for 12-24 hours. The acetic acid catalyzes the intramolecular acyl transfer and subsequent cyclization.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired piperazin-2-one derivative.
Modern Advances: Cascade Reactions and Asymmetric Catalysis
The demand for rapid access to diverse libraries of chiral piperazin-2-ones for drug screening has driven the development of highly sophisticated and efficient synthetic methods.
1. Metal-Promoted Cascade Synthesis: A recent powerful strategy involves a one-pot, three-component cascade reaction that forms three new bonds. In a method developed by the group of Savic and Petkovic, a chloro allenylamide, a primary amine, and an aryl iodide are combined in a metal-promoted process to afford highly substituted piperazinones in good yields.[1][8] This process is exceptionally efficient, introducing two points of diversity in a single step, making it ideal for combinatorial chemistry.[8]
2. Asymmetric Catalysis for Chiral Piperazin-2-ones: For many therapeutic applications, controlling the stereochemistry of the piperazin-2-one core is critical. Modern asymmetric catalysis provides an elegant solution. For instance, a one-pot approach has been developed for the asymmetric synthesis of a key piperazin-2-one intermediate used in the manufacture of the antiemetic drug Aprepitant.[9][10] This sequence involves a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC), with two of the three steps being stereoselectively catalyzed by a single chiral organocatalyst.[10][11] This method avoids the need for chiral starting materials and provides the product in high enantiomeric excess.
-
Knoevenagel Reaction: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the starting aldehyde (e.g., 4-fluoro-2-(trifluoromethyl)benzaldehyde) (1.0 equiv), (phenylsulfonyl)acetonitrile (1.0 equiv), and a quinine-derived urea catalyst (e.g., eQNU) (10 mol%) in anhydrous toluene (0.3 M). Stir at room temperature for 1-2 hours until the reaction is complete.
-
Asymmetric Epoxidation: Dilute the reaction mixture with additional anhydrous toluene to a concentration of 0.02 M. Cool the mixture to -20 °C. Add cumyl hydroperoxide (CHP) (1.1 equiv) dropwise and stir at -20 °C for 24-48 hours.
-
Domino Ring-Opening Cyclization (DROC): Add the desired 1,2-ethylenediamine derivative (1.2 equiv) and triethylamine (Et₃N) (2.0 equiv) to the reaction mixture at -20 °C. Allow the reaction to warm to 25 °C and stir for an additional 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to afford the enantiomerically enriched piperazin-2-one intermediate. Enantiomeric excess (ee) is determined by chiral HPLC analysis.
Part 3: The Piperazin-2-one Core in Medicinal Chemistry
The piperazin-2-one scaffold is a fixture in successful therapeutic agents due to its ability to present substituents in a well-defined three-dimensional orientation, mimicking peptide turns and engaging with biological targets. Its two nitrogen atoms provide sites for modulating solubility and basicity, key parameters in optimizing a drug's pharmacokinetic profile.
Case Studies: From Parasites to Diabetes
The versatility of the piperazin-2-one core is best illustrated through its incorporation into marketed drugs.
| Drug/Molecule | Therapeutic Class | Key Discovery/Approval Year |
| Praziquantel | Anthelmintic | ~1975[3] |
| Aprepitant | Antiemetic (NK₁ antagonist) | ~1998 (Key intermediate synthesis)[9] |
| Evogliptin | Anti-diabetic (DPP-4 inhibitor) | 2015[12][13] |
| APPA Hybrids | Investigational Anti-Cancer | 2024 (Publication) |
-
Praziquantel: As the trailblazer, Praziquantel demonstrated the scaffold's utility in creating complex, fused heterocyclic systems with potent biological activity. It remains the drug of choice for treating schistosomiasis, a testament to its efficacy and safety.[2]
-
Aprepitant (Intermediate): The synthesis of Aprepitant, a potent antiemetic used to prevent nausea associated with cancer chemotherapy, relies on a chiral piperazin-2-one (or, more accurately, a related morpholin-2-one) intermediate.[9][10] The development of an efficient, asymmetric synthesis for this core was a critical step in making the drug commercially viable, highlighting the enabling role of synthetic innovation.
-
Evogliptin (Suganon®): A more recent success story is Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes.[12][13] The piperazin-2-one core in Evogliptin acts as a rigid scaffold to correctly position the β-amino amide side chain that interacts with the active site of the DPP-4 enzyme.[14] Developed by Dong-A ST in South Korea, its approval in 2015 marks a modern validation of the scaffold's enduring value.[15]
Conclusion and Future Perspectives
From its foundational role in the anthelmintic Praziquantel to its enabling function in modern anti-diabetic and antiemetic drugs, the piperazin-2-one scaffold has had a remarkable journey. The evolution of its synthesis from classical, step-wise constructions to elegant, catalyst-driven cascade reactions mirrors the progress of organic chemistry itself. As researchers continue to seek novel therapeutic agents for challenging diseases, the piperazin-2-one core remains a trusted and powerful tool. Its proven track record, combined with new synthetic methods that allow for unprecedented control over its structure and stereochemistry, ensures that this "privileged" ring will continue to be the starting point for the next generation of life-saving medicines.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Praziquantel - 50 Years of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9802934B2 - Process for the synthesis of (R)-praziquantel - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evogliptin - Wikipedia [en.wikipedia.org]
- 13. Evogliptin: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. researchgate.net [researchgate.net]
6-Methylpiperazin-2-one: A Chiral Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Piperazinone Core
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] This versatility has cemented its role in numerous approved pharmaceuticals.[2][3] A functionalized variant, the piperazin-2-one motif, is gaining significant traction in drug discovery. By incorporating an amide bond, the piperazin-2-one structure introduces a rigid, planar element that constrains the molecule's conformation, a critical feature for optimizing binding affinity and selectivity.[1]
This guide focuses on 6-methylpiperazin-2-one , a chiral derivative of this important heterocyclic system. The introduction of a methyl group at the 6-position creates a stereocenter, offering a three-dimensional diversity that is crucial for modern drug design, where enantiomeric purity can dictate therapeutic efficacy and safety profiles.[4][5] This document serves as a technical resource, providing an in-depth analysis of the synthesis, chemical properties, and strategic applications of this compound as a key building block in the development of novel therapeutics.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is paramount for its effective use in synthesis and drug design.
| Property | Value / Description | Reference / Note |
| Chemical Formula | C₅H₁₀N₂O | - |
| Molecular Weight | 114.15 g/mol | [1] |
| CAS Number | 59701-83-6 (Racemate) | [1] |
| Chirality | Contains one stereocenter at the C6 position. Exists as (R)- and (S)-enantiomers. | [4] |
| Key Structural Features | Six-membered heterocyclic ring with a secondary amine (N4), an amide (N1-C2), and a chiral carbon (C6). | [1] |
| Predicted pKa | The pKa of the secondary amine at N4 is estimated to be similar to that of 2-methylpiperazine (pKa₂ ≈ 9.5-9.8). | Based on data for 2-methylpiperazine.[6] The amide nitrogen (N1) is non-basic. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Based on the properties of similar small heterocycles like piperazine.[7] |
The presence of both a hydrogen bond donor (N4-H) and acceptor (C=O), along with a second modifiable nitrogen atom (N1), makes this scaffold a versatile platform for generating molecular diversity.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is not extensively documented in high-yield, specific protocols. However, its preparation can be reliably achieved through established methods for substituted piperazinone synthesis.
Primary Synthetic Route: Intermolecular Cyclization
The most direct and plausible approach involves the cyclization of 1,2-diaminopropane with an ethyl haloacetate, followed by base-mediated intramolecular aminolysis.[1] This method builds the heterocyclic ring in a two-step, one-pot sequence.
Workflow for Intermolecular Cyclization
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Cyclization of 1,2-Diaminopropane
This protocol is a representative procedure based on established methods for piperazinone synthesis.[1][8] Optimization may be required.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-diaminopropane (1.0 eq) dissolved in absolute ethanol (approx. 0.5 M).
-
N-Alkylation: Cool the solution in an ice bath. Add ethyl chloroacetate (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cyclization: To the reaction mixture, add a solution of sodium ethoxide (1.1 eq) in ethanol. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by vacuum distillation or flash column chromatography on silica gel (using a gradient eluent system such as dichloromethane/methanol) to yield this compound.
Causality Behind Choices:
-
Excess Diamine vs. Stoichiometric: While older methods often used excess diamine to prevent dialkylation, a controlled, dropwise addition at low temperature helps achieve mono-alkylation selectively.
-
Base Selection: A strong, non-nucleophilic base like sodium ethoxide is used to deprotonate the newly formed secondary amine of the intermediate, facilitating the intramolecular nucleophilic attack on the ester carbonyl to form the amide bond and close the ring.
Asymmetric Synthesis
For applications requiring enantiomerically pure material, asymmetric synthesis is necessary. A relevant strategy is the catalytic hydrogenation of a protected amino ester precursor, followed by cyclization. A patented method for the synthesis of the related isomer, (R)-3-methylpiperazin-2-one, demonstrates this principle effectively.[9]
In this approach, an N-Cbz protected amino aldehyde undergoes reductive amination with an amino acid ester. The resulting intermediate is then subjected to hydrogenolysis using a palladium on carbon catalyst, which simultaneously removes the Cbz protecting group and facilitates the intramolecular cyclization to form the chiral piperazinone with high enantiomeric excess.[9]
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Specific experimental data for this compound is not widely published. The following are predicted chemical shifts based on the analysis of similar structures such as 2-methylpiperazine and other piperazinones.[10][11][12]
-
¹H NMR (in CDCl₃, 400 MHz):
-
-CH₃ (C6): A doublet at ~1.2 ppm (J ≈ 6-7 Hz).
-
-CH (C6): A multiplet (e.g., sextet) at ~3.3-3.5 ppm.
-
-CH₂- (C5): Two diastereotopic protons appearing as complex multiplets (ddd or dt) between ~2.9 and ~3.2 ppm.
-
-CH₂- (C3): Two distinct signals, likely appearing as doublets of doublets or complex multiplets, between ~3.1 and ~3.4 ppm.
-
N4-H (Amine): A broad singlet at ~1.8-2.5 ppm (concentration-dependent, exchanges with D₂O).
-
N1-H (Amide): A broad singlet at ~6.5-7.5 ppm.
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
C=O (C2): ~168-172 ppm.
-
-CH (C6): ~48-52 ppm.
-
-CH₂- (C3): ~45-49 ppm.
-
-CH₂- (C5): ~42-46 ppm.
-
-CH₃ (C6): ~18-22 ppm.
-
Infrared (IR) Spectroscopy
-
N-H Stretch (Amide): A sharp peak around 3200-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate peak around 3300-3400 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks in the range of 2850-2960 cm⁻¹.
-
C=O Stretch (Amide): A strong, characteristic absorption band at ~1650-1680 cm⁻¹.
Key Synthetic Transformations and Derivatizations
The utility of this compound lies in its capacity for selective functionalization at its two distinct nitrogen atoms. Strategic protection is often the first step to achieving this selectivity.
N-Boc Protection of the N4-Amine
To functionalize the N1 amide position, the more nucleophilic N4 secondary amine must first be protected, typically with a tert-butoxycarbonyl (Boc) group.
Protocol: N-Boc Protection
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly or purified by flash chromatography to yield N-Boc-6-methylpiperazin-2-one.
N-Arylation (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the piperazinone scaffold to aryl halides.[13] This reaction is fundamental for creating derivatives that target protein-ligand interactions within aromatic pockets.
Workflow for Buchwald-Hartwig Amination
Caption: Key components and conditions for the Buchwald-Hartwig amination.
Protocol: N4-Arylation of this compound
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Ligand Selection: Sterically hindered, electron-rich phosphine ligands are crucial. They promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step, which forms the desired C-N bond.[13][14]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperazinone nitrogen, forming the active nucleophile without competing in side reactions.
N-Alkylation (Reductive Amination)
Reductive amination is a highly effective and controlled method for installing alkyl groups at the N4 position. It involves the reaction of the piperazinone with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[15]
Protocol: N4-Alkylation via Reductive Amination
-
Reaction Setup: To a flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine/Iminium Formation: Add acetic acid (0.1 eq) as a catalyst and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reducing agent is selective for the iminium ion over the starting carbonyl compound.[15]
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the product via flash chromatography.
Applications in Drug Discovery
The this compound scaffold is a valuable building block for several reasons:
-
Chiral Pool Synthesis: The chiral center provides a defined 3D vector for substituents, which is critical for stereospecific interactions with biological targets like enzymes and receptors.[5]
-
Conformational Rigidity: The embedded amide group restricts the conformational flexibility of the six-membered ring, reducing the entropic penalty upon binding to a target and potentially increasing potency.[1]
-
Peptidomimicry: The piperazinone core can act as a mimic of a dipeptide unit, offering improved metabolic stability and oral bioavailability compared to natural peptides.
-
Vector for Solubility: The piperazine nitrogen atoms can be protonated at physiological pH, enhancing the aqueous solubility of the final compound—a key parameter in drug development.[3]
While specific drugs containing the this compound core are not yet prevalent in the market, the broader class of chiral piperazines and piperazinones are integral to numerous clinical candidates and approved drugs, particularly in oncology and neuroscience.[2][13] For example, derivatives of the piperazine scaffold are found in kinase inhibitors where the piperazine moiety often serves to improve solubility and target engagement.[14]
Conclusion
This compound represents a sophisticated and strategically valuable heterocyclic building block for modern medicinal chemistry. Its inherent chirality, conformational constraint, and dual sites for functionalization provide chemists with a powerful tool to explore chemical space with precision. The synthetic protocols outlined in this guide—from core synthesis to key derivatization reactions like N-arylation and N-alkylation—offer a validated framework for incorporating this scaffold into drug discovery programs. As the demand for novel, potent, and selective small molecule therapeutics continues to grow, the strategic application of chiral building blocks like this compound will be indispensable in developing the next generation of medicines.
References
- 1. This compound | 59701-83-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 10. 2-Methylpiperazine(109-07-9) 13C NMR [m.chemicalbook.com]
- 11. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 12. chemconnections.org [chemconnections.org]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Theoretical and Computational Scrutiny of 6-Methylpiperazin-2-one: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical and computational examination of 6-Methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. The piperazine scaffold is a well-established "privileged scaffold" in drug discovery, and its derivatives are integral to numerous pharmaceuticals.[1][2][3] This guide delves into the molecular structure, conformational landscape, and spectroscopic properties of this compound through the lens of quantum chemical calculations. By employing Density Functional Theory (DFT), we elucidate the molecule's geometric parameters, vibrational modes, and NMR chemical shifts. This document is intended for researchers, scientists, and drug development professionals, offering a robust computational framework for the analysis of this and similar heterocyclic systems. While direct experimental data for this compound is not extensively available in the public domain, this guide establishes a predictive model grounded in well-validated computational methodologies.
Introduction: The Significance of the Piperazinone Core
The piperazine ring is a cornerstone in medicinal chemistry, lauded for its ability to serve as a versatile scaffold in the design of ligands for a diverse array of biological targets.[1][2] The introduction of a carbonyl group to form a piperazin-2-one moiety imparts conformational rigidity and introduces a planar amide bond, which can significantly influence a molecule's interaction with biological macromolecules.[3] The addition of a methyl group at the 6-position introduces a chiral center, further expanding the potential for stereospecific interactions.
Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this compound is paramount for its rational application in drug design. Computational chemistry provides a powerful avenue to explore these characteristics at the atomic level, offering insights that can guide synthetic efforts and biological evaluation. This guide outlines a systematic computational approach to characterize this compound, providing a blueprint for similar in-silico investigations.
Computational Methodology: A Self-Validating System
The protocols described herein are designed to be a self-validating system, where the choice of computational methods is justified by their proven accuracy for similar molecular systems. The primary tool for this investigation is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for organic molecules.[4][5]
Geometry Optimization and Conformational Analysis
The initial step in our computational workflow is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Conformational Search: Due to the flexibility of the six-membered ring, a conformational search is performed to identify various possible chair, boat, and twist-boat conformations.[6]
-
DFT Optimization: Each identified conformer is then subjected to full geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has demonstrated reliability for structural predictions of organic molecules.[5]
-
Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
Caption: Workflow for Geometry Optimization and Conformational Analysis.
Vibrational Spectroscopy: Predicting the Infrared and Raman Spectra
Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. We can computationally predict the infrared (IR) and Raman spectra of this compound.
Protocol:
-
Frequency Calculation: The vibrational frequencies and corresponding intensities are obtained from the frequency analysis performed after geometry optimization.
-
Scaling Factors: It is well-established that DFT calculations often overestimate vibrational frequencies. Therefore, the calculated frequencies are scaled using appropriate scaling factors to improve agreement with experimental data.
-
Spectral Simulation: The scaled frequencies and intensities are used to generate theoretical IR and Raman spectra.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 59701-83-6 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Density functional theory investigations on the conformational stability, molecular structure and vibrational spectra of 6-methyl-2-chromenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of 6-Methylpiperazin-2-one for Drug Development Professionals
Abstract: The introduction of a chiral center into a pharmacologically active scaffold can profoundly influence its biological properties. 6-Methylpiperazin-2-one, by virtue of its stereocenter at the 6-position, exists as two distinct, non-superimposable mirror images: (R)-6-methylpiperazin-2-one and (S)-6-methylpiperazin-2-one. This guide offers a comprehensive technical overview of these stereoisomers, tailored for researchers, scientists, and professionals in drug development. We will explore the critical implications of this chirality, from fundamental physicochemical properties to stereoselective synthesis and analytical characterization. While specific comparative biological data for the individual enantiomers of this compound are not extensively documented in publicly available literature, this guide will provide a robust framework for their synthesis and analysis, and discuss the well-established principles of stereoselectivity in pharmacology and toxicology that underscore the importance of evaluating each enantiomer independently.
The Imperative of Chirality in Modern Drug Discovery
Chirality is a cornerstone of contemporary medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can dictate its interaction with the equally chiral environment of the human body, including enzymes, receptors, and other proteins. Enantiomers, while chemically identical, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less potent, or even contribute to adverse effects[1]. This principle highlights the necessity of developing and characterizing single-enantiomer drugs to optimize efficacy and patient safety.
The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, found in a variety of bioactive natural products and synthetic pharmaceuticals, including anticancer and antiviral agents[2][3]. The introduction of a methyl group at the 6-position of this scaffold, creating (R)- and (S)-6-methylpiperazin-2-one, offers a valuable chiral building block for developing stereochemically defined novel therapeutics[2]. A thorough understanding of the synthesis, separation, and properties of these specific stereoisomers is therefore of significant interest to the drug development community.
Physicochemical Properties of (R)- and (S)-6-Methylpiperazin-2-one
The distinct spatial orientation of the methyl group in the (R) and (S) enantiomers of this compound is expected to give rise to differences in their physical properties, most notably their interaction with plane-polarized light (optical rotation). While comprehensive experimental data comparing the two enantiomers is limited in the available literature, some properties for the (S)-enantiomer have been reported, primarily from commercial suppliers.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (R)-6-Methylpiperazin-2-one | (S)-6-Methylpiperazin-2-one |
| Molecular Formula | C₅H₁₀N₂O | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol | 114.15 g/mol [4] |
| CAS Number | Not available | 323592-68-3[5] |
| Melting Point (°C) | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 289.6 ± 33.0 (Predicted)[5] |
| Density (g/cm³) | Data not available | 0.992 ± 0.06 (Predicted)[5] |
| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Data not available |
Strategies for Stereoselective Synthesis
The preparation of enantiomerically pure this compound is a critical step in its evaluation for pharmaceutical applications. The primary approaches to achieving this are asymmetric synthesis, which creates a specific enantiomer from a prochiral starting material, and chiral resolution, which separates a racemic mixture.
Asymmetric Synthesis from Chiral Precursors
A common and effective strategy involves the use of a "chiral pool" starting material, such as an enantiomerically pure amino acid. For instance, L-alanine (the S-enantiomer) can serve as the chiral source for the synthesis of (S)-6-methylpiperazin-2-one.
Workflow for Chiral Pool Synthesis of (S)-6-Methylpiperazin-2-one:
Caption: Synthesis of (S)-6-methylpiperazin-2-one from L-alanine.
Expertise & Experience: The choice of protecting groups for the nitrogen atoms is crucial to direct the cyclization reaction and prevent side products. The cyclization is often promoted by heat or a mild base. This approach leverages the readily available and inexpensive nature of chiral amino acids to establish the desired stereocenter early in the synthetic sequence.
Asymmetric Catalysis
Asymmetric catalysis offers a more elegant and often more efficient route to chiral molecules. Palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol precursor is a powerful method for producing chiral piperazin-2-ones with high enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation of a Pyrazin-2-ol Precursor
-
Substrate and Catalyst Preparation: In a glovebox, a high-pressure reactor is charged with the 5,6-disubstituted pyrazin-2-ol substrate, a chiral palladium catalyst (e.g., a complex of palladium with a chiral phosphine ligand like (S)-BINAP), and a suitable acid co-catalyst (e.g., TsOH·H₂O).
-
Solvent Addition: Anhydrous and degassed solvent (e.g., a mixture of dichloromethane and benzene) is added to the reactor.
-
Hydrogenation: The reactor is sealed, removed from the glovebox, and connected to a hydrogen source. It is then purged several times with hydrogen gas before being pressurized to a high pressure (e.g., 1000 psi).
-
Reaction Conditions: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 24-48 hours).
-
Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched piperazin-2-one.
-
Validation: The diastereomeric and enantiomeric excess of the product is determined by chiral HPLC analysis.
Trustworthiness: This protocol's validity is confirmed by the analytical characterization of the product. The high diastereomeric and enantiomeric ratios, confirmed by NMR and chiral HPLC respectively, validate the stereocontrol exerted by the chiral catalyst.
Analytical Techniques for Stereoisomer Characterization and Separation
The ability to separate and quantify the individual enantiomers of this compound is essential for quality control and for studying their distinct biological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Workflow for Chiral HPLC Method Development:
Caption: Systematic workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Selection: Based on screening, a suitable chiral column is selected (e.g., Chiralpak IC). A mobile phase is prepared, for instance, a mixture of acetonitrile, methanol, and diethylamine (DEA) in a 90:10:0.1 v/v/v ratio[6]. The DEA is a basic additive used to improve the peak shape of amine-containing compounds.
-
Instrumentation: An HPLC system equipped with a UV detector is used. The column temperature is maintained at a constant value, for example, 35 °C.
-
Sample Preparation: A stock solution of racemic this compound is prepared in the mobile phase. Samples of the individual enantiomers (if available) or enantiomerically enriched mixtures are also prepared.
-
Analysis: The column is equilibrated with the mobile phase until a stable baseline is achieved. The racemic standard is injected to determine the retention times of the (R) and (S) enantiomers and to confirm that the peaks are well-resolved. Subsequently, the samples of interest are injected.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] × 100
Authoritative Grounding: The use of polysaccharide-based chiral stationary phases, such as those in the Chiralpak series, is a well-established and widely successful strategy for the separation of a broad range of chiral molecules, including piperazine derivatives[6][7].
Pharmacological and Toxicological Considerations
While specific studies detailing the distinct pharmacological and toxicological profiles of (R)- and (S)-6-methylpiperazin-2-one are not readily found in the public domain, the principles of stereochemistry in drug action provide a strong basis for expecting differences. The piperazine scaffold is a component of drugs acting on various targets, particularly within the central nervous system, such as serotonin and nicotinic acetylcholine receptors[1][8][9].
Logical Framework for Differential Biological Activity:
Caption: The three-point interaction model illustrating stereoselective binding.
Expertise & Experience: Studies on more complex chiral methyl-substituted piperazine compounds have demonstrated that the stereochemistry at the methyl-bearing carbon can have a dramatic effect on receptor selectivity and functional activity[1][8]. For instance, in one series of nicotinic acetylcholine receptor ligands, introducing a methyl group at the C2 position of the piperazine ring led to the (R) and (S) isomers having different selectivities for different receptor subtypes[1][8]. This provides a strong rationale for the hypothesis that (R)- and (S)-6-methylpiperazin-2-one will also exhibit distinct biological activities.
From a toxicological perspective, piperazine derivatives can have varied effects, and some have been associated with cardiac and neurological side effects[10]. It is plausible that such toxicity could be stereoselective, with one enantiomer being more toxic than the other. Therefore, a separate toxicological evaluation of each enantiomer is a regulatory and safety imperative.
Conclusion and Future Perspectives
The stereoisomers of this compound are valuable chiral building blocks with significant potential in drug discovery. While a complete, comparative dataset of their properties is not yet available in the public literature, this guide provides a robust framework based on established chemical principles and data from related compounds. We have outlined reliable strategies for their stereoselective synthesis and analytical separation, which are foundational for any future investigation.
The critical next step for the research community is the systematic evaluation of the pharmacological and toxicological profiles of the individual (R) and (S) enantiomers. Such studies are essential to unlock the full therapeutic potential of this scaffold and to ensure that any resulting drug candidates are optimized for both efficacy and safety. The methodologies and principles detailed herein provide a clear roadmap for these future endeavors.
References
- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 59701-83-6 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-6-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. jocpr.com [jocpr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for 6-Methylpiperazin-2-one: A DFT-Based Approach
Abstract: This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 6-Methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactivity properties. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating protocol from initial structure optimization to advanced analyses including Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMOs), Conceptual DFT descriptors, Hirshfeld surface analysis, and in silico ADMET prediction. The causality behind methodological choices is emphasized to ensure both scientific rigor and practical relevance.
Introduction: The "Why" and "How" of Computational Scrutiny
This compound belongs to the piperazine class of compounds, a scaffold frequently encountered in pharmacologically active molecules due to its favorable physicochemical properties and versatile synthetic handles. Understanding its three-dimensional structure, electronic landscape, and reactivity profile at a quantum level is paramount for rational drug design and lead optimization.[1]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to investigate molecular systems without the need for empirical data.[2][3] DFT allows us to predict a wide range of properties, including optimized geometries, vibrational frequencies, and electronic characteristics, offering insights that are often difficult or impossible to obtain experimentally.[4][5] This guide will demonstrate a systematic workflow for characterizing this compound, providing a foundational dataset for further studies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.[1][6]
Theoretical Framework: Selecting the Right Tools
The accuracy of any quantum chemical study is contingent upon the chosen theoretical method and basis set. Our approach is grounded in DFT, a method that offers an exceptional balance of computational efficiency and accuracy for organic molecules.[7]
2.1 Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties can be derived. For our analysis, we select the B3LYP hybrid functional . This choice is deliberate; B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure than pure DFT functionals for many organic systems.
2.2 Basis Sets: The Language of Orbitals The basis set is a set of mathematical functions used to construct the molecular orbitals. We will employ the 6-311++G(d,p) Pople-style basis set .
-
6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility.
-
++: These "diffuse functions" are large, low-exponent functions added to heavy atoms (+) and hydrogen atoms (++) respectively. They are critical for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.
-
(d,p): These "polarization functions" allow orbitals to change shape, accounting for the distortion of atomic orbitals within the molecular environment. 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and robust level of theory for obtaining reliable geometries and electronic properties for molecules of this type.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating workflow for the comprehensive analysis of this compound. This workflow is designed to be executed using standard computational chemistry software packages like Gaussian[8][9][10], with visualization and post-processing handled by GaussView[11][12][13] and Multiwfn[14][15][16].
Caption: A flowchart of the quantum chemical calculation workflow.
3.1 Protocol for Geometry Optimization and Frequency Analysis
-
Structure Creation: Using a molecular builder like GaussView, construct the 3D structure of this compound. Ensure correct atom types and initial stereochemistry.
-
Input File Generation: Set up a Gaussian input file for a geometry optimization followed by a frequency calculation. The keyword Opt Freq automates this process. Specify the B3LYP/6-311++G(d,p) level of theory.
-
Execution: Submit the calculation to the Gaussian program.[10]
-
Validation (Trustworthiness Pillar): Upon completion, inspect the output file. The primary validation check is the result of the frequency calculation. A true energy minimum must have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a flawed optimization, requiring re-optimization.
Analysis and Interpretation: From Raw Data to Chemical Insight
4.1 Optimized Molecular Geometry The optimized structure provides the most stable, lowest-energy conformation of the molecule in the gas phase. Key bond lengths, bond angles, and dihedral angles should be tabulated and analyzed. These parameters serve as the foundation for all subsequent property calculations and can be compared with experimental crystallographic data if available.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Atom(s) | Value (Å or °) |
|---|---|---|
| Bond Length | C=O | Calculated Value |
| Bond Length | C-N (amide) | Calculated Value |
| Bond Length | C-N (amine) | Calculated Value |
| Bond Angle | O-C-N | Calculated Value |
| Dihedral Angle | C-N-C-C | Calculated Value |
(Note: Placeholder values to be replaced with actual calculation results)
4.2 Frontier Molecular Orbitals (FMOs) and Chemical Reactivity The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[3]
Table 2: Frontier Molecular Orbital Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
(Note: Placeholder values to be replaced with actual calculation results)
4.3 Molecular Electrostatic Potential (MEP) The MEP is a 3D map of the electronic potential on the molecule's surface, providing a powerful visual guide to its reactivity.[17] It is invaluable for understanding non-covalent interactions, particularly in a drug-receptor context.[18][19][20]
-
Red Regions (Negative Potential): Electron-rich areas, indicating sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen). These are hydrogen bond acceptor sites.
-
Blue Regions (Positive Potential): Electron-poor areas, indicating sites for nucleophilic attack (e.g., hydrogen atoms bonded to electronegative atoms). These are hydrogen bond donor sites.
-
Green Regions (Near-Zero Potential): Areas of low polarity.
4.4 Conceptual DFT: Quantifying Reactivity Conceptual DFT provides a set of quantitative descriptors that define a molecule's inherent reactivity.[21][22] These are calculated from the HOMO and LUMO energies.
Caption: Relationship between FMO energies and Conceptual DFT descriptors.
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | (I+A)/2 | Calculated Value | Tendency to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | Calculated Value | Resistance to change in electron distribution. Correlates with HOMO-LUMO gap. |
| Electrophilicity Index (ω) | χ²/(2η) | Calculated Value | A measure of electrophilic character. |
| Chemical Softness (S) | 1/(2η) | Calculated Value | Reciprocal of hardness; a measure of reactivity. |
(Note: Placeholder values to be replaced with actual calculation results)
4.5 Hirshfeld Surface Analysis: Mapping Intermolecular Interactions Hirshfeld surface analysis is a method to visualize and quantify intermolecular interactions in a crystal lattice (or for a single molecule to understand its interaction potential).[23]
-
d_norm surface: This surface is colored to show contacts shorter than, equal to, and longer than van der Waals radii. Red spots highlight close contacts, which are critical for crystal packing and molecular recognition.
-
2D Fingerprint Plots: These plots summarize all intermolecular interactions, quantifying the percentage contribution of different atom-pair contacts (e.g., H···H, O···H, C···H).[24][25] This provides a "fingerprint" of the molecule's interaction landscape.[24]
Table 4: Hirshfeld Fingerprint Plot Contributions
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Calculated Value |
| O···H / H···O | Calculated Value |
| C···H / H···C | Calculated Value |
| N···H / H···N | Calculated Value |
| Other | Calculated Value |
| Total | 100.0 |
(Note: Placeholder values to be replaced with actual calculation results)
4.6 In Silico ADMET Prediction As a final step with direct application in drug development, the optimized molecular structure can be submitted to computational tools that predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[26][27] These predictions provide an early-stage assessment of a compound's drug-likeness.[28][]
Table 5: Predicted ADMET Properties
| Property | Prediction | Significance |
|---|---|---|
| Absorption | ||
| Lipophilicity (LogP) | Predicted Value | Affects solubility and membrane permeability. |
| Water Solubility | Predicted Value | Crucial for bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes/No | Important for CNS-targeting drugs. |
| Metabolism | ||
| CYP450 Substrate/Inhibitor | Predicted Isoforms | Predicts drug-drug interactions. |
| Toxicity | ||
| hERG Inhibition | Yes/No | Indicator of potential cardiotoxicity. |
| Ames Mutagenicity | Yes/No | Predicts potential to cause DNA mutations. |
(Note: Placeholder values from predictive models like ADMETlab or pkCSM)[26][30]
Conclusion
This guide has outlined a robust and scientifically grounded computational protocol for the quantum chemical characterization of this compound. By leveraging Density Functional Theory, we can move beyond a simple 2D structure to a rich, multi-faceted understanding of the molecule's geometry, stability, electronic nature, and reactivity. The presented workflow, from validated geometry optimization to the interpretation of MEP, FMOs, Conceptual DFT descriptors, and Hirshfeld surfaces, provides a comprehensive molecular profile. Integrating these quantum chemical insights with in silico ADMET predictions equips researchers with the essential data needed to make informed decisions in the early stages of drug discovery and development, ultimately accelerating the journey from molecular concept to therapeutic candidate.
References
- 1. dockdynamics.com [dockdynamics.com]
- 2. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 3. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ritme.com [ritme.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. longdom.org [longdom.org]
- 8. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 9. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 10. gaussian.com [gaussian.com]
- 11. GaussView – An official Gaussian-series payware for molecular visualization. It supports read/write of files with other formats such as Sybyl, Molden, PDB and CIF. | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]
- 12. gaussian.com [gaussian.com]
- 13. Group of Prof. Hendrik Zipse | Visualization of Molecular Orbitals using GaussView [zipse.cup.uni-muenchen.de]
- 14. Multiwfn: a multifunctional wavefunction analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiwfn [sobereva.com]
- 16. sobereva.com [sobereva.com]
- 17. MEP [cup.uni-muenchen.de]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]
- 22. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. set-science.com [set-science.com]
- 24. crystalexplorer.net [crystalexplorer.net]
- 25. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 27. fiveable.me [fiveable.me]
- 28. pubs.acs.org [pubs.acs.org]
- 30. ADMETlab 2.0 [admetmesh.scbdd.com]
Methodological & Application
Application Notes: The Strategic Use of 6-Methylpiperazin-2-one in Medicinal Chemistry
Abstract
The piperazinone core is a recognized "privileged scaffold" in medicinal chemistry, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties.[1][2] The introduction of a methyl group at the 6-position, yielding 6-methylpiperazin-2-one, provides medicinal chemists with a strategic tool to refine potency, selectivity, and pharmacokinetic profiles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable heterocyclic building block. We will explore the causality behind its use, provide detailed synthetic and derivatization protocols, and present a case study illustrating its role in the development of targeted therapies.
The this compound Scaffold: A Privileged Structure in Modern Medicinal Chemistry
The piperazine motif is a cornerstone of modern drug design, present in numerous FDA-approved therapeutics for a wide range of diseases.[2][3] The piperazin-2-one variant introduces an amide functionality, which imparts conformational rigidity and acts as a hydrogen bond donor/acceptor, distinct from the parent piperazine.[1]
The strategic addition of a methyl group at the C6 position offers several distinct advantages:
-
Stereochemical Control and Conformational Rigidity: The methyl group introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets. This fixed stereochemistry can lock the piperazinone ring into a preferred conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity.
-
Improved Metabolic Stability: The methyl group can act as a metabolic shield, blocking potential sites of oxidation on the ring by cytochrome P450 enzymes. This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.
-
Vector for Further Substitution: The methyl group provides a well-defined spatial vector that can influence the orientation of substituents placed on the nitrogen atoms, allowing for precise tuning of interactions within a binding pocket.
-
Enhanced Lipophilicity: The addition of a methyl group subtly increases the lipophilicity of the scaffold, which can be leveraged to improve membrane permeability and oral bioavailability.
These features make this compound a highly valuable building block for developing novel therapeutics, particularly in areas like oncology and neurology where precise target engagement is paramount.
Synthesis of the this compound Core
The synthesis of this compound can be achieved through several routes. A common and reliable method involves the cyclization of a diamine precursor with an α-halo ester. This approach is robust and amenable to scale-up.
Protocol 2.1: Synthesis via Cyclization of 1,2-Diaminopropane
This protocol describes a two-step process starting from commercially available 1,2-diaminopropane and ethyl chloroacetate.
Step 1: Synthesis of Ethyl 2-((2-aminopropyl)amino)acetate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-diaminopropane (2.0 equiv.) and a suitable solvent such as ethanol (5 mL per mmol of the limiting reagent).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add ethyl chloroacetate (1.0 equiv.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Work-up: Remove the solvent under reduced pressure. Add dichloromethane to the residue and filter to remove the ammonium salt byproduct. Concentrate the filtrate to yield the crude intermediate product, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form this compound
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Cyclization: Heat the solution to reflux (typically 110-140 °C) for 8-12 hours. The progress of the lactamization can be monitored by TLC or LC-MS.
-
Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol) to afford this compound.
| Parameter | Condition | Expected Outcome |
| Starting Materials | 1,2-Diaminopropane, Ethyl Chloroacetate | - |
| Step 1 Solvent | Ethanol | Good solubility for reactants |
| Step 2 Solvent | Toluene | Aides cyclization at reflux |
| Overall Yield | - | 50-65% (Representative) |
| Purification | Column Chromatography | >95% purity by HPLC |
Note: The data presented are representative examples, and actual yields may vary.
Strategic Incorporation in Drug Discovery Programs
The true utility of this compound is realized when it is incorporated into larger, more complex molecules. The two nitrogen atoms provide handles for derivatization, with N1 (amide) and N4 (amine) exhibiting different reactivity. The secondary amine at N4 is the most common site for modification, typically via N-alkylation or N-arylation reactions.
Key Application: Kinase Inhibitors
The piperazine and piperazinone scaffolds are frequently found in kinase inhibitors.[4][5] They often function as a linker that connects different recognition elements of the inhibitor, orienting them correctly within the ATP-binding pocket of the kinase. The kinase inhibitor H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine) is a known example that, while not a piperazinone, highlights the utility of the methylpiperazine core in achieving potent inhibition of protein kinases like PKA and PKC.[4] The this compound scaffold can be used similarly, with the methyl group providing an opportunity to probe specific hydrophobic pockets or to enforce a bioactive conformation.
Key Reaction Protocols for Derivatization
The most common and powerful method for attaching the this compound scaffold to an aromatic or heteroaromatic system is the Buchwald-Hartwig amination.
Protocol 4.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general method for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, and base is often necessary for specific substrates.[6][7]
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv.)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (5-10 mL per mmol of aryl halide) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues and inorganic salts.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%)* |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | 100 | 12 | 85 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 110 | 18 | 72 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | 100 | 16 | 88 |
*Note: Representative yields. Actual results may vary based on substrate and precise conditions.[6][8]
Case Study: Application in Dual Src/Abl Kinase Inhibitors
The development of Dasatinib (BMS-354825) provides a compelling case study for the utility of substituted piperazine-like scaffolds in kinase inhibition.[5] Dasatinib is a potent dual inhibitor of Src and Bcr-Abl kinases, used in the treatment of chronic myelogenous leukemia (CML). While Dasatinib itself contains an N-(2-hydroxyethyl)piperazine moiety, the principles of its design are directly applicable to the this compound scaffold.
The piperazine ring in Dasatinib acts as a key linker, connecting the aminothiazole core (which interacts with the hinge region of the kinase) to a 2-chloro-6-methylphenyl group that occupies a nearby hydrophobic pocket. Replacing the standard piperazine with a this compound could offer a novel vector to further probe this pocket, potentially enhancing selectivity or overcoming resistance mutations.
The this compound scaffold could be incorporated to replace the existing piperazine in Dasatinib-like molecules. The methyl group could provide an additional hydrophobic interaction, and the rigid amide bond of the piperazinone ring would alter the conformational flexibility of the linker, potentially leading to a different kinase inhibition profile.
Conclusion
This compound is a versatile and strategically valuable building block in medicinal chemistry. Its unique combination of features—a chiral center, conformational rigidity, and multiple points for diversification—allows for the fine-tuning of molecular properties critical for drug development. The synthetic and derivatization protocols provided herein offer a robust starting point for researchers to incorporate this powerful scaffold into their drug discovery programs, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. This compound | 59701-83-6 | Benchchem [benchchem.com]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation of 6-Methylpiperazin-2-one
Introduction: The Significance of N-Alkylated Piperazin-2-ones in Modern Drug Discovery
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. Its inherent structural features, including a six-membered ring with two nitrogen atoms, provide a unique combination of rigidity and opportunities for functionalization, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The N-alkylation of piperazin-2-ones, particularly at the N4 position, is a critical transformation that allows for the introduction of various substituents, enabling the modulation of a molecule's biological activity, selectivity, and metabolic stability. Specifically, 6-methylpiperazin-2-one offers a chiral center and a secondary amine ripe for derivatization, making it a valuable building block in the synthesis of complex molecules targeting a range of diseases.[2]
This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of each protocol, offering a rationale for the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Core N-Alkylation Strategies: A Comparative Overview
The selection of an appropriate N-alkylation strategy is contingent upon the nature of the alkylating agent, the desired product, and the overall synthetic scheme. Herein, we discuss three primary and highly effective methods:
-
Direct Alkylation with Alkyl Halides: A classical and straightforward approach for introducing simple alkyl groups.
-
Reductive Amination: A versatile method for the synthesis of N-alkyl derivatives from carbonyl compounds.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds.[3]
-
Michael Addition: An effective method for the conjugate addition of the piperazinone nitrogen to α,β-unsaturated carbonyl compounds.
The following sections will provide detailed, step-by-step protocols for each of these methodologies.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation via nucleophilic substitution is one of the most common methods for forming C-N bonds.[2] The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The choice of base and solvent is critical to deprotonate the amine, enhancing its nucleophilicity, and to facilitate the reaction while minimizing side products.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically employed to deprotonate the piperazinone nitrogen without competing in the alkylation reaction. The choice between a milder base like K₂CO₃ and a stronger base like NaH depends on the reactivity of the alkyl halide and the acidity of the N-H bond.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they can dissolve the reactants and stabilize the transition state without interfering with the reaction.
-
Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and potentially less stable. Alkyl bromides often offer a good balance of reactivity and stability.
Visualizing the Workflow: Direct Alkylation
Caption: Workflow for direct N-alkylation of this compound.
Detailed Experimental Protocol: N-Benzylation of this compound
This protocol describes the synthesis of N-benzyl-6-methylpiperazin-2-one, a common derivative.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to dissolve the solids. Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-6-methylpiperazin-2-one.
Data Presentation: Representative Direct N-Alkylation Reactions
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 70 | 5 | ~85 |
| Ethyl iodide | NaH | THF | 60 | 6 | ~78 |
| Propyl bromide | Cs₂CO₃ | ACN | 80 | 8 | ~82 |
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines, including the N-alkylation of cyclic amines like this compound.[4] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the amine with a ketone or aldehyde, followed by its in-situ reduction to the corresponding alkylated amine.
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.
-
Reducing Agent: The choice of reducing agent is crucial for the success of the reaction. Mild and selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination reactions.
Visualizing the Mechanism: Reductive Amination
Caption: Simplified mechanism of reductive amination.
Detailed Experimental Protocol: Reductive Amination with Acetone
This protocol describes the N-isopropylation of this compound using acetone.
Materials:
-
This compound (1.0 eq)
-
Acetone (2.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound and anhydrous DCM.
-
Add acetone to the solution and stir at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 3: Buchwald-Hartwig N-Arylation
For the synthesis of N-aryl derivatives of this compound, the Buchwald-Hartwig amination is the method of choice.[3] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide or triflate, a transformation that is often challenging to achieve through classical methods.[6]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) source is required to initiate the catalytic cycle. This can be a pre-catalyst like Pd₂(dba)₃ or a Pd(II) salt like Pd(OAc)₂ that is reduced in situ.
-
Ligand: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are commonly used to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.
Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: N-Arylation with 4-Bromotoluene
Materials:
-
This compound (1.2 eq)
-
4-Bromotoluene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 4-bromotoluene and this compound to the Schlenk tube.
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 4: Michael Addition
The Michael or conjugate addition is a valuable method for forming C-N bonds by adding the nitrogen nucleophile of this compound to the β-carbon of an α,β-unsaturated carbonyl compound.[7] This reaction is typically performed under basic or neutral conditions.
Causality Behind Experimental Choices:
-
Michael Acceptor: A variety of α,β-unsaturated compounds, such as acrylates, acrylonitriles, and vinyl ketones, can serve as Michael acceptors.
-
Catalyst/Base: The reaction can be base-catalyzed (e.g., with triethylamine or DBU) to enhance the nucleophilicity of the piperazinone. In some cases, the reaction can proceed without a catalyst, particularly with highly reactive Michael acceptors.
-
Solvent: Protic solvents like ethanol or methanol can facilitate the reaction by protonating the intermediate enolate. Aprotic solvents can also be used.
Visualizing the Workflow: Michael Addition
Caption: General workflow for the Michael addition of this compound.
Detailed Experimental Protocol: Addition to Methyl Acrylate
Materials:
-
This compound (1.0 eq)
-
Methyl acrylate (1.2 eq)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add methyl acrylate to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired Michael adduct.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Insufficiently active alkylating agent | Use a more reactive halide (I > Br > Cl) or add a catalytic amount of sodium iodide (Finkelstein reaction). |
| Ineffective base | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is anhydrous. | |
| Deactivated catalyst (Buchwald-Hartwig) | Use fresh catalyst and ligand. Ensure strictly anaerobic conditions. | |
| Formation of side products (e.g., dialkylation) | Excess alkylating agent or harsh conditions | Use a smaller excess of the alkylating agent. Lower the reaction temperature. |
| O-alkylation | This is generally less common for lactams but can occur. Using a stronger, bulkier base can favor N-alkylation. | |
| Difficult purification | Product is highly polar | Use a more polar eluent system for chromatography. Consider purification by crystallization or salt formation.[8] |
Conclusion
The N-alkylation of this compound is a fundamental transformation that opens the door to a vast chemical space for drug discovery and development. The choice of methodology—direct alkylation, reductive amination, Buchwald-Hartwig amination, or Michael addition—should be guided by the specific synthetic goal. By understanding the underlying principles and carefully controlling the reaction parameters as detailed in these protocols, researchers can efficiently and reliably synthesize a wide range of N-substituted this compound derivatives for further investigation.
References
- 1. reddit.com [reddit.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Michael Addition [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
6-Methylpiperazin-2-one: A Versatile Scaffold for Modern Drug Discovery
Senior Application Scientist Note: The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets. This guide focuses on a specific, valuable derivative: 6-methylpiperazin-2-one. The introduction of a methyl group at the 6-position creates a chiral center, allowing for stereospecific interactions with biological targets, while the lactam function provides a rigid, planar amide bond that can be exploited for hydrogen bonding, and also serves as a synthetic handle. This application note provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold, with a focus on its application in the development of kinase inhibitors.
The this compound Scaffold: Key Features and Synthetic Rationale
The this compound core offers several advantages for drug design. The two nitrogen atoms provide distinct points for chemical modification, allowing for the creation of diverse chemical libraries. The N1 nitrogen, being part of an amide, is significantly less basic and nucleophilic than the N4 nitrogen, which behaves as a secondary amine. This differential reactivity is key to selective functionalization. The methyl group at C6 introduces stereochemistry, which is crucial for optimizing interactions with chiral biological targets like enzyme active sites.
Diagram 1: The this compound Scaffold
Caption: Core structure of this compound with key functional sites.
Synthesis and Derivatization Protocols
A robust and reproducible synthetic route to the core scaffold is paramount. The following protocols detail the synthesis of racemic this compound and a subsequent N-alkylation to demonstrate its use as a scaffold.
Protocol 2.1: Synthesis of this compound
This protocol describes a two-step synthesis involving the formation of an N-substituted diamine followed by intramolecular cyclization. This method is adapted from established procedures for similar piperazinones.
Step 1: Synthesis of N-(2-aminoethyl)-alanine ethyl ester
-
Materials: L-Alanine ethyl ester hydrochloride, 1-bromo-2-aminoethane hydrobromide, triethylamine (TEA), ethanol.
-
Procedure:
-
To a solution of L-alanine ethyl ester hydrochloride (1 eq.) in ethanol, add triethylamine (2.2 eq.) and stir for 15 minutes at room temperature.
-
Add 1-bromo-2-aminoethane hydrobromide (1 eq.) to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter to remove triethylamine hydrobromide salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Cyclization to this compound
-
Materials: N-(2-aminoethyl)-alanine ethyl ester, sodium methoxide, methanol.
-
Procedure:
-
Dissolve the purified N-(2-aminoethyl)-alanine ethyl ester (1 eq.) in methanol.
-
Add a solution of sodium methoxide in methanol (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 12 hours.
-
Neutralize the reaction mixture with acidic resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.
-
Protocol 2.2: N-Alkylation of this compound
This protocol demonstrates the selective alkylation at the more nucleophilic N4 position, a common strategy in elaborating the scaffold.
-
Materials: this compound, 4-fluorobenzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (ACN).
-
Procedure:
-
To a stirred suspension of this compound (1 eq.) and potassium carbonate (2.5 eq.) in acetonitrile, add 4-fluorobenzyl bromide (1.1 eq.) at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product, 4-(4-fluorobenzyl)-6-methylpiperazin-2-one.
-
Diagram 2: Synthetic Workflow
References
Synthesis of Novel Anticancer Agents Utilizing the 6-Methylpiperazin-2-one Scaffold: A Detailed Guide for Researchers
Introduction: The Emergence of the 6-Methylpiperazin-2-one Scaffold in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the piperazine and piperazin-2-one cores have emerged as "privileged structures," forming the backbone of numerous FDA-approved drugs and clinical candidates.[1] Their prevalence is attributed to favorable physicochemical properties that can enhance solubility, bioavailability, and metabolic stability of drug molecules.[2] This guide focuses on a specific, yet highly promising derivative: This compound . The introduction of a methyl group at the 6-position imparts chirality and a fixed conformational bias, offering a unique three-dimensional structure for probing biological targets.[3] This structural feature can lead to enhanced binding affinity and selectivity for cancer-specific proteins, thereby paving the way for the development of next-generation targeted therapies.
This comprehensive application note provides detailed protocols for the synthesis of this compound and its subsequent derivatization into potent anticancer agents. We will delve into the rationale behind the synthetic strategies, explore the mechanism of action of the resulting compounds with a focus on the PI3K/Akt/mTOR signaling pathway, and present a structure-activity relationship (SAR) analysis based on cytotoxicity data.
Core Synthetic Strategies and Detailed Protocols
The synthesis of anticancer agents from this compound is a multi-step process that begins with the construction of the core heterocyclic ring, followed by strategic derivatization to introduce pharmacophoric features necessary for biological activity.
Part 1: Synthesis of the this compound Core Scaffold
A robust and scalable synthesis of the this compound starting material is paramount. A common and effective method involves the cyclocondensation of a C2 and a N-C-C-N building block. Here, we detail a reliable protocol starting from readily available commercial reagents.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from ethyl 2-bromopropionate and ethylenediamine.
Materials:
-
Ethyl 2-bromopropionate
-
Ethylenediamine
-
Triethylamine (TEA)
-
Toluene
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-bromopropionate (1.0 eq) in toluene (10 mL/mmol of ester).
-
Addition of Reagents: To this solution, add ethylenediamine (2.0 eq) and triethylamine (1.2 eq). The triethylamine acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrobromide salt.
-
Extraction: Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Visualization of the Synthetic Workflow:
References
Application Notes & Protocols: Leveraging 6-Methylpiperazin-2-one for the Discovery of Novel Antimicrobial Agents
Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds capable of yielding new classes of antibiotics. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide focuses on a related, yet distinct scaffold: 6-Methylpiperazin-2-one. We provide a comprehensive overview of its potential, outlining a strategic approach to library development and detailing robust protocols for screening and preliminary characterization of its derivatives as potential antimicrobial agents.
Part 1: Application Notes - The Strategic Rationale
The Imperative for Novel Scaffolds in an Era of Resistance
The relentless evolution of drug-resistant pathogens poses a grave threat to global health. The failure of existing therapies against multi-drug resistant organisms has created an urgent need for new antimicrobial agents, particularly those with novel mechanisms of action.[1] A key strategy in this endeavor is the exploration of chemical scaffolds that are underrepresented in the current antibiotic arsenal. The piperazinone core, a structural variant of the highly successful piperazine heterocycle, represents a promising starting point for such discovery campaigns.[3][4]
This compound: A Versatile Starting Point
This compound is an attractive foundational molecule for a fragment-based or lead-oriented drug discovery program. Its structure offers several advantages:
-
Structural Rigidity and Complexity: The presence of an amide bond within the six-membered ring introduces a degree of conformational constraint compared to the more flexible piperazine ring.[4] The chiral center at the 6-position provides three-dimensional diversity that can be crucial for specific interactions with biological targets.
-
Vectors for Chemical Diversification: The scaffold possesses two distinct nitrogen atoms—an amide (N1) and a secondary amine (N4)—that serve as handles for chemical modification. This allows for the systematic synthesis of a diverse library of compounds to explore the structure-activity relationship (SAR).[5][6]
-
Favorable Physicochemical Properties: The piperazine and piperazinone motifs often impart favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability, which are critical for drug development.[2][6]
Strategy for Library Development: Exploring Chemical Space
The core strategy involves creating a library of analogues by derivatizing the N1 and N4 positions of the this compound scaffold. This systematic approach allows researchers to probe how different chemical functionalities impact antimicrobial activity, selectivity, and potency.
-
N4-Position: The secondary amine at the N4 position is the more nucleophilic site and is readily functionalized through reactions like acylation, alkylation, arylation, and reductive amination. Introducing a variety of substituents (e.g., aromatic rings, aliphatic chains, other heterocyclic systems) at this position can significantly modulate the compound's biological profile.
-
N1-Position: While the N1 amide nitrogen is less reactive, it can be alkylated or arylated under specific conditions, providing a secondary site for diversification.
The goal is to generate a focused library of compounds with varying electronic, steric, and lipophilic properties to build a comprehensive SAR profile.
Caption: Derivatization strategy for the this compound scaffold.
Part 2: Experimental Protocols
This section provides standardized, step-by-step protocols for the initial evaluation of a compound library derived from this compound.
Workflow Overview: From Synthesis to Hit Confirmation
The experimental workflow is designed as a cascade, starting with a broad primary screen to identify active compounds, followed by quantitative assays to determine potency and spectrum of activity.
Caption: High-level workflow for antimicrobial hit identification.
Protocol 1: Primary Antimicrobial Screening (Agar Disk Diffusion)
This qualitative method is used to rapidly screen the library for compounds with any antimicrobial activity.[7][8]
-
Principle: A sterile paper disk impregnated with a test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar. If the compound is effective, it will inhibit microbial growth, resulting in a clear area (zone of inhibition) around the disk.[9]
-
Materials:
-
Mueller-Hinton Agar (MHA) plates.[10]
-
Sterile 6 mm paper disks.
-
Test compound solutions (e.g., 1 mg/mL in DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Positive control (e.g., Gentamicin solution).
-
Negative control (e.g., DMSO).
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs, forceps.
-
Incubator (37°C).
-
-
Procedure:
-
Inoculum Preparation: From a fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[11]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° each time to ensure even coverage.[11]
-
Disk Application:
-
Aseptically apply sterile paper disks to the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate disks.
-
Gently press the disks with sterile forceps to ensure complete contact with the agar.
-
-
Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.[12]
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A zone of inhibition indicates that the compound has antimicrobial activity. The negative control (DMSO) should show no zone.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This quantitative assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13] The broth microdilution method is the standard.[12][14]
-
Principle: A standardized bacterial inoculum is exposed to serial two-fold dilutions of the test compound in a 96-well microtiter plate. The MIC is the lowest concentration where no visible growth (turbidity) is observed after incubation.[15]
-
Materials:
-
96-well sterile, flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compounds and control antibiotics, stock solutions prepared.
-
Standardized bacterial inoculum (prepared as in Protocol 1, then diluted in MHB to a final concentration of ~5 x 10⁵ CFU/mL).[12]
-
Multichannel pipette.
-
Plate reader (optional, for OD600 measurements).
-
-
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 in each row designated for a test compound.
-
Compound Dilution: Add 100 µL of the test compound solution (at 2x the highest desired final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 and 12 serve as controls.
-
Control Wells:
-
Well 11 (Growth Control): Contains 50 µL of MHB (no compound).
-
Well 12 (Sterility Control): Contains 100 µL of MHB (no compound, no inoculum).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not inoculate well 12. The final volume in each well (1-11) is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[12]
-
MIC Determination: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[12]
-
-
Data Presentation:
| Compound ID | Derivative Structure (R group at N4) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -H | >128 | >128 |
| Cpd-01 | -CH₂-Ph | 64 | 128 |
| Cpd-02 | -CO-Ph | 16 | 64 |
| Cpd-03 | -SO₂-Ph | 8 | 32 |
| Cpd-04 | -CH₂(4-F-Ph) | 32 | 64 |
| Control | Gentamicin | 1 | 2 |
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[14]
-
Principle: Following an MIC test, an aliquot from each well that showed no visible growth is subcultured onto antibiotic-free agar. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
-
Procedure:
-
From the completed MIC plate (Protocol 2), select all wells showing no visible growth (i.e., at and above the MIC).
-
Mix the contents of each selected well thoroughly.
-
Using a pipette, spot a 10 µL aliquot from each of these wells onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well as a viability control.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation (or a ≥99.9% reduction compared to the initial inoculum count).
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 59701-83-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdb.apec.org [pdb.apec.org]
- 8. mdpi.com [mdpi.com]
- 9. woah.org [woah.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. protocols.io [protocols.io]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
Application Note: A Step-by-Step Guide to Investigating 6-Methylpiperazin-2-one as a Novel Anti-Inflammatory Agent
Abstract
The relentless pursuit of novel, safer, and more effective anti-inflammatory therapeutics is a cornerstone of modern drug discovery. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory effects.[1] This application note presents a comprehensive, protocol-driven guide for the systematic evaluation of 6-Methylpiperazin-2-one, a novel piperazine derivative, as a potential anti-inflammatory drug candidate. We provide a logical, three-part experimental framework—from initial in vitro screening and mechanistic elucidation to in vivo validation—designed for researchers in drug development. Each protocol is detailed with step-by-step instructions, the scientific rationale behind experimental choices, and methods for data interpretation, establishing a self-validating workflow for assessing the compound's therapeutic potential.
Introduction: The Rationale for Investigating this compound
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[2] While acute inflammation is a protective process, chronic or dysregulated inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape, dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and biologics, is hampered by limitations such as gastrointestinal toxicity or immunosuppression, driving the urgent need for new chemical entities.[2]
Piperazine derivatives have shown significant promise, with various analogues demonstrating potent anti-inflammatory, analgesic, and antinociceptive properties.[3][4][5] This success suggests that the piperazine ring is a valuable pharmacophore for interacting with key biological targets in inflammatory pathways. This compound, as a structurally distinct yet related molecule, represents an unexplored candidate with high potential.
This guide outlines a robust screening cascade to systematically characterize the anti-inflammatory profile of this compound.
Part I: In Vitro Screening — Establishing Biological Activity
Scientific Rationale: The initial phase of investigation utilizes a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).[6][7] LPS, a component of Gram-negative bacteria, activates macrophages to produce a cascade of pro-inflammatory mediators.[8] This model is cost-effective, reproducible, and allows for the rapid assessment of a compound's direct effects on inflammatory cells. A critical prerequisite is to distinguish true anti-inflammatory activity from cytotoxicity.
Protocol 2.1: Determining Non-Cytotoxic Concentration Range via MTT Assay
Causality: To ensure that any observed reduction in inflammatory markers is due to a specific biological effect and not simply cell death, the compound's cytotoxicity must be evaluated first. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 1 µM to 200 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >95% viability for subsequent experiments.
Protocol 2.2: Quantifying Nitric Oxide (NO) Inhibition via Griess Assay
Causality: Upon LPS stimulation, macrophages upregulate inducible nitric oxide synthase (iNOS), producing large amounts of nitric oxide (NO), a key pro-inflammatory mediator.[9] The Griess assay quantifies nitrite, a stable breakdown product of NO, in the culture supernatant, serving as an indirect measure of iNOS activity.[8]
Step-by-Step Protocol:
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as in Protocol 2.1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound and incubate for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Protocol 2.3: Measuring Pro-Inflammatory Cytokine Levels via ELISA
Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[2] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method to quantify the reduction of these secreted proteins in the cell supernatant, offering direct evidence of anti-inflammatory activity.[10][11]
Step-by-Step Protocol:
-
Cell Culture & Treatment: Follow steps 1-3 from Protocol 2.2 to stimulate the cells.
-
Sample Collection: After 24 hours, collect the cell culture supernatant and centrifuge to remove debris.[12] Store at -80°C or use immediately.
-
ELISA Procedure (General Sandwich Protocol):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.[13]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[10]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Stop the reaction with stop solution (e.g., 2N H₂SO₄).[14]
-
Reading: Measure absorbance at 450 nm.
-
-
Analysis: Calculate cytokine concentrations from the standard curve and determine the dose-dependent inhibition by this compound.
Visualization: In Vitro Screening Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
Part II: Elucidating the Mechanism of Action (MoA)
Scientific Rationale: After confirming in vitro activity, it is crucial to investigate the molecular mechanism. Most anti-inflammatory pathways converge on a few key signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are master regulators of inflammatory gene expression.[15][16][17] Additionally, the Cyclooxygenase-2 (COX-2) enzyme is the primary target of many NSAIDs.[18][19] Western blotting allows for the direct measurement of key protein expression and activation (via phosphorylation) within these pathways.
Protocol 3.1: Western Blot Analysis of Key Inflammatory Proteins
Causality: This protocol aims to determine if this compound inhibits inflammation by:
-
Downregulating COX-2 expression: Reducing the enzyme responsible for prostaglandin synthesis.[2]
-
Inhibiting NF-κB activation: Preventing the nuclear translocation of the p65 subunit, a critical step for transcribing inflammatory genes.[20][21]
-
Suppressing MAPK signaling: Blocking the phosphorylation of key kinases like p38, which are upstream of cytokine production.[22]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30 minutes for phospho-proteins, 12-24 hours for total protein expression).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-p65 NF-κB
-
Total p65 NF-κB
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
COX-2
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize target protein levels to the loading control. For phosphorylated proteins, calculate the ratio of phospho- to total protein.
Visualization: Proposed Anti-Inflammatory Signaling Pathways
Caption: Potential inhibition of MAPK and NF-κB pathways.
Part III: In Vivo Validation — Assessing Efficacy in a Living System
Scientific Rationale: Positive in vitro results must be validated in a whole-organism model to assess efficacy, bioavailability, and potential side effects. The carrageenan-induced paw edema model in rodents is the gold-standard for evaluating acute anti-inflammatory drugs.[23][24] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for characterization of the drug's potential mechanism.[25]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Causality: The early phase (0-2.5 hours) of edema is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX enzymes.[24] By measuring paw volume over time, one can determine if the test compound is effective against acute inflammation and gain insight into its MoA.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Animal Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives vehicle (e.g., 0.5% CMC in saline).
-
Group II (Test Compound): Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[24]
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.
-
Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[26]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[27]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation: Quantitative Tables
Table 1: In Vitro Activity Summary (Hypothetical Data)
| Assay | Endpoint | IC₅₀ (µM) | Max Inhibition (%) |
|---|---|---|---|
| Griess Assay | NO Production | 15.2 | 85% at 50 µM |
| ELISA | TNF-α Secretion | 12.5 | 92% at 50 µM |
| ELISA | IL-6 Secretion | 18.9 | 88% at 50 µM |
Table 2: In Vivo Anti-Edema Effect (Hypothetical Data at 3h)
| Group | Dose (mg/kg) | Paw Volume Increase (mL) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.05 | - |
| 6-MP-2 (Low) | 10 | 0.62 ± 0.04 | 27.1% |
| 6-MP-2 (Mid) | 25 | 0.41 ± 0.03 | 51.8% |
| 6-MP-2 (High) | 50 | 0.25 ± 0.02 | 70.6% |
| Indomethacin | 10 | 0.30 ± 0.03 | 64.7% |
Visualization: In Vivo Validation Workflow
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Conclusion
This application note provides a rigorous, logically sequenced framework for the initial development of this compound as a novel anti-inflammatory drug. By following this three-part guide—from broad in vitro screening to specific mechanistic studies and conclusive in vivo validation—researchers can efficiently generate the critical data needed to establish a comprehensive pharmacological profile. The detailed protocols, rooted in established scientific principles, are designed to ensure data integrity and reproducibility. Positive results from this workflow would provide a strong foundation for advancing this compound into further preclinical development, including pharmacokinetic studies and chronic inflammation models.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.vistas.ac.in [ir.vistas.ac.in]
- 7. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA Protocol [protocols.io]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. bowdish.ca [bowdish.ca]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synapse.koreamed.org [synapse.koreamed.org]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 20. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 21. Video: NF-kB-dependent Signaling Pathway [jove.com]
- 22. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 23. inotiv.com [inotiv.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methylpiperazin-2-one as a Privileged Scaffold in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers and other diseases. A key strategy in the design of effective kinase inhibitors is the use of "privileged scaffolds," molecular frameworks that can be readily modified to interact with the ATP-binding site of various kinases. The piperazin-2-one moiety, and specifically the chiral 6-methylpiperazin-2-one, has emerged as a valuable scaffold in medicinal chemistry. This document provides an in-depth guide to the application of this compound in the synthesis of kinase inhibitors, offering detailed protocols for key synthetic transformations and insights into the rationale behind experimental design.
The Piperazin-2-one Core: A Versatile Scaffold for Kinase Inhibition
The piperazine ring is a ubiquitous feature in many approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile linker for connecting different pharmacophoric elements. The piperazin-2-one introduces a lactam functionality, which provides a rigid, planar amide bond that can participate in hydrogen bonding interactions within the kinase ATP-binding site. The remaining saturated portion of the ring allows for the introduction of substituents with defined stereochemistry, enabling fine-tuning of inhibitor potency and selectivity.
The this compound scaffold offers several distinct advantages:
-
Chirality: The methyl group at the 6-position introduces a chiral center, allowing for the synthesis of enantiomerically pure inhibitors. This is crucial as the stereochemistry of a drug molecule can significantly impact its pharmacological activity and safety profile.
-
Vectorial Exit: The substituents on the two nitrogen atoms of the piperazin-2-one ring can be directed into different regions of the kinase active site, allowing for the exploration of diverse chemical space.
-
Synthetic Tractability: The secondary amine at the N4 position and the lactam nitrogen at the N1 position can be selectively functionalized through well-established synthetic methodologies, such as N-arylation and amide coupling.
A notable example of the successful application of the piperazinone core is in the development of Bruton's tyrosine kinase (BTK) inhibitors. Optimization of a piperazinone-based hit led to the discovery of potent and selective covalent BTK inhibitors for the potential treatment of autoimmune diseases. This underscores the potential of this scaffold in generating clinically relevant drug candidates.
Key Synthetic Strategies for Derivatizing this compound
The functionalization of the this compound core is central to its utility in kinase inhibitor synthesis. Two of the most critical transformations are N-arylation of the secondary amine and amide coupling at the lactam nitrogen.
N-Arylation of the N4-Position: Accessing the Hinge-Binding Region
The N-arylation of the secondary amine of this compound is a key step in building many kinase inhibitors. The introduced aryl or heteroaryl moiety often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.
Diagram 1: General Workflow for Buchwald-Hartwig N-Arylation
Caption: Workflow for the Buchwald-Hartwig N-arylation of this compound.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of (R)-6-Methylpiperazin-2-one
-
Materials:
-
(R)-6-Methylpiperazin-2-one
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add (R)-6-methylpiperazin-2-one (1.0 eq), the aryl halide (1.1 eq), the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
-
-
Expert Insights: The choice of ligand and base is critical for the success of this reaction, especially with challenging or sterically hindered substrates. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. Strong, non-nucleophilic bases such as NaOtBu are commonly used, but for base-sensitive substrates, a milder base like K₃PO₄ may be preferable.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 85 |
| 2 | 2-Chloro-4-aminopyrimidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 92 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Amide Bond Formation at the N1-Position: Exploring the Solvent-Exposed Region
The lactam nitrogen of the this compound can be acylated to introduce substituents that often project into the solvent-exposed region of the kinase active site. This provides an opportunity to enhance potency and modulate physicochemical properties like solubility. Standard amide coupling reagents are effective for this transformation.
Diagram 2: General Workflow for Amide Coupling
Caption: Workflow for the amide coupling reaction at the N1-position.
Protocol 2: General Procedure for Amide Coupling with N-Aryl-6-methylpiperazin-2-one
-
Materials:
-
N-Aryl-6-methylpiperazin-2-one
-
Carboxylic acid
-
Amide coupling reagent (e.g., HATU, or HOBt/EDC)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
-
Procedure:
-
Dissolve the carboxylic acid (1.2 eq) in the anhydrous solvent.
-
Add the coupling reagent (1.2 eq) and the base (2.0 eq) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the N-Aryl-6-methylpiperazin-2-one (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final N-acylated kinase inhibitor.
-
-
Expert Insights: The choice of coupling reagent can influence the reaction efficiency and minimize side reactions such as racemization if the carboxylic acid contains a chiral center. HATU is a highly efficient coupling reagent, while the combination of EDC and HOBt is a more cost-effective alternative. The reaction is typically carried out at room temperature to prevent epimerization.
Table 2: Representative Amide Coupling Reagents and Conditions
| Entry | Coupling Reagent | Base | Solvent | Temp | Typical Reaction Time |
| 1 | HATU | DIPEA | DMF | RT | 2-4 h |
| 2 | HOBt/EDC | DIPEA | DCM/DMF | RT | 12-16 h |
| 3 | T3P | Pyridine | Ethyl Acetate | RT | 4-6 h |
Application Example: Synthesis of a Hypothetical BTK Inhibitor
To illustrate the application of these protocols, a synthetic route to a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor incorporating the (R)-6-methylpiperazin-2-one scaffold is presented below. This example is based on the structures of known piperazinone-based BTK inhibitors.
Diagram 3: Synthetic Scheme for a Hypothetical BTK Inhibitor
large-scale synthesis of 6-Methylpiperazin-2-one derivatives
An Application Guide for the Large-Scale Synthesis of 6-Methylpiperazin-2-one Derivatives
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound and its derivatives, a scaffold of significant interest in medicinal chemistry. Piperazin-2-one derivatives are integral components of numerous pharmacologically active compounds, making robust and scalable synthetic routes essential for drug discovery and development.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations necessary for successful scale-up. We present detailed, field-proven protocols, process optimization insights, safety procedures, and methods for derivatization, designed for researchers, chemists, and process development professionals.
Introduction: The Significance of the Piperazin-2-one Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[4] The piperazin-2-one motif, a related heterocyclic system, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability.[2][5] These features make it a valuable building block for developing novel therapeutics. Specifically, the introduction of a methyl group at the 6-position creates a chiral center, allowing for the exploration of stereospecific interactions with biological targets, which is a critical aspect of modern drug design.[1][3]
This application note details a primary, industrially viable pathway for the synthesis of this compound and provides subsequent protocols for its derivatization, a crucial step in generating compound libraries for structure-activity relationship (SAR) studies.
Core Synthetic Strategies for the Piperazin-2-one Ring
Several methods exist for the construction of the piperazin-2-one core. The selection of a specific route for large-scale synthesis depends on factors such as starting material cost, process safety, scalability, and overall yield.
Key Synthetic Approaches:
-
Intramolecular Cyclization of Diamine Derivatives: This is the most direct and widely used method on a large scale. It involves the reaction of a substituted ethylenediamine, such as 1,2-diaminopropane, with a two-carbon electrophile like an α-haloacetate ester (e.g., ethyl bromoacetate). The reaction proceeds via an initial N-alkylation followed by an intramolecular aminolysis (amide bond formation) to form the heterocyclic ring.[1][6] This method is advantageous due to the availability and low cost of the starting materials.
-
Reduction of Pyrazinone Precursors: An alternative route involves the catalytic hydrogenation of a corresponding dihydropyrazinone. This method yields the saturated piperazin-2-one ring system.[1] Its viability is contingent on the efficient synthesis of the pyrazinone precursor.
-
Modern Catalytic Methods: Recent advancements in organic synthesis have introduced palladium-catalyzed methods, such as Wacker-type aerobic oxidative cyclizations, for constructing various nitrogen-containing heterocycles, including piperazinones.[7] While offering novel reactivity, these methods may require more specialized catalysts and conditions, potentially impacting their cost-effectiveness on an industrial scale.
Below is a conceptual workflow illustrating these primary synthetic strategies.
Caption: Primary synthetic routes to the this compound scaffold.
Detailed Protocol: Large-Scale Synthesis of this compound
This protocol details the synthesis via the intramolecular cyclization of 1,2-diaminopropane and ethyl 2-bromoacetate, a method optimized for scalability and efficiency.[6]
Materials and Equipment
| Reagent/Material | CAS Number | Recommended Purity | Equipment |
| 1,2-Diaminopropane | 78-90-0 | >98% | Glass-lined Reactor (100L) |
| Ethyl 2-bromoacetate | 105-36-2 | >98% | Overhead Mechanical Stirrer |
| Triethylamine (TEA) | 121-44-8 | >99% | Temperature Probe & Controller |
| Toluene | 108-88-3 | Anhydrous | Addition Funnel / Dosing Pump |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Nitrogen/Argon Inlet |
| Saturated NaCl (Brine) | 7647-14-5 | N/A | Rotary Evaporator |
| Anhydrous MgSO₄ | 7487-88-9 | N/A | Filtration Apparatus |
Step-by-Step Experimental Procedure
CAUSALITY NOTE: This procedure is conducted in a non-polar solvent (toluene) to facilitate the reaction and subsequent workup. Triethylamine acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Temperature control is critical to prevent side reactions and ensure process safety.
-
Reactor Setup: Equip a 100L glass-lined reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a reflux condenser. Ensure the system is dry and purged with nitrogen.
-
Charge Reagents: Charge the reactor with Toluene (40 L) and 1,2-Diaminopropane (3.7 kg, 50 mol). Begin stirring at 150 RPM.
-
Initial Cooling: Cool the reaction mixture to 0-5 °C using a chiller bath.
-
Slow Addition of Electrophile: In a separate vessel, prepare a solution of Ethyl 2-bromoacetate (8.35 kg, 50 mol) and Triethylamine (5.05 kg, 50 mol) in Toluene (10 L). Add this solution to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Expert Insight: A slow addition rate is crucial to manage the exotherm of the initial N-alkylation and prevent the formation of undesired dialkylated byproducts.
-
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Heating to Cyclize: Heat the reaction mixture to 80-85 °C and maintain for 6-8 hours to drive the intramolecular cyclization. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reactor to room temperature.
-
Filter the mixture to remove the triethylamine hydrobromide salt (Et₃N·HBr). Wash the salt cake with Toluene (2 x 5 L).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a viscous oil.
-
-
Purification (Recrystallization):
-
Dissolve the crude oil in a minimal amount of hot isopropanol (~10-15 L).
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to induce crystallization.
-
Collect the solid product by filtration, wash with cold isopropanol (2 x 2 L), and dry under vacuum at 40 °C to a constant weight.
-
Expected Results
| Parameter | Value | Notes |
| Typical Scale | 50 mol | Can be scaled further with appropriate equipment. |
| Yield | 65-75% | Based on ethyl 2-bromoacetate as the limiting reagent. |
| Purity (Post-Recrystallization) | >98% (by HPLC) | A single recrystallization is typically sufficient. |
| Appearance | Off-white to light yellow solid | [2] |
Derivatization Protocols for SAR Studies
The synthesized this compound serves as a versatile intermediate for creating diverse compound libraries. N-substitution at the secondary amine is the most common derivatization strategy.
N-Arylation via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[1]
General Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), an aryl halide (Aryl-Br or Aryl-Cl, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add an anhydrous solvent (e.g., Toluene or Dioxane).
-
Heat the mixture (typically 80-110 °C) until the starting material is consumed (monitor by LC-MS).
-
Cool, dilute with a solvent like ethyl acetate, filter through celite to remove inorganic salts and catalyst residues, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
Caption: Workflow for derivatization of the this compound core.
Safety and Process Hazard Analysis
Handling large quantities of chemicals requires stringent safety protocols. The hazards associated with piperazin-2-one and its precursors are primarily skin, eye, and respiratory irritation.[8][9]
Key Safety Mandates:
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE):
-
Spill Management: For small spills, use an inert absorbent material (e.g., sand, vermiculite). Collect the material into a sealed, properly labeled container for hazardous waste disposal.[8][11] Prevent spillage from entering drains.
-
Waste Disposal: All chemical waste, including contaminated materials and empty containers, must be disposed of as hazardous waste through a licensed contractor.
Caption: Logical workflow for safe handling during large-scale synthesis.
Conclusion
This application note provides a validated, scalable, and economically viable methodology for the synthesis of this compound. The detailed protocols for both the core synthesis and subsequent derivatization are designed to empower research and development teams to efficiently produce this valuable chemical intermediate. By integrating process causality with step-by-step instructions and rigorous safety guidelines, this document serves as a practical guide for advancing drug discovery programs that rely on the piperazin-2-one scaffold.
References
- 1. This compound | 59701-83-6 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Protecting Group Strategies of 6-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Methylpiperazin-2-one and the Chemoselectivity Challenge
This compound is a valuable heterocyclic scaffold in medicinal chemistry, offering a constrained cyclic diamine structure that can be elaborated to generate diverse libraries of compounds for drug discovery. Its utility, however, is predicated on the ability to selectively functionalize its two distinct nitrogen atoms: the N1-amide and the N4-amine. The inherent differences in the electronic and steric environments of these two nitrogens present a significant chemoselectivity challenge. Direct, unguided reactions often lead to mixtures of N1- and N4-substituted products, as well as di-substituted species, complicating purification and reducing yields.
This guide provides a detailed overview of protecting group strategies to achieve selective functionalization of this compound. We will delve into the underlying principles of reactivity that govern selectivity and provide field-proven protocols for the protection and deprotection of each nitrogen atom, enabling precise control over synthetic routes.
Understanding the Differential Reactivity of N1 and N4
The key to selective protection lies in understanding the fundamental differences between the N1-amide and the N4-amine in the this compound ring system.
-
N4-Amine: This nitrogen is a secondary amine. It is sp3-hybridized, with a lone pair of electrons that is readily available for nucleophilic attack. Consequently, the N4-amine is the more nucleophilic and basic of the two nitrogens.
-
N1-Amide: This nitrogen is part of an amide functional group. The lone pair on the N1 nitrogen is delocalized into the adjacent carbonyl group through resonance. This delocalization significantly reduces its nucleophilicity and basicity compared to the N4-amine.
This pronounced difference in reactivity is the cornerstone of selective protection strategies. The more nucleophilic N4-amine will react preferentially with electrophilic protecting group reagents under standard conditions.
Strategy 1: Selective Protection of the N4-Amine
Leveraging the higher nucleophilicity of the N4-amine is the most straightforward approach for selective protection. The two most common and versatile protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. The choice between Boc and Cbz often depends on the planned subsequent reaction steps and the desired deprotection conditions, making them orthogonally compatible in many synthetic schemes.[1]
Protocol 1: Selective N4-Boc Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[2]
Rationale: The reaction is typically carried out under basic conditions to deprotonate the N4-amine, enhancing its nucleophilicity towards di-tert-butyl dicarbonate (Boc₂O). The less reactive N1-amide does not react under these mild conditions.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base such as triethylamine (TEA, 1.5 eq.) or sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the N4-Boc protected this compound.
Protocol 2: Selective N4-Cbz Protection
The Cbz group is another excellent choice for amine protection. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[3]
Rationale: Similar to Boc protection, the reaction is performed under basic conditions to facilitate the nucleophilic attack of the N4-amine on benzyl chloroformate (Cbz-Cl).
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1 ratio).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution and cool to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the stirred suspension at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours and then at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the N4-Cbz protected this compound.
Caption: Workflow for Selective N4-Protection.
Strategy 2: Orthogonal Protection for Selective N1-Functionalization
To functionalize the N1-amide position, it is generally necessary to first protect the more reactive N4-amine. This constitutes an orthogonal protection strategy, where two different protecting groups are used, allowing for the selective deprotection of one in the presence of the other.[4][5] A common and effective orthogonal pair is Boc for the N4 position and Cbz for the N1 position.
Protocol 3: Sequential Orthogonal Protection (N4-Boc, then N1-Cbz)
Rationale: This strategy first blocks the highly reactive N4-amine with a Boc group. The resulting N4-Boc protected intermediate can then be subjected to conditions suitable for the protection of the less reactive N1-amide nitrogen. Protection of the N1-amide often requires stronger basic conditions to deprotonate the amide proton, making it sufficiently nucleophilic to react with an electrophilic protecting group reagent.
Experimental Protocol:
Step 1: N4-Boc Protection
-
Follow Protocol 1 as described above to synthesize N4-Boc-6-methylpiperazin-2-one.
Step 2: N1-Cbz Protection of N4-Boc Intermediate
-
Dissolution: Dissolve N4-Boc-6-methylpiperazin-2-one (1.0 eq.) in anhydrous THF.
-
Base Addition: Cool the solution to -78 °C and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq.) or lithium diisopropylamide (LDA, 1.1 eq.) dropwise. Stir for 30-60 minutes at this temperature.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the fully protected N1-Cbz, N4-Boc-6-methylpiperazin-2-one.
Selective Deprotection:
-
Selective N4-Boc Deprotection: Treatment of the di-protected compound with a strong acid like trifluoroacetic acid (TFA) in DCM will cleave the Boc group, leaving the Cbz group intact.
-
Selective N1-Cbz Deprotection: Catalytic hydrogenation (e.g., H₂, Pd/C) will remove the Cbz group while the Boc group remains, providing a route to N1-unsubstituted, N4-Boc protected this compound.
Caption: Orthogonal Protection and Deprotection Strategy.
Comparative Summary of Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, NaHCO₃) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenation, and nucleophiles. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base (e.g., NaHCO₃) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. |
Conclusion
The selective functionalization of this compound is readily achievable through a well-planned protecting group strategy. The inherent difference in nucleophilicity between the N4-amine and the N1-amide allows for the straightforward selective protection of the N4 position using common reagents like Boc₂O and Cbz-Cl. For modifications at the less reactive N1-amide, an orthogonal approach, involving the initial protection of N4, is necessary. By understanding the principles of reactivity and employing the robust protocols outlined in this guide, researchers can confidently incorporate the this compound scaffold into their synthetic endeavors, paving the way for the discovery of novel chemical entities.
References
- 1. jocpr.com [jocpr.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylpiperazine, N1-CBZ protected | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Navigating the Synthesis of 6-Methylpiperazin-2-one: A Technical Support Guide for Overcoming Low Yields
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-Methylpiperazin-2-one, a valuable scaffold in medicinal chemistry, can present significant challenges, often resulting in lower than expected yields. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during its synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve synthetic hurdles effectively.
I. Understanding the Main Synthetic Pathway
The most common and direct route to this compound involves the bimolecular condensation and subsequent cyclization of 1,2-diaminopropane with an ethyl haloacetate, such as ethyl chloroacetate. This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact the yield and purity of the final product.
"1,2-Diaminopropane" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ethyl Chloroacetate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="N-(2-aminopropyl)-2-chloroacetamide"]; "this compound" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"1,2-Diaminopropane" -> "Intermediate" [label="Nucleophilic Acylation"]; "Ethyl Chloroacetate" -> "Intermediate"; "Intermediate" -> "this compound" [label="Intramolecular Cyclization\n(Base-mediated)"]; }
II. Troubleshooting Common Issues
A. Low Conversion of Starting Materials
Question 1: My reaction stalls, and I observe a significant amount of unreacted 1,2-diaminopropane and ethyl chloroacetate by TLC/GC-MS. What are the likely causes and how can I drive the reaction to completion?
Answer:
Low conversion is a frequent issue and can stem from several factors related to reaction kinetics and equilibrium.
-
Insufficient Reaction Time or Temperature: The initial acylation and subsequent cyclization may be slow at lower temperatures.
-
Troubleshooting Protocol:
-
Monitor Progress: Run the reaction and take aliquots at regular intervals (e.g., every 2-4 hours) to monitor the disappearance of starting materials and the appearance of the product by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C. Be cautious, as excessive heat can promote side reactions.
-
Extend Reaction Time: Some reactions may require extended periods (12-24 hours) to reach completion. Continue monitoring until no further change is observed.
-
-
-
Inadequate Mixing: In a heterogeneous reaction mixture (e.g., with a solid base), poor mixing can limit the interaction of reactants.
-
Troubleshooting Protocol:
-
Ensure vigorous stirring throughout the reaction.
-
Consider using a solvent system that fully dissolves all reactants and reagents, if possible.
-
-
-
Deactivation of Nucleophile: The amine groups of 1,2-diaminopropane can be protonated by the in-situ generated hydrochloric acid, rendering them non-nucleophilic.
-
Troubleshooting Protocol:
-
Choice and Stoichiometry of Base: Use at least two equivalents of a non-nucleophilic base like triethylamine or potassium carbonate to neutralize the generated acid. An excess of the base (2.2-2.5 equivalents) can be beneficial.[1]
-
Order of Addition: Add the base to the solution of 1,2-diaminopropane before the dropwise addition of ethyl chloroacetate.
-
-
B. Formation of Significant Byproducts
Question 2: My main product is contaminated with a significant amount of a higher molecular weight impurity. What could this be and how can I prevent its formation?
Answer:
The most common byproduct in this synthesis is the result of undesired side reactions involving the bifunctional starting materials.
-
Formation of Disubstituted Piperazine: One of the most prevalent side reactions is the reaction of two molecules of 1,2-diaminopropane with two molecules of ethyl chloroacetate, leading to the formation of a diketopiperazine or other polymeric species.
-
Troubleshooting Protocol:
-
Control Stoichiometry: A common strategy to favor the formation of the monosubstituted product is to use a significant excess of the diamine (3-5 equivalents).[2] This statistically increases the likelihood of the electrophile reacting with an unreacted diamine molecule.
-
Slow Addition: Add the ethyl chloroacetate dropwise to the solution of 1,2-diaminopropane and base over a prolonged period (e.g., 1-2 hours) at a controlled temperature (e.g., 0-10 °C). This maintains a low concentration of the electrophile, minimizing the chance of double substitution.
-
-
-
Formation of 2,5-dimethylpiperazine: Under certain conditions, self-condensation of 1,2-diaminopropane can occur, although this is less common under the reaction conditions for piperazinone synthesis.
"Reactants" [label="1,2-Diaminopropane +\nEthyl Chloroacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Desired_Product" [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side_Product_1" [label="Diketopiperazine/Polymeric Byproducts", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Side_Product_2" [label="N,N'-bis(chloroacetyl)-\n1,2-diaminopropane", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Reactants" -> "Desired_Product" [label="Desired Pathway"]; "Reactants" -> "Side_Product_1" [label="Excess Electrophile"]; "Reactants" -> "Side_Product_2" [label="Uncontrolled Reaction"]; }
C. Product Isolation and Purification Challenges
Question 3: I have a complex mixture after the reaction, and I'm struggling to isolate pure this compound. What are the best practices for work-up and purification?
Answer:
Effective purification is critical for obtaining a high-purity product. The basic nature of the piperazinone ring and potential water solubility can complicate this process.
-
Work-up Procedure:
-
Quenching and Extraction: After the reaction is complete, cool the mixture and filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue should be dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification Techniques:
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point. To prevent peak tailing due to the basic nature of the product, it is advisable to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2]
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.
-
Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvent systems include ethanol/water, acetone, or ethyl acetate/hexanes.
-
-
Distillation: For liquid products, vacuum distillation can be a viable purification method, although care must be taken to avoid thermal decomposition.
-
III. Proactive Measures for Yield Optimization
To proactively maximize the yield of this compound, consider the following experimental design choices:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a 3-5 fold excess of 1,2-diaminopropane. | Statistically favors mono-acylation and minimizes the formation of disubstituted byproducts.[2] |
| Base | Use a non-nucleophilic base (e.g., triethylamine, K2CO3) in slight excess (2.2-2.5 eq). | Efficiently neutralizes the generated HCl without competing in the reaction, thus keeping the diamine nucleophilic.[1] |
| Solvent | A polar aprotic solvent such as acetonitrile or DMF is often suitable. | Solubilizes the reactants and reagents, facilitating a homogeneous reaction. |
| Temperature | Maintain a low temperature (0-10 °C) during the addition of ethyl chloroacetate, then allow the reaction to warm to room temperature or slightly heat (40-60 °C) to drive to completion. | Controls the initial exothermic reaction and minimizes side reactions, while gentle heating can increase the rate of the slower cyclization step. |
| Reaction Monitoring | Regularly monitor the reaction progress using TLC or GC-MS. | Allows for the determination of the optimal reaction time and prevents the formation of degradation products from prolonged reaction times.[3] |
start [label="Low Yield of\nthis compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Analyze Crude Reaction Mixture\n(TLC, GC-MS, NMR)"]; q2 [label="Significant Starting\nMaterial Remaining?"]; q3 [label="Presence of\nMajor Byproducts?"]; a1 [label="Increase Reaction Time/Temp\nEnsure Adequate Mixing\nCheck Base Stoichiometry", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a2 [label="Use Excess Diamine\nSlow Addition of Electrophile\nControl Temperature", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a3 [label="Optimize Work-up pH\nEmploy Column Chromatography\n(with basic modifier)\nConsider Recrystallization", shape=filled, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> q2; q1 -> q3; q2 -> a1 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> a2 [label="Yes"]; q3 -> a3 [label="No (Purification Issue)"]; a1 -> end; a2 -> end; a3 -> end; }
IV. Alternative Synthetic Strategy
A less common but viable alternative for the synthesis of chiral this compound involves the cyclization of an appropriately protected amino acid derivative. For instance, a protected alanine derivative can be coupled with a protected aminoethanolamine, followed by deprotection and cyclization. A patented method describes the synthesis of (R)-3-methylpiperazin-2-one from methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate via hydrogenation with a palladium on carbon catalyst.[4] This multi-step approach offers better stereochemical control but is more labor-intensive.
By systematically addressing these common pitfalls and implementing the suggested optimization strategies, researchers can significantly improve the yield and purity of this compound, facilitating its application in drug discovery and development programs.
References
Technical Support Center: Purification of 6-Methylpiperazin-2-one Derivatives
Welcome to the technical support center for the purification of 6-methylpiperazin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical guidance in a direct question-and-answer format. Our aim is to equip you with the expertise to overcome common challenges in the purification of these valuable heterocyclic compounds.
Introduction: The Purification Challenge
This compound derivatives are a critical scaffold in medicinal chemistry. However, their inherent properties, such as high polarity and basicity due to the two nitrogen atoms, can present significant purification challenges.[1] These compounds readily absorb moisture, form salts, and can be prone to degradation, complicating their isolation and purification.[1][2] This guide provides a systematic approach to troubleshooting and optimizing your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Purification Strategy & Common Impurities
Q1: What is the best initial approach for purifying a crude this compound derivative?
A1: The optimal initial strategy depends on the scale of your reaction and the nature of the impurities. For most lab-scale purifications, a combination of acid-base extraction followed by flash column chromatography is a robust starting point. Acid-base extraction is highly effective for removing non-basic organic impurities and acidic byproducts.[3][4][5] Flash chromatography then allows for the separation of your target compound from closely related impurities.[6][7]
Q2: What are the most common impurities I should expect in my crude product?
A2: Common impurities often stem from the synthetic route. These can include:
-
Unreacted starting materials: Such as 1,2-diaminopropane or ethyl 2-bromoacetate derivatives.[8]
-
Byproducts: Including products of over-alkylation or side reactions.
-
Reagents: For instance, residual coupling agents or bases.
-
Solvents: From the reaction or initial work-up.
Thin-layer chromatography (TLC) is an indispensable tool for visualizing the complexity of your crude mixture and choosing an appropriate purification strategy.
Section 2: Troubleshooting Flash Column Chromatography
Q3: My this compound derivative is streaking or tailing on the silica gel column. What can I do?
A3: Tailing is a common issue for basic compounds like piperazinones on acidic silica gel. This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface. Here are several effective troubleshooting steps:
-
Add a basic modifier to your eluent: Incorporating a small amount of a base, such as triethylamine (0.5-2%) or ammonia in methanol, to your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[9]
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a deactivated silica gel.
-
Employ Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol can be a suitable alternative.[6]
Q4: I am struggling to get good separation between my product and a closely eluting impurity. How can I improve the resolution?
A4: Achieving good resolution requires careful optimization of your chromatographic conditions.
-
Optimize your solvent system: A good starting point for normal-phase chromatography of polar compounds is a mixture of ethyl acetate and hexanes.[9] You can gradually increase the polarity by increasing the proportion of ethyl acetate or by switching to a more polar solvent system like methanol in dichloromethane.[6][9]
-
Use a shallower gradient: If you are using gradient elution, a shallower gradient around the elution point of your compound can significantly improve separation.
-
Dry loading: Adsorbing your crude material onto a small amount of silica gel or Celite before loading it onto the column can lead to a more concentrated band and better separation.[7][10]
In-Depth Experimental Protocols
Protocol 1: Flash Column Chromatography for a Moderately Polar this compound Derivative
This protocol outlines a standard procedure for purifying a this compound derivative using normal-phase flash chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)[7]
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)
-
Flash chromatography system or glass column
-
Thin-layer chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good target Rf for your product is between 0.2 and 0.4. A common starting solvent system is 30-50% ethyl acetate in hexanes. Add 0.5% TEA to the solvent system to improve spot shape.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column, ensuring there are no air bubbles.
-
Equilibrate the column by passing several column volumes of the initial eluent through it.[11]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder and carefully add it to the top of the packed column.[7]
-
-
Elution:
-
Begin elution with the initial, low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Crystalline this compound Derivative
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Materials:
-
Crude this compound derivative
-
A suitable solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of polar compounds include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[12]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data & Workflow Visualization
Table 1: Common Solvent Systems for Flash Chromatography of Piperazinone Derivatives
| Solvent System | Polarity | Comments |
| Ethyl Acetate / Hexanes | Low to Medium | A standard and versatile system for many organic compounds.[9] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. A small percentage of methanol (1-10%) significantly increases polarity.[6][9] |
| Chloroform / Acetone | Medium | Can provide different selectivity compared to other systems.[13] |
| Acetonitrile / Water (Reversed-Phase) | High | Suitable for highly polar or water-soluble derivatives on a C18 column.[6] |
Diagram 1: General Purification Workflow for this compound Derivatives
Caption: A logical workflow for the purification of this compound derivatives.
Diagram 2: Troubleshooting Guide for Poor Chromatographic Separation
Caption: Troubleshooting logic for common chromatography issues.
Purity Assessment
Q5: How can I confidently assess the purity of my final this compound derivative?
A5: A combination of analytical techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity. A well-developed HPLC method should be able to separate your main compound from any residual impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of your compound and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its identity. Techniques like GC-MS can also be used to identify volatile impurities.[15][16]
-
Melting Point: For crystalline solids, a sharp melting point is a good indicator of high purity.
By employing these troubleshooting strategies and detailed protocols, you will be well-equipped to tackle the purification of this compound derivatives, ensuring the high quality of your compounds for subsequent research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]
- 9. Chromatography [chem.rochester.edu]
- 10. teledynelabs.com [teledynelabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 6-Methylpiperazin-2-one Amination
Welcome to the technical support center for the amination of 6-Methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this transformation. Our goal is to empower you with the scientific rationale behind experimental choices to achieve optimal reaction outcomes.
Introduction to this compound Amination
The introduction of an amino group to the this compound scaffold is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2][3] The presence of both a lactam and a secondary amine within the starting material presents unique challenges, including chemoselectivity and potential side reactions. The two primary strategies for this transformation are Reductive Amination and Palladium-catalyzed Buchwald-Hartwig Amination. This guide will cover optimization and troubleshooting for both methodologies.
Section 1: Reductive Amination
Reductive amination is a widely used method for forming carbon-nitrogen bonds, involving the reaction of a carbonyl group with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.[4][5] For this compound, this typically involves the reaction of the ketone moiety with a primary or secondary amine in the presence of a reducing agent.
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My reductive amination of this compound is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Imine/Enamine Formation: The equilibrium between the ketone, amine, and the imine/enamine intermediate may not favor the intermediate.
-
Causality: The formation of the imine/enamine is often the rate-limiting step and is pH-dependent.[4] Acidic conditions protonate the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, excessively acidic conditions will protonate the amine nucleophile, rendering it unreactive.
-
Troubleshooting Protocol:
-
pH Optimization: Add a catalytic amount of a weak acid, such as acetic acid. A typical starting point is a pH range of 4-6. You can screen different amounts of acetic acid to find the optimal concentration.
-
Water Removal: The formation of an imine releases a molecule of water. The reaction can be driven forward by removing water using molecular sieves (3Å or 4Å) or by azeotropic distillation with a suitable solvent like toluene.[6]
-
-
-
Reducing Agent Reactivity: The choice and handling of the reducing agent are critical.
-
Causality: A reducing agent that is too harsh might reduce the starting ketone before imine formation. Conversely, a reagent that is too mild may not efficiently reduce the imine. Sodium triacetoxyborohydride (STAB) is often preferred as it is more selective for the imine/enamine over the ketone and is stable under mildly acidic conditions.[7][8]
-
Troubleshooting Protocol:
-
Switch to STAB: If you are using a less selective reducing agent like sodium borohydride, consider switching to sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
-
-
Steric Hindrance: The methyl group at the 6-position and the nature of the incoming amine can create steric hindrance, slowing down the reaction.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can help overcome the activation energy barrier. Monitor for potential side reactions at higher temperatures.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and monitor by TLC or LC-MS.
-
-
Q2: I am observing the formation of a significant amount of the corresponding alcohol as a byproduct. How can I prevent this?
A2: The formation of 6-methylpiperazin-2-ol is a common side reaction resulting from the reduction of the ketone starting material.
-
Causality: This occurs when the reducing agent reacts with the ketone at a rate competitive with or faster than imine formation and subsequent reduction.
-
Troubleshooting Protocol:
-
Staged Addition: Add the amine to the ketone and allow the imine to form for a period (e.g., 1-2 hours) before introducing the reducing agent.
-
Use a More Selective Reducing Agent: As mentioned, NaBH(OAc)₃ is generally more selective for imines over ketones.[8] Sodium cyanoborohydride (NaBH₃CN) is another option, but care must be taken due to its toxicity.[4]
-
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Data Presentation: Reductive Amination Condition Screening
| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Yield (%) | Notes |
| 1 | NaBH₄ | Methanol | None | 25 | 35 | Significant alcohol byproduct observed. |
| 2 | NaBH(OAc)₃ | Dichloromethane (DCM) | Acetic Acid (0.1 eq) | 25 | 75 | Improved yield, less byproduct. |
| 3 | NaBH(OAc)₃ | Toluene | Acetic Acid (0.1 eq), 4Å MS | 50 | 85 | Higher temperature and water removal beneficial. |
| 4 | NaBH₃CN | Methanol | pH 5-6 buffer | 25 | 80 | Good yield, requires careful handling. |
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] In the context of this compound, this would typically involve converting the ketone to a vinyl triflate or halide and then coupling it with an amine.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is giving low yields and I'm recovering starting material. What should I investigate?
A1: Low conversion in a Buchwald-Hartwig reaction often points to issues with the catalyst system or reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.
-
Causality: The active Pd(0) species can be oxidized to inactive Pd(II) in the presence of oxygen.[11]
-
Troubleshooting Protocol:
-
Degas Solvents: Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Use an Inert Atmosphere: Set up the reaction in a glovebox or under a strict inert atmosphere using Schlenk techniques.
-
-
-
Ligand Choice: The choice of phosphine ligand is crucial for the success of the coupling.
-
Causality: The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and influences the overall catalytic activity. Sterically hindered and electron-rich ligands are often effective.[10]
-
Troubleshooting Protocol:
-
Screen Ligands: If one ligand is not working, screen a panel of common Buchwald-Hartwig ligands such as XPhos, SPhos, or RuPhos.
-
Check Ligand Quality: Ensure the ligand is pure and has not been oxidized.
-
-
-
Base Selection: The base plays a critical role in the catalytic cycle.
-
Causality: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11]
-
Troubleshooting Protocol:
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. If your substrate is base-sensitive, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, but this may require higher temperatures.[11]
-
Solubility: Ensure the base is sufficiently soluble in the reaction solvent.
-
-
Q2: I'm observing a significant amount of a dehalogenated or hydrodetriflated byproduct. What is causing this and how can I minimize it?
A2: The formation of 6-methyl-3,4-dihydropyrazin-2(1H)-one is likely due to a side reaction known as β-hydride elimination.
-
Causality: After oxidative addition and coordination of the amido group, if there is a β-hydrogen available, the palladium complex can undergo β-hydride elimination. This leads to the formation of an enamine and a palladium-hydride species, which can then reductively eliminate to give the hydrodehalogenated byproduct.[9][10]
-
Troubleshooting Protocol:
-
Use Bulky Ligands: Sterically hindered ligands can disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor β-hydride elimination. Try running the reaction at a lower temperature for a longer time.
-
Choice of Base and Solvent: The reaction environment can influence the rate of competing pathways. Screening different combinations of bases and solvents may be necessary.
-
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Condition Screening
| Entry | Pd Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOtBu | Toluene | 100 | 40 |
| 2 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 88 |
| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 110 | 65 |
| 4 | Pd(OAc)₂ | RuPhos | LiHMDS | THF | 80 | 92 |
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amination Reactions | ChemTalk [chemistrytalk.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 6-Methylpiperazin-2-one
Welcome to the technical support center for the synthesis of 6-methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to enhance the yield and purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common route of reacting 1,2-diaminopropane with an α-haloacetate ester like ethyl 2-bromoacetate or ethyl 2-chloroacetate.
Issue 1: Low Yield of this compound
Question: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent challenge in piperazinone synthesis and can stem from several factors, including suboptimal reaction conditions and competing side reactions.[1][2]
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or inadequate temperature.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for promoting the desired intramolecular cyclization over other pathways.[1]
-
Side Reactions: Competing reactions, such as dialkylation of the diamine or polymerization, can significantly consume starting materials and reduce the yield of the desired product.[3][4]
Troubleshooting and Optimization Protocol:
-
Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. For the reaction between 1,2-diaminopropane and ethyl 2-bromoacetate, a temperature range of 60-80°C is often a good starting point. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. A typical reaction time is 12-24 hours, but this should be optimized by monitoring the consumption of the limiting reagent.
-
-
Reagent Stoichiometry:
-
To minimize the formation of dialkylated byproducts, it is highly recommended to use a significant excess of 1,2-diaminopropane (typically 5-10 equivalents).[4] This ensures that the electrophilic α-haloacetate is more likely to react with a fresh molecule of the diamine rather than the already mono-alkylated intermediate.
-
-
Choice of Base and Solvent:
-
Base: A non-nucleophilic base is crucial to facilitate the deprotonation of the amine and promote cyclization without competing in the reaction. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this synthesis.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is generally suitable as it can dissolve the reagents and facilitate the nucleophilic substitution and cyclization steps.
-
Optimized Protocol for Mono-N-alkylation and Cyclization:
| Parameter | Recommended Condition |
| Reactants | 1,2-Diaminopropane (10 eq.), Ethyl 2-bromoacetate (1 eq.) |
| Base | Potassium Carbonate (2 eq.) |
| Solvent | Acetonitrile |
| Temperature | Room temperature to 60°C |
| Time | 12-24 hours (monitor by TLC/LC-MS) |
Issue 2: Presence of a Higher Molecular Weight Byproduct
Question: My final product is contaminated with a significant amount of a byproduct with approximately double the molecular weight of this compound. What is this impurity and how can I prevent its formation?
Answer: The formation of a higher molecular weight byproduct is a classic issue in this synthesis, most commonly due to the formation of a diketopiperazine or a dialkylated species.
Root Cause Analysis:
-
Diketopiperazine (DKP) Formation: This occurs when two molecules of the intermediate, N-(2-aminopropyl)glycine ethyl ester, condense with each other to form a 2,5-diketopiperazine.[5][6][7] This is particularly prevalent if the intramolecular cyclization to the desired piperazinone is slow.
-
Dialkylation: The second primary amine of 1,2-diaminopropane can react with a second molecule of ethyl 2-bromoacetate, leading to a disubstituted diamine. This can then undergo a double cyclization to form a bridged diketopiperazine derivative.
Visualizing the Side Reaction:
Caption: Competing pathways in the synthesis of this compound.
Mitigation Strategies:
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization of the intermediate over the intermolecular condensation that leads to diketopiperazine formation.
-
Slow Addition: The slow, dropwise addition of ethyl 2-bromoacetate to the solution of excess 1,2-diaminopropane can help maintain a low concentration of the electrophile and the mono-alkylated intermediate, further suppressing the formation of both diketopiperazines and dialkylated products.
-
Purification:
-
Column Chromatography: While challenging due to the basic nature of the product, column chromatography on silica gel can be effective for separating the desired product from higher molecular weight impurities. It is often necessary to add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the eluent to prevent peak tailing.[1]
-
Acid-Base Extraction: This technique can be used to separate the basic piperazinone from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with a dilute aqueous acid. The piperazinone will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: Can I use ethyl 2-chloroacetate instead of ethyl 2-bromoacetate?
Yes, ethyl 2-chloroacetate can be used. However, bromoacetates are generally more reactive than chloroacetates in nucleophilic substitution reactions. Therefore, the reaction with ethyl 2-chloroacetate may require more forcing conditions, such as a higher temperature or a longer reaction time, to achieve a comparable conversion.
Q2: My reaction seems to stall and I'm left with a lot of unreacted starting material. What should I do?
If the reaction is not proceeding to completion, consider the following:
-
Reagent Purity: Ensure that your starting materials, especially the 1,2-diaminopropane and the α-haloacetate, are of high purity.
-
Moisture: The presence of water can hydrolyze the ester and interfere with the reaction. Ensure you are using anhydrous solvents and reagents.
-
Base Activity: If using a solid base like potassium carbonate, ensure it is finely powdered and dry to maximize its surface area and reactivity.
Q3: How can I confirm the structure of my product and identify impurities?
A combination of analytical techniques is recommended for structural confirmation and impurity profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of your product and can be used to identify the presence of major impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and any byproducts. LC-MS is particularly useful for monitoring the reaction progress and identifying components in the crude reaction mixture.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the amide carbonyl in the piperazinone ring.
Q4: Are there alternative synthetic routes to this compound?
Yes, other synthetic strategies exist for constructing the piperazinone core. These include:
-
Reductive amination followed by cyclization: This involves the reaction of an amino acid derivative with an aldehyde or ketone, followed by reduction and subsequent cyclization.
-
Ugi multicomponent reaction: This can be a powerful tool for generating diverse piperazinone scaffolds in a single step.[8]
-
Intramolecular cyclization of N-substituted α-amino acids: This is a general strategy where a linear precursor is synthesized and then cyclized to form the piperazinone ring.[8]
Visualizing the General Synthetic Workflow:
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3121717A - Preparation of diketopiperazines - Google Patents [patents.google.com]
- 8. This compound | 59701-83-6 | Benchchem [benchchem.com]
Technical Support Center: Stereoselective Synthesis of 6-Methylpiperazin-2-one
Welcome to the technical support center for improving the stereoselectivity of reactions involving 6-methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereochemical control in the synthesis of this valuable heterocyclic scaffold. Here, you will find field-proven insights and troubleshooting protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving stereoselectivity in the synthesis of this compound?
A1: The primary strategies for inducing stereoselectivity in this compound synthesis can be broadly categorized into three main approaches:
-
Catalytic Asymmetric Synthesis: This is a highly efficient method that utilizes a chiral catalyst to control the stereochemical outcome. Prominent examples include palladium-catalyzed asymmetric allylic alkylation and asymmetric hydrogenation of prochiral precursors.[1][2][3][4][5] These methods can provide access to highly enantioenriched products.[1][2][3]
-
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereoselectivity of a subsequent reaction.[6] After the desired stereocenter is created, the auxiliary is removed. This is a robust and well-established method, though it requires additional synthetic steps for attachment and removal of the auxiliary.
-
Substrate Control/Diastereoselective Reactions: This approach leverages existing stereocenters in the starting material to influence the formation of new stereocenters. For instance, starting from a chiral amino acid can guide the stereochemical outcome of the cyclization to form the piperazin-2-one ring.[1][7]
Q2: My reaction is producing a racemic or nearly racemic mixture. What are the likely causes?
A2: A lack of stereoselectivity can stem from several factors. Key areas to investigate include:
-
Ineffective Catalyst or Ligand: The chiral catalyst or ligand may be inactive, degraded, or poisoned by impurities.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact stereoselectivity.[8]
-
Incorrect Substrate Design: The protecting groups on the piperazin-2-one nitrogen atoms can have a profound effect on the stereochemical outcome.[1][2]
-
Racemization: The product may be forming with high stereoselectivity initially but then racemizing under the reaction or workup conditions.
Q3: How do N-protecting groups influence the stereoselectivity of reactions at the C6 position?
A3: N-protecting groups play a critical role in controlling the stereoselectivity of reactions involving the this compound core. For instance, in palladium-catalyzed asymmetric allylic alkylation, it has been observed that an sp²-hybridized N(4) position can be detrimental to enantioselectivity due to its ability to stabilize the enolate intermediate.[1][2] Switching to an alkyl protecting group at the N(4) position, such as a benzyl (Bn) or a para-methoxybenzyl (PMB) group, can significantly improve the enantiomeric excess (ee).[1][2] The choice of protecting group can also allow for orthogonal deprotection strategies, which is valuable in multi-step syntheses.[1][2]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Alkylation Reactions
You are attempting a diastereoselective alkylation of a chiral piperazin-2-one precursor and observing a low diastereomeric ratio (dr).
Caption: Troubleshooting workflow for poor diastereoselectivity.
| Parameter | Recommended Action | Scientific Rationale |
| Base | Screen a range of bases (e.g., LDA, LiHMDS, KHMDS). Ensure slow addition of the base at low temperature. | The choice of base and counterion can influence the aggregation state and geometry of the enolate, which in turn affects the facial selectivity of the incoming electrophile. Slow addition at low temperatures minimizes side reactions and potential epimerization of the starting material. |
| Temperature | Perform the reaction at a lower temperature (e.g., -78 °C). Maintain strict temperature control throughout the addition of the electrophile. | Lower temperatures generally enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. The energy difference between the diastereomeric transition states is more pronounced at lower temperatures. |
| Solvent | Test solvents with varying polarities (e.g., THF, toluene, hexanes). The addition of coordinating additives like HMPA (with appropriate safety precautions) can also be beneficial. | The solvent can influence the solvation of the enolate and the transition state. Less polar solvents may promote aggregation, which can enhance diastereoselectivity. Coordinating additives can break up aggregates and alter reactivity and selectivity. |
| Chiral Auxiliary / Directing Group | If using a chiral auxiliary, consider one with greater steric bulk to enhance facial shielding. Ensure the directing group is appropriately positioned to guide the electrophile. | A well-designed chiral auxiliary provides a sterically hindered environment on one face of the molecule, forcing the electrophile to approach from the less hindered face.[6] |
Issue 2: Low Enantioselectivity in Catalytic Asymmetric Reactions
You are employing a chiral catalyst (e.g., a palladium-PHOX complex) for an enantioselective reaction and obtaining a low enantiomeric excess (ee).
Caption: Optimization pathway for low enantioselectivity.
| Parameter | Recommended Action | Scientific Rationale |
| Catalyst & Ligand Quality | Use freshly prepared or properly stored catalyst and ligand. Ensure high purity of both components. | Chiral ligands and metal precursors can be sensitive to air and moisture.[8] Degradation can lead to the formation of achiral or less active catalytic species, resulting in a loss of enantioselectivity. |
| Solvent | Screen a variety of solvents. For palladium-catalyzed reactions, solvents like toluene or THF are often effective.[2] | The solvent can influence the coordination of the ligand to the metal center and the overall geometry of the catalytic complex, which is crucial for effective stereochemical communication. |
| Temperature | Evaluate a range of temperatures. Often, lower temperatures lead to higher enantioselectivity. | Similar to diastereoselective reactions, lower temperatures can amplify the energy difference between the two enantiomeric transition states, leading to a higher ee. |
| N-Protecting Groups | As previously mentioned, the electronic nature of the N-protecting groups is critical. For palladium-catalyzed allylic alkylations, avoid sp²-hybridized groups like benzoyl on N(4) and consider alkyl groups like benzyl or PMB.[1][2] | The protecting group influences the electronics and sterics of the enolate intermediate. An appropriate choice can lead to a more rigid and well-defined transition state, enhancing enantioselectivity. |
| Concentration | Vary the concentration of the reaction. In some cases, higher dilution can favor the desired catalytic cycle and improve enantioselectivity. | Concentration can affect the rates of competing pathways and the aggregation state of the catalyst or intermediates. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is adapted from the work of Stoltz and co-workers for the synthesis of α-secondary and α-tertiary piperazin-2-ones.[1][2][5]
Materials:
-
N-protected this compound substrate
-
Allylic acetate or carbonate
-
[Pd₂(dba)₃] or [Pd₂(pmdba)₃]
-
Chiral ligand (e.g., (S)-(CF₃)₃-tBuPHOX)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the N-protected this compound substrate (1.0 equiv).
-
Add the palladium precursor (e.g., [Pd₂(pmdba)₃], 5 mol%) and the chiral ligand (e.g., (S)-(CF₃)₃-tBuPHOX, 12.5 mol%).
-
Add anhydrous toluene to achieve the desired concentration (e.g., 0.014 M).
-
Add the allylic partner (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation [authors.library.caltech.edu]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 6-Methylpiperazin-2-one Production
Introduction
Welcome to the technical support center for the production of 6-Methylpiperazin-2-one. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot and production scales. As a key heterocyclic scaffold in medicinal chemistry, ensuring robust and reproducible production of this compound is critical. This document provides in-depth, experience-driven insights in a practical question-and-answer format, addressing common challenges encountered during scale-up.
Part 1: Synthesis & Reaction Scale-Up
Scaling a chemical synthesis is not merely about increasing reactant quantities; it involves fundamental changes in heat transfer, mass transfer, and reaction kinetics.[1] This section addresses the core challenges of the cyclization reaction at scale.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and industrially viable route is the condensation and subsequent cyclization of a 1,2-diaminopropane derivative with an activated C2 synthon, such as ethyl chloroacetate or ethyl bromoacetate.[2] The reaction typically involves a two-step process: an initial N-alkylation followed by an intramolecular aminolysis to form the piperazinone ring. A key challenge in traditional methods using ethylenediamine is the lack of selectivity due to the equivalent reactivity of both amino groups, leading to side reactions and complex purification.[3] A more controlled, scalable approach might involve using chloroethylamine and ethyl chloroacetate to improve selectivity and simplify work-up.[3]
Q2: How do I adapt my lab-scale heating and cooling protocol for a large reactor?
In large reactors, the surface-area-to-volume ratio decreases significantly, making heat transfer less efficient.[1][4] An exothermic reaction that was easily managed in a flask with an ice bath can become a serious safety hazard at scale.[5]
-
Causality: Poor heat dissipation can lead to localized "hot spots," increasing the rate of side reactions, promoting impurity formation, and potentially causing a thermal runaway.[1]
-
Solution: Implement a controlled addition strategy. Instead of adding all reagents at once, add one reagent portion-wise or via a dosing pump to manage the rate of heat generation.[5] Ensure your reactor is equipped with an adequate cooling jacket and that a thermal hazard assessment has been performed before the first scale-up batch.[5]
Troubleshooting Guide: Synthesis
Issue 1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor.
-
Possible Cause A: Inefficient Mixing. What works with a small magnetic stir bar is often insufficient in a large, baffled reactor.[1] Poor agitation leads to localized concentration gradients, meaning some parts of the mixture react faster than others, often favoring side product formation.[5]
-
Troubleshooting Tip: Ensure the reactor's agitation system (impeller type, speed, baffling) is appropriate for the reaction volume and viscosity. Monitor the reaction at different locations within the reactor if possible to check for homogeneity.
-
-
Possible Cause B: Incomplete Reaction. The reaction may not be reaching completion due to the scale-up factors mentioned above.
-
Troubleshooting Tip: Monitor the reaction progress closely using in-process controls like TLC, HPLC, or GC.[6] Do not rely solely on the reaction time that worked at the lab scale. If the reaction has stalled, a modest increase in temperature or extended reaction time might be necessary, but this should be done cautiously while monitoring the impurity profile.[6]
-
-
Possible Cause C: Stoichiometry and Side Reactions. At scale, even minor side reactions can consume a significant amount of starting material, reducing the overall yield. A common side reaction in piperazine synthesis is the formation of disubstituted byproducts.[6][7]
-
Troubleshooting Tip: Carefully control the stoichiometry. A slow addition rate of one reactant into the other at a controlled temperature can dramatically improve selectivity and minimize the formation of undesired byproducts.[6]
-
Part 2: Work-Up and Product Isolation
The transition from lab-scale work-up (e.g., separatory funnel extractions) to large-scale operations (e.g., reactor-based phase separations) introduces new challenges related to handling, phase separation, and product loss.
Frequently Asked Questions (FAQs)
Q1: My product seems to be lost during the aqueous extraction phase. Why is this happening at scale?
This compound, like many piperazine derivatives, has a degree of water solubility, especially if the pH is not optimized.[7] At a large scale, longer phase separation times and larger interfacial areas can exacerbate losses to the aqueous phase.
-
Causality: The basic nitrogen atoms in the piperazinone ring can be protonated at acidic or neutral pH, forming a water-soluble salt.
-
Solution: Optimize the pH of the aqueous layer during extraction to ensure the product is in its free base form, minimizing its solubility in water.[6] Additionally, consider a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover dissolved product.
Troubleshooting Guide: Isolation
Issue 2: During solvent removal, my product has turned into a thick, non-crystalline oil instead of the solid I got in the lab.
-
Possible Cause A: Residual Solvents. At a large scale, it is more difficult to remove solvents completely, especially high-boiling point solvents like DMF or DMSO.
-
Troubleshooting Tip: Use a co-solvent. After the primary solvent is removed, add a lower-boiling point solvent in which the product is soluble (but impurities may not be) and re-concentrate. This azeotropic removal can help pull off residual high-boiling solvents.
-
-
Possible Cause B: Presence of Impurities. Impurities can act as crystallization inhibitors.[5] Minor byproducts that were unnoticed at the lab scale can become concentrated enough during scale-up to prevent solidification.
-
Troubleshooting Tip: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether.[5] This can often induce crystallization or precipitate the desired product while washing away oil-soluble impurities. If this fails, the crude material may require purification before crystallization can be successful.
-
Part 3: Purification Challenges
Achieving high purity at a multi-kilogram scale requires moving away from chromatography towards more scalable techniques like recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify this compound at scale?
While column chromatography is excellent for small quantities, recrystallization is the most practical and economical method for large-scale purification.[5][6] The key is developing a robust crystallization procedure.
-
Causality: A successful crystallization balances solubility and insolubility. The product should be highly soluble in the chosen solvent system at an elevated temperature but sparingly soluble at a lower temperature to ensure high recovery.[6]
-
Solution: Conduct a thorough solvent screen at the lab scale. Common solvent/anti-solvent systems for this class of compounds include ethanol/water, isopropanol/heptane, or acetone/water.[3][5] Implement a controlled cooling profile during the crystallization process; crash cooling often traps impurities and leads to smaller, harder-to-filter crystals.[6]
Troubleshooting Guide: Purification
Issue 3: My final product has a persistent color that I can't remove through recrystallization.
-
Possible Cause: Formation of High Molecular Weight Colored Byproducts. Certain side reactions can produce colored impurities that are difficult to purge by crystallization alone.[5]
-
Troubleshooting Tip: Perform a charcoal treatment. Before crystallization, dissolve the crude product in the chosen solvent and add a small amount of activated charcoal (typically 1-5% w/w). Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the charcoal before allowing the filtrate to cool and crystallize.[5] This is often very effective at removing colored impurities.
-
Issue 4: The purity of my product is low due to closely related impurities.
-
Possible Cause: Co-crystallization. If an impurity has a very similar structure to the desired product, it can become incorporated into the crystal lattice, making it very difficult to remove by standard recrystallization.
-
Troubleshooting Tip:
-
Optimize the Solvent System: Experiment with different solvent systems, as a change in polarity can alter the relative solubilities of the product and impurity, preventing co-crystallization.
-
Multiple Recrystallizations: It may be necessary to perform more than one recrystallization to achieve the desired purity.[5]
-
pH Adjustment/Salt Formation: Consider forming a salt of the piperazinone with a suitable acid (e.g., HCl, HBr). The salt will have different crystallization properties and may exclude the neutral or less basic impurity. The free base can then be regenerated after the desired purity is achieved.
-
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Polarity | Typical Use Case | Considerations |
| Isopropanol (IPA) / Heptane | Medium/Non-polar | Good for moderately polar compounds. Heptane acts as an anti-solvent. | Ensure slow addition of heptane to prevent oiling out. |
| Ethanol / Water | Polar | Effective for polar compounds that are highly soluble in ethanol.[5] | Product may have some solubility in the final mother liquor, potentially reducing yield. |
| Acetone / Water | Polar | Similar to Ethanol/Water, good for inducing crystallization of polar molecules.[3] | Acetone's low boiling point requires careful handling. |
| Toluene | Non-polar | Useful if the product is less polar and impurities are highly polar. | Higher boiling point requires more energy for removal. |
Part 4: Safety & Handling at Scale
Safety protocols must be significantly enhanced during scale-up. Hazards that are manageable at the gram-scale can pose serious risks at the kilogram-scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound and its precursors?
While specific data for this compound may be limited, data from closely related compounds like 2-Methylpiperazine indicate significant hazards. It should be handled as a flammable solid that can cause severe skin burns and eye damage.[8] Precursors like chloroacetates are lachrymators and toxic.
-
Causality: The amino groups impart a corrosive nature, and the organic structure contributes to flammability.[8][9]
-
Solution:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and face shields/goggles.[8]
-
Engineering Controls: Handle in a well-ventilated area, such as a chemical fume hood or a ventilated enclosure. For large-scale operations, use explosion-proof equipment and non-sparking tools.[8][9]
-
Handling: Keep away from heat, sparks, and open flames.[9] Ground all equipment to prevent static discharge.[9] Have emergency showers and eyewash stations readily accessible.[10]
-
Troubleshooting Guide: Safety
Issue 5: The reaction is generating more heat than anticipated, and the reactor's cooling system is struggling.
-
Possible Cause: Uncontrolled Exotherm. The reaction rate may be accelerating beyond the capacity of the cooling system, creating a potential thermal runaway scenario.[5]
-
Immediate Action: Stop the addition of any further reagents immediately. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mass and help absorb heat. Prepare for emergency cooling procedures as outlined in your site's safety protocols.
-
Prevention: Before any scale-up, perform reaction calorimetry to understand the thermal profile of the reaction. This data is critical for designing an adequate cooling strategy and determining safe operating limits. Never scale up a reaction by more than a factor of 5-10 at a time without re-evaluating the thermal hazards.[4]
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Scale-Up Recrystallization
-
Dissolution: Charge the crude this compound into a clean, appropriately sized reactor. Add the primary solvent (e.g., Isopropanol) in a calculated amount (e.g., 5-10 volumes).
-
Heating: Begin agitation and slowly heat the mixture to near the solvent's boiling point until all solids are dissolved.
-
Charcoal Treatment (Optional): If the solution is colored, cool it slightly, then add activated charcoal (1-2% w/w). Re-heat and agitate for 30-60 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter (e.g., a nutsche filter) containing a pad of celite to remove the charcoal and any particulate matter. Transfer the clear filtrate to a clean, pre-warmed crystallization vessel.
-
Controlled Cooling: Begin a slow, controlled cooling ramp (e.g., 10-20 °C per hour) with gentle agitation. Seeding the solution with a small amount of pure product once it becomes supersaturated can promote controlled crystal growth.
-
Full Crystallization: Once at room temperature, continue cooling to a lower temperature (e.g., 0-5 °C) and hold for several hours to maximize product precipitation.
-
Isolation: Isolate the crystalline product by filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, fresh solvent and then dry the product under vacuum at a suitable temperature.
Diagrams
Caption: General workflow for chemical process scale-up.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]
- 3. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.fi [fishersci.fi]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Methylpiperazin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) regarding the use of 6-Methylpiperazin-2-one in cross-coupling reactions. Our focus is on providing practical, field-proven insights to overcome common challenges and ensure the successful synthesis of your target molecules.
Introduction: The Challenge of Coupling with this compound
This compound presents a unique set of challenges in standard cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2][3] Unlike simple secondary amines, this substrate is a cyclic lactam with two distinct nitrogen atoms: an amide (N1) and a secondary amine (N4). This duality, combined with the potential for lactam instability under harsh conditions, requires a carefully considered strategic approach. Direct coupling is often problematic due to competing side reactions and catalyst inhibition.
This guide is structured to address the core problem a researcher faces: not just selecting a catalyst, but designing a robust overall strategy for the successful N-arylation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is direct N-arylation of this compound so difficult?
A: There are three primary reasons:
-
Two Reactive Sites: The molecule has both an amide N-H (N1) and a secondary amine N-H (N4). The secondary amine is generally more nucleophilic and will react preferentially, but the amide proton can be abstracted by strong bases, leading to a mixture of products or catalyst deactivation.
-
Catalyst Inhibition: The amide functionality, particularly after deprotonation, can act as a bidentate ligand, chelating to the palladium center and inhibiting catalytic turnover.
-
Lactam Instability: The strong bases often required for C-N coupling (e.g., sodium tert-butoxide) can promote hydrolysis or other decomposition pathways of the lactam ring, especially at elevated temperatures.[4]
Q2: Can I perform a Suzuki-Miyaura coupling directly on the N-H bond?
A: The Suzuki-Miyaura reaction is primarily for forming C-C bonds between an organoboron compound and a halide or triflate.[5][6][7][8] While variations exist, it is not the standard method for direct C-N bond formation from an N-H bond. The appropriate reaction for this transformation is the Buchwald-Hartwig amination or a related C-N coupling methodology like the Ullmann condensation.[1][9]
Q3: Is it better to use a palladium or copper catalyst for this transformation?
A: Palladium-catalyzed systems, particularly for Buchwald-Hartwig aminations, are generally the most versatile and well-understood for C-N couplings involving challenging amine substrates.[10][11][12] Modern palladium catalysts with specialized ligands offer high efficiency and functional group tolerance.[13] Copper-catalyzed Ullmann-type couplings are an alternative, often useful for specific substrates and can sometimes be performed under milder, aerobic conditions, but may require higher catalyst loadings or harsher temperatures.[14][15][16] For this compound, a palladium-based approach is the recommended starting point due to the extensive development of ligands designed to handle difficult amine partners.[17]
Q4: My reaction is giving low yield and a complex mixture of products. What is the likely cause?
A: This is the most common issue and typically points to a lack of selectivity between the N1 and N4 positions, or substrate/product degradation. The primary troubleshooting step should be to move from a direct coupling strategy to a two-step, pre-functionalization approach (detailed below). Other factors include:
-
Base Strength: The base may be too strong, causing lactam decomposition or deprotonation at both nitrogen atoms.[4]
-
Catalyst Deactivation: Your chosen ligand may not be suitable for preventing catalyst inhibition by the amide.
-
Oxygen Contamination: Cross-coupling reactions are sensitive to oxygen, which can lead to catalyst oxidation and homocoupling of the aryl halide.[18] Ensure all reagents and solvents are properly degassed.
Strategic Workflow: A Two-Step Approach to Success
Given the challenges of direct coupling, a more robust and reproducible strategy involves pre-functionalizing the this compound scaffold before performing the cross-coupling reaction. This approach isolates the difficult steps and converts the problem into a more predictable and well-understood transformation.
Caption: Recommended workflow for N-arylation of this compound.
Part 1: Troubleshooting N1-Protection
The first critical step is to selectively protect the N1 amide. This removes the issue of competing reactivity at the two nitrogen sites. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.
Q: My Boc-protection step is inefficient. How can I improve it?
-
Issue: Low yield or reaction stalling.
-
Cause: The amide N-H is significantly less nucleophilic than the amine N-H. Standard conditions may not be sufficient.
-
Solution 1 (Base): Use a stronger, non-nucleophilic base to deprotonate the amide. Sodium hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) are effective but require strictly anhydrous conditions.
-
Solution 2 (Catalyst): Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, accelerating the reaction with Boc-anhydride.
Part 2: Catalyst Selection for Buchwald-Hartwig Amination
With the N1-amide protected, the substrate is now a standard secondary cyclic amine. The challenge shifts to selecting an optimal palladium catalyst system for the C-N coupling of this less-reactive amine with your chosen aryl halide (or pseudohalide).[11][19]
The catalytic system consists of three key components: the palladium precursor, the ligand, and the base.[4]
| Component | Function | Recommended Starting Points |
| Pd Precursor | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed precatalysts like G3/G4 Palladacycles.[18] |
| Ligand | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination.[1][2] | For Aryl Chlorides/Bromides: Buchwald Biaryl Phosphine Ligands (e.g., RuPhos, XPhos, BrettPhos).[2] For Hindered Substrates: Josiphos-type ligands.[17] |
| Base | Activates the amine for transmetalation.[6][8] | K₃PO₄, Cs₂CO₃ (milder options), or NaOtBu, LHMDS (stronger options).[4] |
Troubleshooting the Coupling Reaction
Q: My coupling reaction fails with an electron-poor aryl chloride. What should I change?
-
Issue: Aryl chlorides are less reactive than bromides or iodides. Electron-withdrawing groups on the aryl ring further decrease reactivity in the oxidative addition step.
-
Cause: The catalyst system is not active enough.
-
Solution:
-
Switch to a more electron-rich and sterically hindered ligand. For challenging aryl chlorides, ligands from the Buchwald family such as RuPhos or BrettPhos are specifically designed to promote the difficult oxidative addition step.[2]
-
Use a stronger base. Sodium tert-butoxide (NaOtBu) is often necessary for activating the amine to couple with unreactive chlorides.[4]
-
Increase Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 100-120 °C in toluene or dioxane).
-
Q: I am observing significant dehalogenation of my aryl halide (hydrodehalogenation). How do I prevent this?
-
Issue: The aryl halide is being converted to the corresponding arene without coupling.
-
Cause: This is typically caused by a side reaction called β-hydride elimination, which can compete with the desired reductive elimination.[1] It can also be exacerbated by moisture.
-
Solution:
-
Ligand Choice: Use a bulkier ligand (like XPhos) that favors reductive elimination over β-hydride elimination.
-
Base Selection: Switch to a different base. Sometimes, changing from an alkoxide base (NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can minimize this side reaction, although it may require higher temperatures.
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can contribute to protodehalogenation pathways.
-
Caption: A troubleshooting decision tree for the cross-coupling step.
Experimental Protocol: N-Arylation of N1-Boc-6-methylpiperazin-2-one
This protocol provides a robust starting point for the Buchwald-Hartwig amination of the protected substrate with an aryl bromide.
Materials:
-
N1-Boc-6-methylpiperazin-2-one (1 equivalent)
-
Aryl Bromide (1.1 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene (or Dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N1-Boc-6-methylpiperazin-2-one, the aryl bromide, and sodium tert-butoxide.
-
Catalyst Addition: In a glovebox, add Pd₂(dba)₃ and RuPhos to the flask.
-
Solvent and Degassing: Seal the flask with a septum, remove it from the glovebox, and add anhydrous toluene via syringe. Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the flask under a positive pressure of argon and heat in an oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Final Step: Deprotection The N1-Boc group can be readily removed under acidic conditions, for example, by stirring the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane at room temperature.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed N-arylation of amines with part-per-million catalyst loadings under air at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.rug.nl [research.rug.nl]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of 6-Methylpiperazin-2-one
Welcome to the technical support center for the synthesis and purification of 6-Methylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the purification of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Isolating High-Purity this compound
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My crude reaction mixture is a complex mess. What are the likely impurities I'm dealing with?
Answer: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. A common and efficient method for its synthesis is the cyclization of an N-substituted amino acid derivative, which can be formed from the reaction of 1,2-diaminopropane with an acrylate or a haloacetate.
The primary impurities to anticipate include:
-
Unreacted Starting Materials: Residual 1,2-diaminopropane and the acrylate or haloacetate derivative are common.
-
Regioisomers: The reaction of 1,2-diaminopropane can lead to the formation of the undesired regioisomer, 5-methylpiperazin-2-one.[1] The ratio of these isomers can be influenced by the reaction conditions.
-
Oligomers and Polymers: Under certain conditions, especially with uncontrolled temperature, polymerization of the acrylate or side reactions of the diamine can lead to higher molecular weight species.
-
N,N'-disubstituted Piperazine: Dimerization can occur, leading to the formation of a disubstituted piperazine by-product.
-
Hydrolysis Products: If water is present, hydrolysis of the ester starting material or the amide product can occur, leading to the corresponding carboxylic acids.
Question 2: I'm struggling with the recrystallization of this compound. It either oils out or the recovery is very low. What am I doing wrong?
Answer: Recrystallization is a powerful technique for purifying crystalline solids like this compound, but success hinges on selecting the right solvent system. The issue of "oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase rather than forming crystals. Low recovery, on the other hand, suggests that the compound is too soluble in the cold solvent.
Here is a systematic approach to optimizing the recrystallization of this cyclic amide:[2]
Solvent Selection Strategy:
The key is to find a solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
| Solvent System | Rationale & Application |
| Isopropanol (IPA) | A good starting point. This compound often exhibits the desired solubility profile in IPA. |
| Acetonitrile (ACN) | Another excellent choice, particularly for removing less polar impurities. |
| Toluene/Heptane | A two-solvent system. Dissolve the crude product in a minimal amount of hot toluene and then add hot heptane dropwise until the solution becomes slightly turbid. Allow to cool slowly. |
| Ethyl Acetate (EtOAc) | Can be effective, but solubility might be high even at room temperature, potentially leading to lower yields. |
dot
Caption: Troubleshooting workflow for the recrystallization of this compound.
Question 3: My compound is still impure after recrystallization. How do I effectively use column chromatography for this polar molecule?
Answer: Column chromatography is an excellent next step for removing persistent impurities. Given that this compound is a polar, nitrogen-containing heterocycle, some specific considerations are necessary to achieve good separation and avoid common pitfalls like peak tailing and irreversible adsorption.[3]
Key Considerations for Column Chromatography:
-
Choice of Stationary Phase: Standard silica gel is often suitable. However, for highly basic impurities or if significant peak tailing is observed, using silica gel treated with a base or employing alumina (neutral or basic) can be beneficial.
-
Eluent System: Due to the polarity of this compound, a polar eluent system is required. A gradient elution is often most effective.
-
Starting Eluent: A mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) with a small percentage of a polar solvent like methanol (MeOH) is a good starting point (e.g., 98:2 DCM:MeOH).
-
Gradient: Gradually increase the percentage of methanol to elute your product and then more polar impurities.
-
-
Tailing Reduction: The basic nitrogen atoms in your product and impurities can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing.[4] To mitigate this, add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Adding 0.5-1% triethylamine to the eluent is a common and effective strategy.
-
Ammonia in Methanol: Using a solution of 7N ammonia in methanol as your polar modifier can also be very effective.
-
dot
Caption: Workflow for the purification of this compound by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final this compound product?
A1: A combination of analytical techniques should be used to provide a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying purity. Due to the amide chromophore, UV detection is feasible.
-
Column: A C18 reverse-phase column is a good starting point.[5]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.
-
Detection: Monitor at a wavelength around 210-220 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and for detecting impurities that may not be visible by HPLC. The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl group (a doublet), the methine proton adjacent to the methyl group, and the methylene protons of the piperazinone ring.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
Q2: My synthesis was performed with racemic 1,2-diaminopropane. How can I separate the resulting enantiomers of this compound?
A2: Separating enantiomers requires a chiral environment. The most common methods include:
-
Chiral HPLC: This is the most direct analytical and preparative method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Diastereomeric Salt Formation: React your racemic this compound with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the chiral acid is removed to yield the pure enantiomers.
Q3: Are there any preventative measures I can take during the synthesis to minimize impurity formation?
A3: Absolutely. A well-controlled reaction is the first step to a straightforward purification.
-
Temperature Control: Maintain the recommended reaction temperature. Excursions can lead to side reactions and polymerization.
-
Stoichiometry: Use the correct molar ratios of reactants. An excess of the diamine can lead to the formation of N,N'-disubstituted products.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine starting materials.
-
Solvent Purity: Use dry, high-purity solvents to avoid side reactions and the introduction of contaminants.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound from Isopropanol
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol, just enough to create a slurry.
-
Heat the mixture to reflux with stirring on a hotplate.
-
Gradually add more hot isopropanol until all the solid has just dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
-
Sample Preparation: Dissolve a small amount of your crude material in a minimal amount of dichloromethane. Add silica gel (approximately 2-3 times the weight of your crude material) and evaporate the solvent to obtain a dry, free-flowing powder. This is your "dry load."
-
Column Packing: Pack a glass column with silica gel in your initial eluent (e.g., 98:2 DCM:MeOH + 0.5% TEA).
-
Loading: Carefully add the dry load to the top of the packed column.
-
Elution: Begin eluting with the initial eluent, collecting fractions.
-
Gradient: Gradually increase the proportion of methanol in the eluent (e.g., to 95:5, then 90:10 DCM:MeOH, both with 0.5% TEA).
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC).
-
Collection and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
Technical Support Center: Stability of 6-Methylpiperazin-2-one Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Methylpiperazin-2-one. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound in acidic environments. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during experimental work and to ensure the scientific integrity of your results.
Section 1: Understanding the Instability of this compound in Acidic Conditions
The stability of this compound, a cyclic amide (lactam), is a critical parameter in drug development and various research applications. Under acidic conditions, the lactam ring is susceptible to hydrolysis, leading to the formation of degradation products that can impact the compound's efficacy, safety, and analytical quantification.
The primary mechanism of degradation is acid-catalyzed hydrolysis of the amide bond within the piperazinone ring. This reaction is influenced by several factors including the strength and concentration of the acid, temperature, and the presence of co-solvents. The general mechanism for acid-catalyzed hydrolysis of lactams, such as this compound, typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the cleavage of the amide bond and opening of the lactam ring.[1][2][3]
Below is a simplified representation of the acid-catalyzed hydrolysis of a generic lactam:
Caption: Simplified workflow of acid-catalyzed lactam hydrolysis.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in acidic media.
Unexpectedly Rapid Degradation of this compound
Question: I am observing a much faster degradation of my this compound sample in acidic solution than anticipated. What could be the cause?
Answer: Several factors can accelerate the degradation of this compound. Consider the following:
-
Acid Strength and Concentration: The rate of hydrolysis is directly proportional to the hydronium ion concentration. Using a strong acid (e.g., HCl, H₂SO₄) at a high concentration (e.g., >0.1 M) will significantly increase the degradation rate.[4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. If your experiment is conducted at elevated temperatures (e.g., >40°C), you can expect faster degradation.[5][6]
-
Presence of Catalytic Impurities: Certain metal ions can act as Lewis acids and catalyze the hydrolysis of amides. Ensure your solvents and reagents are of high purity.
-
Co-solvent Effects: If you are using a co-solvent to dissolve your compound, it may influence the polarity of the medium and the solvation of the transition state, thereby affecting the reaction rate.
Troubleshooting Steps:
-
Verify Acid Concentration: Double-check the concentration of your acidic solution.
-
Control Temperature: Ensure your experiment is performed at the intended and a controlled temperature.
-
Use High-Purity Reagents: Utilize HPLC-grade or equivalent purity solvents and acids.
-
Investigate Co-solvent Effects: If using a co-solvent, consider running a control experiment without it, if solubility permits, to assess its impact.
Inconsistent Results in Degradation Studies
Question: I am getting variable results in my forced degradation studies for this compound under acidic conditions. Why is this happening?
Answer: Inconsistent results in forced degradation studies often stem from a lack of precise control over experimental parameters. According to ICH guidelines, forced degradation studies should be well-controlled to ensure reproducibility.[7][8][9]
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters, including the preparation of solutions, incubation times, and temperatures, are strictly standardized.
-
pH Measurement and Control: The pH of the solution can change during the experiment. Monitor and, if necessary, buffer the solution to maintain a constant pH.
-
Sample Handling: Ensure consistent sample handling procedures, including the timing of sample withdrawal and quenching of the degradation reaction before analysis.
-
Analytical Method Validation: Verify that your analytical method is validated for stability-indicating properties, meaning it can accurately separate and quantify the intact drug from its degradation products.[10][11]
Difficulty in Identifying Degradation Products
Question: I am having trouble identifying the degradation products of this compound after acid treatment. What techniques can I use?
Answer: The primary degradation product of this compound under acidic hydrolysis is expected to be the corresponding ring-opened amino acid. However, secondary degradation products may also form.
Recommended Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the degradation products and determining their molecular weights, which is crucial for structural elucidation.[12][13][14][15]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A validated HPLC method can be used to separate and quantify the parent compound and its degradation products. Derivatization may be necessary if the degradation products lack a strong chromophore.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a suitable technique for identifying and quantifying volatile degradation products.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the isolated degradation products.
Experimental Workflow for Degradation Product Identification:
Caption: A typical workflow for identifying degradation products.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for conducting a forced degradation study of this compound under acidic conditions?
A1: According to ICH guidelines, a good starting point for acid hydrolysis is to treat the drug substance with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature.[4][7] If no degradation is observed, the temperature can be elevated (e.g., 50-70°C).[4] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[7][11]
Q2: What is the expected primary degradation product of this compound upon acid hydrolysis?
A2: The acid-catalyzed hydrolysis of the lactam bond in this compound is expected to yield the corresponding ring-opened amino acid, which is N-(2-aminopropyl)glycine.
Q3: How can I quantify the amount of this compound and its degradation products?
A3: A validated stability-indicating HPLC method is the most common approach. The method should be able to separate the parent compound from all potential degradation products. Quantification is typically done using a UV detector, and a reference standard for this compound is required. If standards for the degradation products are not available, their relative amounts can be estimated using relative response factors or by assuming a response factor of 1.0.
Q4: Does the methyl group on the piperazinone ring affect its stability?
A4: The presence of a methyl group can have a modest electronic and steric effect on the reactivity of the lactam. Electron-donating groups near the carbonyl can slightly decrease the rate of hydrolysis. However, the overall susceptibility to acid-catalyzed hydrolysis remains a key characteristic of the piperazinone ring structure.
Q5: Can I use a non-aqueous acidic medium for my experiments?
A5: While most hydrolysis studies are conducted in aqueous media, it is possible to use anhydrous acidic conditions. However, the degradation pathways and products may differ significantly from those in aqueous solutions.[19] If your application involves non-aqueous acidic environments, it is crucial to perform stability studies under those specific conditions.
Section 4: Experimental Protocols
Protocol for Acidic Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
In a separate experiment, repeat with 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation at each time point.
Protocol for Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the low UV range for compounds lacking a strong chromophore).
-
Injection Volume: 10 µL
Method Development Strategy:
-
Inject a solution of the unstressed this compound to determine its retention time.
-
Inject a sample from the forced degradation study that shows a significant amount of degradation.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation between the parent peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Summary Table:
| Parameter | Recommended Starting Condition |
| Acid Type | Hydrochloric Acid or Sulfuric Acid |
| Acid Concentration | 0.1 M - 1 M |
| Temperature | Room Temperature to 70°C |
| Time Points | 0, 2, 4, 8, 24 hours (or as needed) |
| Target Degradation | 5 - 20% |
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress Study of Pharmaceuticals [pharmaspecialists.com]
- 6. veeprho.com [veeprho.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
Technical Support Center: Workup Procedures for 6-Methylpiperazin-2-one Synthesis
Welcome to the technical support center for the synthesis of 6-Methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of the post-reaction workup. The advice herein is grounded in established chemical principles to ensure you can confidently move from a crude reaction mixture to a pure, isolated product.
Introduction
The synthesis of this compound, a valuable heterocyclic building block, typically involves cyclization reactions that can present unique challenges during workup and purification.[1][2] Its structure, containing both a secondary amine and an amide (lactam), gives it distinct physicochemical properties that must be carefully considered. The molecule's polarity and basicity dictate the optimal strategies for extraction, separation from impurities, and final isolation. This guide provides a structured, question-and-answer approach to address the common hurdles encountered during these critical final steps of the synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59701-83-6 | [3][4][5] |
| Molecular Formula | C₅H₁₀N₂O | [6] |
| Molecular Weight | 114.15 g/mol | [3] |
| Boiling Point | 289.6 ± 33.0 °C (Predicted) | [6] |
| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 15.53 ± 0.40 (Predicted, for N-H proton) | [6] |
Section 1: Post-Reaction Quenching & Initial Workup
This initial phase is critical for neutralizing reagents, separating catalysts, and preparing the crude product for extraction. Errors at this stage can lead to emulsions, product loss, or downstream purification difficulties.
Frequently Asked Questions (FAQs)
Q1: My reaction was run in a high-boiling polar aprotic solvent (e.g., DMF, DMSO). How should I begin the workup to remove it?
A1: The primary goal is to transfer your product into a more manageable extraction solvent. The most common method is a "dilute and extract" procedure.
-
Causality: High-boiling solvents like DMF and DMSO are fully miscible with water. By adding a large volume of water (or brine to reduce the solubility of your product in the aqueous layer), you can create a two-phase system with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Your organic product will preferentially partition into the organic layer, leaving the high-boiling solvent in the aqueous phase.
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 5-10 volumes of water or brine.
-
Extract the aqueous mixture 3-4 times with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Combine the organic extracts for further washing.
-
Q2: After adding water and my extraction solvent, a persistent emulsion has formed. How can I break it?
A2: Emulsion formation is common when residual bases or insoluble byproducts act as surfactants. Several techniques can be employed:
-
Add Brine: Add a saturated solution of NaCl. The increased ionic strength of the aqueous phase often helps to break the emulsion by "salting out" the organic components.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period (30 minutes to several hours) is sufficient for the layers to separate.
Section 2: Aqueous Workup & Acid-Base Extraction
Leveraging the basicity of the secondary amine in this compound is a powerful tool for purification. Acid-base extraction allows for the separation of the desired product from neutral or acidic impurities.[7][8][9]
Troubleshooting Guide
Problem 1: Low recovery of product after extraction.
-
Possible Cause 1: Incorrect pH of the aqueous layer. this compound is a basic compound.[10] If the aqueous layer is neutral or basic, the product will remain in its neutral form and may partition significantly into the aqueous phase due to its polarity.
-
Solution: Ensure you are performing the extraction under the correct pH conditions. To separate from neutral impurities, you should perform an acidic wash (e.g., with 1M HCl). This will protonate the amine, forming a water-soluble salt that moves into the aqueous layer.[8][10][11] The neutral impurities will remain in the organic layer. Afterwards, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral amine, which can then be back-extracted into an organic solvent.[10]
-
-
Possible Cause 2: Insufficient number of extractions. Due to its polarity, a single extraction may not be sufficient to recover all the product.
-
Solution: Perform multiple extractions (at least 3-4) with your chosen organic solvent and combine the organic layers. This ensures a more complete transfer of the product from the aqueous phase.
-
Workflow: Acid-Base Purification
The following diagram illustrates the decision-making process for using acid-base extraction to purify this compound.
Caption: Acid-base extraction workflow for this compound.
Section 3: Purification by Chromatography and Recrystallization
After initial extraction, further purification is often necessary to achieve high purity. The choice between chromatography and recrystallization depends on the nature of the impurities and the physical state of the product.
Frequently Asked Questions (FAQs)
Q3: My product is an oil/low-melting solid and contains polar impurities. What column chromatography conditions should I use?
A3: Purifying polar amines on standard silica gel can be challenging due to strong interactions between the basic amine and the acidic silica surface, leading to peak tailing and potential product loss.[12]
-
Expertise: The acidic silanol groups (Si-OH) on the silica surface can protonate your basic amine, causing it to bind strongly to the stationary phase. To mitigate this, you must either neutralize the silica or use a less acidic stationary phase.
-
Recommended Protocols:
-
Amine-Treated Mobile Phase: Use a standard silica gel column but add a small amount of a volatile base, like triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your eluent system (e.g., 0.5-1% TEA in a DCM/Methanol gradient). The competing base will neutralize the acidic sites on the silica, allowing your product to elute more cleanly.[12]
-
Amine-Functionalized Silica: For very difficult separations, use an amine-functionalized silica gel (NH₂-silica).[12][13] This provides a basic stationary phase that minimizes interactions with basic analytes, often allowing for separation with less polar solvent systems like hexane/ethyl acetate.[12]
-
Reversed-Phase Chromatography: If the impurities are significantly less polar than your product, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) can be effective.
-
Q4: My crude product is a solid. What is a good starting point for developing a recrystallization procedure?
A4: Recrystallization is an excellent and scalable purification technique for solids. The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[14]
-
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude solid in a small test tube.
-
Add a solvent dropwise at room temperature until the solid is just covered. Observe the solubility.
-
If it dissolves at room temperature, the solvent is unsuitable (product is too soluble).
-
If it does not dissolve, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid fully dissolves.[14]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will show extensive crystal formation upon cooling. If no crystals form, the product may be too soluble, or you may have added too much solvent.
-
-
Promising Solvents for Piperazinones: Given the polarity of this compound, consider solvents like isopropanol, ethyl acetate, acetone, or mixed solvent systems such as ethyl acetate/hexanes or ethanol/water.
Troubleshooting Guide: Recrystallization
| Symptom | Possible Cause | Recommended Action |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product, or impurities are depressing the melting point. | Use a lower-boiling point solvent. Alternatively, add a small amount of a "poor" solvent (one in which the product is insoluble) to the hot solution to induce crystallization. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product if available. If all else fails, slowly evaporate some of the solvent and attempt to cool again.[14] |
| Crystals are colored or impure. | Impurities co-crystallized with the product. | The cooling was too rapid, trapping impurities. Re-dissolve the crystals and allow them to cool more slowly. A hot filtration step or treatment with activated carbon before crystallization may be necessary to remove colored impurities. |
Workflow: Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]
- 4. 6-Methyl-piperazin-2-one | CAS 59701-83-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 6-METHYL-PIPERAZIN-2-ONE | 59701-83-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biotage.com [biotage.com]
- 13. silicycle.com [silicycle.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-Methylpiperazin-2-one and Other Piperazinone Derivatives
An In-Depth Technical Guide
Introduction: The Privileged Piperazinone Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to serve as versatile ligands for diverse biological targets. The piperazine nucleus, a six-membered ring with two nitrogen atoms at opposite positions, is a quintessential example of such a scaffold, found in numerous FDA-approved drugs.[1][2][3] A key derivative, the piperazin-2-one motif, is gaining significant prominence.[4] Its structure, featuring a conformationally constrained amide bond, is present in a variety of bioactive natural products and synthetic compounds.[4]
This guide provides a comparative analysis of the biological activities of piperazinone derivatives, with a specific focus on the role of 6-Methylpiperazin-2-one. As a chiral building block, this compound offers a unique entry point into stereochemically defined molecules, a critical aspect of modern drug design.[4] We will explore the anticancer, antimicrobial, and central nervous system (CNS) activities of various piperazinones, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
Structural Versatility of the Piperazin-2-one Core
The piperazin-2-one scaffold's success lies in its structural adaptability. The core contains two nitrogen atoms, one of which is part of a rigid amide bond, offering distinct sites for chemical modification.[4] This allows for the creation of vast and diverse chemical libraries for screening against a wide array of enzymes and receptors.[4] By strategically altering substituents at these positions, medicinal chemists can fine-tune a compound's physicochemical properties, pharmacokinetic profile, and biological activity. This versatility has led to the discovery of piperazinone derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and CNS-related activities.[5][6][7]
The introduction of a methyl group at the C6 position, as in this compound, introduces a stereocenter. This is of paramount importance, as the three-dimensional arrangement of a molecule can drastically alter its interaction with a biological target. The (R) and (S) enantiomers of a chiral drug can exhibit different potency, efficacy, and even entirely different biological effects. Consequently, this compound serves as a valuable intermediate for the synthesis of complex, stereochemically pure pharmaceutical agents, such as selective antagonists for the neurokinin 3 (NK-3) receptor, which are under investigation for various CNS disorders.[4]
Comparative Biological Activities: A Multifaceted Profile
The true potential of the piperazinone scaffold is revealed through the diverse biological activities exhibited by its derivatives. The following sections compare these activities, highlighting how structural modifications influence therapeutic potential.
Anticancer Activity
The piperazinone core is a prominent feature in many potent anticancer agents.[2][3] Researchers have extensively modified the scaffold to enhance cytotoxicity against various cancer cell lines.
For example, a study on 1-(3-chlorophenyl)piperazin-2-one derivatives found that the addition of a guanidine substituent resulted in the highest potency against colon (HT-29) and lung (A549) cancer cell lines, even showing better cytotoxicity than the standard drug doxorubicin against both lines.[8] This suggests that the electron density of the substituted groups can significantly influence cytotoxic activity.[8] Similarly, linking the piperazine moiety of Triapine, an anticancer thiosemicarbazone, resulted in analogs with significantly higher anti-proliferative activity.[9] Another study synthesized novel vindoline-piperazine conjugates, with some showing low micromolar growth inhibition against a majority of the 60 human tumor cell lines tested in the NCI60 panel.[10]
Table 1: Comparative Anticancer Activity of Piperazinone Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |
| Piperazinone with guanidine substituent (7g) | HT-29 (Colon), A549 (Lung) | More potent than doxorubicin | [8] |
| Triapine-piperazine hybrid (L³) | HCT116 (Colon) | IC₅₀ = 0.12 µM | [9] |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | GI₅₀ = 1.00 µM | [10] |
| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | GI₅₀ = 1.35 µM | [10] |
| Phenanthridinylpiperazinetriazole hybrid (52) | HL60 (Leukemia) | IC₅₀ = 7.22 ± 0.32 µM | [3] |
Antimicrobial Activity
Piperazine and its derivatives have long been recognized for their antimicrobial properties.[1][11] This activity extends to the piperazinone class, with various derivatives showing efficacy against a broad spectrum of bacteria and fungi.
Studies have demonstrated activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][12][13][14] Significantly, some piperazine derivatives have shown potency against resistant strains, including methicillin-resistant S. aureus (MRSA), where they appeared more potent than ampicillin.[15] The antifungal activity is also notable, with compounds showing efficacy against clinically relevant fungi like Candida albicans and various Aspergillus species.[12][14][15]
Table 2: Comparative Antimicrobial Activity of Piperazinone Derivatives
| Compound/Derivative Class | Pathogen(s) | Reported Activity (MIC) | Reference |
| Disubstituted piperazine (3k) | Listeria monocytogenes | Most potent of series | [15] |
| Disubstituted piperazine (3d, 3g, 3k) | MRSA | More potent than ampicillin | [15] |
| Azole-containing piperazines (6 & 7) | Various bacteria & fungi | MIC = 3.1 to 25 µg/ml | [11] |
| Novel piperazine derivative (RL-308) | Shigella flexneri | MIC = 2 µg/ml | [13] |
| Novel piperazine derivative (RL-308) | S. aureus | MIC = 4 µg/ml | [13] |
Central Nervous System (CNS) Activity
The piperazine moiety is a cornerstone of many CNS-active drugs, including the atypical antipsychotic clozapine.[16] This activity profile extends to piperazinone derivatives, which have been explored as potential antidepressants, antipsychotics, and treatments for neurodegenerative diseases.
One study detailed the synthesis of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, which displayed potent serotonin (5-HT) reuptake inhibitory activity, a key mechanism for antidepressants.[17] Another research effort designed piperazine derivatives that could activate the 5-HT₁A receptor, leading to increased serotonin levels in the brain.[18] Furthermore, a hybrid strategy combining HDAC6 inhibitors with brain-penetrant histamine H₁ receptor antagonists led to the discovery of a CNS-penetrant and selective HDAC6 inhibitor with antidepressant activity, demonstrating the utility of the piperazine scaffold in delivering molecules across the blood-brain barrier.[19]
Experimental Protocols and Methodologies
To ensure scientific integrity, the biological activities described must be supported by robust and reproducible experimental methods. The following protocols represent standard assays used to evaluate the piperazinone derivatives discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test piperazinone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, equivalent to ~1.5 x 10⁸ CFU/mL).[13]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.
Diagram: General Synthesis of Piperazinone Derivatives
Caption: A generalized workflow for piperazinone synthesis.
Structure-Activity Relationships and Future Perspectives
The data clearly indicate that while the piperazinone core is essential, the biological activity is profoundly dictated by the nature and position of its substituents.
-
For Anticancer Activity: Bulky, electron-rich groups (like guanidine) or hybridizing with other known anticancer agents (like Triapine) can significantly enhance cytotoxicity.[8][9]
-
For Antimicrobial Activity: The introduction of heterocyclic rings (e.g., azoles) or specific side chains can broaden the spectrum of activity and overcome resistance mechanisms.[11][15]
-
For CNS Activity: Lipophilicity and the ability to mimic endogenous ligands (like serotonin) are key. Attaching moieties known to cross the blood-brain barrier is a successful strategy for targeting CNS diseases.[17][18][19]
The role of this compound is critical here. It provides a scaffold to which these functional groups can be attached in a stereochemically defined manner. Future research should focus on the stereoselective synthesis and testing of these derivatives. Isolating and evaluating individual enantiomers will likely lead to compounds with greater potency, higher selectivity for their targets, and potentially reduced off-target side effects, paving the way for the next generation of piperazinone-based therapeutics.
Diagram: Structure-Activity Relationship (SAR) Logic
Caption: Logic map of structure-activity relationships.
Conclusion
The piperazin-2-one scaffold is a remarkably versatile and privileged structure in drug discovery. While the unsubstituted core is a starting point, its true therapeutic potential is unlocked through targeted chemical modifications. This guide has demonstrated that by altering substituents at various positions, derivatives with potent and specific anticancer, antimicrobial, and CNS activities can be developed.
This compound stands out not for a broad intrinsic activity of its own, but as a crucial chiral synthon. It enables the construction of stereochemically pure molecules, allowing for a more refined exploration of structure-activity relationships and the development of drugs with improved efficacy and safety profiles. The continued exploration of this scaffold, particularly through stereoselective synthesis, promises to yield novel and effective therapeutic agents for a wide range of diseases.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 59701-83-6 | Benchchem [benchchem.com]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbpas.com [ijbpas.com]
- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 13. ijcmas.com [ijcmas.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clozapine - Wikipedia [en.wikipedia.org]
- 17. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 6-Methylpiperazin-2-one
The 6-methylpiperazin-2-one scaffold is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its synthesis can be approached through various routes, each with distinct advantages and drawbacks. This guide provides an in-depth, objective comparison of the most common synthetic strategies for obtaining this compound, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal pathway for their specific needs.
Introduction
Piperazin-2-ones are six-membered heterocyclic compounds that are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. The introduction of a methyl group at the 6-position creates a chiral center, leading to (R)- and (S)-6-methylpiperazin-2-one, which can offer improved potency and selectivity in drug candidates. The choice of synthetic route to this key intermediate is critical, impacting factors such as stereochemical control, overall yield, scalability, cost, and environmental footprint. This guide will focus on two primary and divergent synthetic strategies: Route A: Intermolecular Cyclization of a Diamine and an α-Haloester and Route B: Intramolecular Cyclization via Reductive Amination of an Amino Acid Derivative.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway is a multifactorial decision. The following table provides a high-level comparison of the two primary routes to this compound.
| Parameter | Route A: Diamine + α-Haloester | Route B: Reductive Amination of Alanine Derivative |
| Starting Materials | 1,2-Diaminopropane, Ethyl bromoacetate (or similar) | L- or D-Alanine ester, N-protected-2-aminoacetaldehyde |
| Stereochemical Control | Produces a racemic mixture | Inherently chiral; stereochemistry determined by the starting alanine enantiomer |
| Key Transformations | Nucleophilic substitution, Amide formation | Reductive amination, Deprotection, Intramolecular cyclization |
| Typical Yield | Moderate | Good to Excellent |
| Scalability | Potentially scalable, but may require careful control of stoichiometry to avoid side products | Scalable, with established protocols for multi-gram synthesis |
| Cost of Starting Materials | Generally lower | Higher, due to the use of protected amino acids and chiral starting materials |
| Green Chemistry Aspects | Use of halogenated reagents | Use of protecting groups and metal catalysts (e.g., Pd/C) can generate more waste |
Route A: Intermolecular Cyclization of 1,2-Diaminopropane and Ethyl Bromoacetate
This classical approach builds the piperazinone ring through the reaction of a diamine with a bifunctional ester. The reaction proceeds via a two-step sequence involving an initial nucleophilic substitution followed by an intramolecular cyclization.
Reaction Scheme
Caption: Synthetic pathway for Route A.
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of one of the amino groups of 1,2-diaminopropane on the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion. This is followed by an intramolecular aminolysis, where the second amino group attacks the ester carbonyl, leading to the formation of the six-membered ring and the elimination of ethanol.
Experimental Protocol (Representative)
Step 1: Synthesis of N-(2-aminopropyl)glycine ethyl ester
-
To a solution of 1,2-diaminopropane (2.0 eq) in a suitable solvent such as ethanol, ethyl bromoacetate (1.0 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred for 12-24 hours.
-
The solvent and excess diamine are removed under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to this compound
-
The crude intermediate is dissolved in a high-boiling point solvent like toluene.
-
The solution is heated to reflux for 8-16 hours to facilitate the intramolecular cyclization.
-
The solvent is removed, and the product is purified by column chromatography or recrystallization.
Note: This is a generalized protocol. Specific conditions may vary and should be optimized.
Advantages and Disadvantages
-
Advantages: This route utilizes readily available and relatively inexpensive starting materials. The procedure is straightforward and does not require protecting groups.
-
Disadvantages: The primary drawback is the lack of stereocontrol, resulting in a racemic mixture of (R)- and (S)-6-methylpiperazin-2-one. Separation of the enantiomers would require an additional resolution step, adding to the cost and complexity. Over-alkylation of the diamine can be a significant side reaction, necessitating the use of a large excess of the diamine and careful control of reaction conditions.
Route B: Intramolecular Cyclization via Reductive Amination of an Alanine Derivative
This modern and highly efficient route is the preferred method for producing enantiomerically pure this compound. The stereochemistry of the final product is dictated by the choice of the starting L- or D-alanine ester.
Reaction Scheme
Caption: Synthetic pathway for Route B.
Mechanistic Insights
The synthesis begins with the reductive amination between the primary amine of the alanine ester and the aldehyde of N-Cbz-2-aminoacetaldehyde. This reaction proceeds through the formation of an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to form a secondary amine. The subsequent step involves the removal of the Cbz protecting group via catalytic hydrogenation, which simultaneously triggers the intramolecular cyclization of the resulting amino ester to form the stable piperazinone ring.
Experimental Protocol (Adapted from Patent Literature)
Step 1: Reductive Amination
-
L-alanine methyl ester hydrochloride (1.0 eq) is neutralized with a base such as triethylamine in a solvent like dichloromethane.
-
The resulting solution is added to a solution of N-Cbz-2-aminoacetaldehyde (1.0 eq) in methanol.
-
The mixture is cooled to 0 °C, and a reducing agent, for example, sodium borohydride, is added portion-wise.
-
The reaction is stirred at low temperature for several hours until completion, as monitored by TLC.
-
The reaction is quenched, and the product is extracted and purified to yield the protected diamine ester.
Step 2: Deprotection and Cyclization
-
The purified protected diamine ester is dissolved in methanol.
-
A palladium on carbon catalyst (Pd/C, ~10 mol%) is added to the solution.
-
The mixture is subjected to hydrogenation (e.g., under a hydrogen atmosphere or using a hydrogen transfer reagent) at room temperature until the deprotection is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated.
-
The resulting crude product is purified by column chromatography or recrystallization to afford the enantiomerically pure (S)-6-methylpiperazin-2-one.
Advantages and Disadvantages
-
Advantages: This route provides excellent stereochemical control, with the chirality of the final product being directly derived from the starting amino acid. The yields are typically high, and the reaction conditions are generally mild.
-
Disadvantages: This method requires the use of protecting groups and a multi-step sequence, which can increase the overall cost and time. The starting materials, particularly the protected aminoacetaldehyde and chiral amino acid esters, are more expensive than those used in Route A. The use of a palladium catalyst can be a cost factor, and its removal from the final product is crucial for pharmaceutical applications.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the methyl group (doublet), the methine proton, the methylene protons of the piperazinone ring, and the N-H protons. The exact chemical shifts and coupling constants will depend on the solvent and the specific enantiomer. |
| ¹³C NMR | Resonances for the carbonyl carbon, the two methylene carbons, the methine carbon, and the methyl carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C₅H₁₀N₂O, MW: 114.15 g/mol ). |
| Chiral HPLC | For chiral synthesis (Route B), analysis on a chiral column should show a single peak, confirming high enantiomeric excess. For Route A, two peaks of equal area for the two enantiomers would be expected. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The choice between them is largely dependent on the specific requirements of the synthesis.
-
For the synthesis of racemic this compound, or when cost is the primary driver and a subsequent chiral resolution step is feasible, Route A offers a straightforward and economical option. However, careful optimization is required to minimize the formation of byproducts.
-
For applications where enantiopurity is critical, such as in the development of chiral pharmaceuticals, Route B is unequivocally the superior choice. Despite the higher cost of starting materials and the multi-step nature of the synthesis, it provides direct access to the desired enantiomer with high purity and yield, avoiding the need for challenging and often inefficient resolution of a racemic mixture.
For researchers in drug development, the additional upfront cost and effort of Route B are often justified by the direct access to enantiomerically pure material, which is a critical requirement for preclinical and clinical studies.
Validating 6-Methylpiperazin-2-one: A Comparative Guide to a Promising Drug Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the identification and validation of novel drug scaffolds are paramount to the discovery of new therapeutics. The 6-Methylpiperazin-2-one core represents a structurally intriguing and functionally versatile scaffold. This guide provides an in-depth technical comparison of its potential, supported by experimental data and detailed protocols for its validation. As a Senior Application Scientist, my objective is to offer a scientifically rigorous and practical framework for researchers exploring the potential of this emerging scaffold.
The this compound Scaffold: A Structural and Functional Overview
The this compound scaffold is a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, with a methyl group at the 6th position. This structure is a derivative of the well-established piperazine ring, a ubiquitous "privileged scaffold" in medicinal chemistry found in numerous FDA-approved drugs.[1] The piperazine moiety is prized for its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be functionalized to modulate potency and pharmacokinetic profiles.[2][3]
The introduction of a carbonyl group to form the piperazin-2-one ring, along with the methyl substitution, imparts distinct characteristics:
-
Structural Rigidity: The lactam function introduces some planarity, offering a more constrained conformation compared to the flexible chair-boat conformations of piperazine. This rigidity can be advantageous for specific receptor interactions.
-
Chirality: The methyl group at the 6-position introduces a chiral center, allowing for stereospecific interactions with biological targets, a critical factor in modern drug design.
-
Modified Basicity: The amide nitrogen is significantly less basic than the secondary amine, which can alter the pKa profile of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Hydrogen Bonding: The amide group provides an additional hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins.
While the broader class of piperazine derivatives is known to exhibit a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, the specific validation of the this compound scaffold is an emerging area.[4][5][6][7] A recent study highlighted the cytotoxic activity of piperazin-2-one-based structures against various cancer cell lines, suggesting the potential of this core in oncology.[8]
Comparative Analysis: this compound vs. Established Scaffolds
The decision to pursue a novel scaffold is best made with a clear understanding of its properties relative to established alternatives. Here, we compare this compound to its parent scaffold, piperazine, and another common heterocyclic scaffold, morpholine.
| Property | This compound | Piperazine | Morpholine | Rationale and Implications |
| Structure | Chiral, rigidified lactam | Symmetric, flexible diamine | Non-planar, ether linkage | The rigidity and chirality of this compound offer potential for higher selectivity and potency. |
| Basicity (pKa) | One basic nitrogen (amine) | Two basic nitrogens | One weakly basic nitrogen | The reduced basicity of this compound can lead to improved oral bioavailability and reduced off-target effects related to high basicity. |
| Solubility | Moderate to high | High | Moderate | The lactam may slightly reduce solubility compared to piperazine, but it is generally expected to be favorable. |
| Metabolic Stability | Potentially more stable | Prone to N-dealkylation | Generally stable | The amide bond in this compound may be more resistant to metabolism than the secondary amines of piperazine. |
| Synthetic Tractability | Readily derivatizable at N4 | Readily derivatizable at N1 and N4 | Derivatizable at the nitrogen | All three scaffolds offer good opportunities for synthetic modification to explore structure-activity relationships. |
Experimental Validation Workflow for this compound
A rigorous validation of a new drug scaffold requires a multi-pronged experimental approach to assess its biological activity, target engagement, and drug-like properties. The following workflow provides a comprehensive strategy.
Part 1: Synthesis and Initial Biological Assessment
The first step in validating the this compound scaffold is its synthesis and initial screening for biological activity.
Synthesis: The synthesis of this compound can be achieved through several routes. A common approach involves the cyclization of a substituted ethylenediamine with an α-halocarbonyl compound. For instance, the reaction of 1,2-diaminopropane with ethyl chloroacetate, followed by intramolecular aminolysis, can form the piperazinone ring.[9]
Cytotoxicity Screening: A primary assessment of the scaffold's biological potential involves screening for cytotoxicity against a panel of cancer cell lines. This provides initial insights into its potential as an anticancer agent and establishes a concentration range for subsequent assays.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Part 2: Target Engagement and Validation
If the scaffold demonstrates interesting biological activity, the next critical step is to identify and validate its molecular target.
Target Identification: A variety of methods can be employed for target identification, including affinity chromatography, proteomics-based approaches, and computational predictions.
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm target engagement in a cellular context.[12][13] It relies on the principle that a protein's thermal stability is altered upon ligand binding.[14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the this compound derivative or vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[15]
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.[16]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 3: In Vitro ADME-Tox Profiling
A promising scaffold must possess favorable drug-like properties. A standard panel of in vitro ADME-Tox assays is essential for early-stage assessment.
Metabolic Stability: This assay evaluates the susceptibility of the compound to metabolism by liver enzymes, primarily cytochrome P450s.[17][18]
Experimental Protocol: Microsomal Stability Assay
-
Incubation: Incubate the this compound derivative (typically at 1 µM) with liver microsomes (human, rat, or mouse) at 37°C.[19][20]
-
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.[17]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Permeability: The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[21][22]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days to form a differentiated monolayer.[23]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: Apply the this compound derivative to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At a specified time point (e.g., 2 hours), collect samples from the receiver compartment.
-
Analysis: Quantify the compound concentration in the receiver compartment using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp). To assess active efflux, measure permeability in both A-to-B and B-to-A directions and calculate the efflux ratio.[24]
Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[25][26]
Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp)
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch) to measure hERG channel currents.[26][27]
-
Compound Application: Apply the this compound derivative at various concentrations to the cells.
-
Data Acquisition: Record the hERG tail current in the presence of the compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
The data generated from these validation assays will provide a comprehensive initial assessment of the this compound scaffold. The next logical step is to explore the structure-activity relationship (SAR) by synthesizing and testing a library of analogs.[28] Modifications can be made at the N4 position and by introducing substituents on the piperazinone ring to optimize potency, selectivity, and ADME-Tox properties.
The piperazine ring has been shown to be a key determinant of activity in many drug classes, and its replacement with piperazin-2-one can significantly alter the pharmacological profile.[29] Therefore, a systematic exploration of the SAR for the this compound scaffold is a promising avenue for the discovery of novel drug candidates.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 59701-83-6 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. news-medical.net [news-medical.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. mttlab.eu [mttlab.eu]
- 19. mercell.com [mercell.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. enamine.net [enamine.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 25. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 28. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methylpiperazin-2-one Derivatives
The 6-methylpiperazin-2-one core represents a fascinating and increasingly important scaffold in medicinal chemistry. As a derivative of the piperazin-2-one motif, which is considered a "privileged scaffold," it appears in a variety of bioactive natural products and has been incorporated into numerous synthetic compounds targeting a wide range of diseases.[1] The introduction of a methyl group at the C6 position creates a chiral center, adding a layer of stereochemical complexity that is crucial for specific molecular interactions with biological targets. Understanding the structure-activity relationships (SAR) of this scaffold is paramount for designing potent and selective therapeutic agents.
This guide provides an in-depth comparison of this compound derivatives, synthesizing data from studies on the broader piperazinone class to extrapolate key SAR principles. We will explore how modifications at key positions influence biological activity, detail relevant experimental protocols, and offer insights into the rational design of next-generation therapeutics based on this versatile core.
The this compound Scaffold: Core Principles
The piperazin-2-one ring is a six-membered heterocycle containing two nitrogen atoms and a ketone group. This structure offers a unique combination of rigidity and conformational flexibility. The amide bond provides a planar, rigid element, while the rest of the ring can adopt various conformations. The two nitrogen atoms, N1 and N4, are key sites for substitution, enabling the creation of diverse chemical libraries.[2]
The addition of a methyl group at the C6 position introduces several key features:
-
Chirality: It creates a stereocenter, meaning the scaffold exists as (S)- and (R)-enantiomers. Chirality is pivotal in drug design, as biological systems are chiral, and enantiomers often exhibit vastly different pharmacological and toxicological profiles.[3]
-
Steric Influence: The methyl group provides steric bulk that can influence the molecule's preferred conformation and its ability to fit into a target's binding pocket.
-
Lipophilicity: It slightly increases the lipophilicity of the core structure, which can affect properties like membrane permeability and metabolic stability.
dot
graph SAR_Core_Scaffold {
layout=neato;
node [shape=plaintext];
scaffold [label=<

Structure-Activity Relationships: A Comparative Analysis
While specific SAR studies focused exclusively on the this compound scaffold are limited, we can infer critical relationships by analyzing trends from the broader class of N-substituted piperazinones and arylpiperazines, which have been extensively studied for anticancer, antimicrobial, and CNS activities.[4][5]
Substitutions at the N1 Position
The N1 nitrogen, being part of the amide group, is typically less basic. Substitutions here are often crucial for anchoring the molecule into the binding site of a target protein.
-
Aryl and Heteroaryl Groups: Attaching aromatic or heteroaromatic rings at N1 is a common strategy. The electronic properties of these rings significantly impact activity.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or trifluoromethyl (-CF3) groups on the aryl ring often enhance activity, particularly in antimicrobial and anticancer agents. This may be due to increased lipophilicity, which can improve cell penetration, or through specific halogen bonding interactions with the target protein.[6]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) can have varied effects. In some cases, they can improve binding by participating in hydrogen bonds or filling hydrophobic pockets, while in others, they may decrease activity due to steric hindrance or unfavorable electronic effects.[6]
-
-
Alkyl Chains: Small alkyl groups at N1 can modulate lipophilicity and steric profile.
Substitutions at the N4 Position
The N4 nitrogen is a secondary amine and is more basic than N1. It serves as a key point for introducing larger substituents that often determine the compound's primary pharmacological target and subtype selectivity.
-
Arylalkyl Groups: A common motif is an arylalkyl group, such as a benzyl or phenethyl substituent. The nature of the aryl ring and the length of the alkyl linker are critical. For instance, in σ1 receptor ligands, a 4-methoxybenzyl group has been shown to be favorable.[7]
-
Long-Chain Moieties: In many CNS-active agents, the N4 position is connected via a linker to another cyclic moiety. The overall geometry and physicochemical properties of this entire substituent dictate receptor affinity and selectivity.[2]
The Stereochemical Impact of the C6-Methyl Group
The absolute configuration ((R) or (S)) at the C6 position is expected to be a major determinant of biological activity. One enantiomer will likely orient the N1 and N4 substituents in a spatial arrangement that is optimal for binding to a specific target, while the other enantiomer will have a less favorable or inactive orientation.[3] The development of stereoselective synthetic methods is therefore crucial to isolate and evaluate the individual enantiomers.[8]
Comparative Data on Piperazinone Derivatives
The following table summarizes SAR data for representative piperazinone derivatives to illustrate the principles discussed. Note: These are not 6-methyl derivatives but serve to demonstrate the impact of N-substitutions.
| Compound ID | Core Scaffold | N1-Substituent | N4-Substituent/Other | Biological Activity | Potency (IC50/MIC) | Reference |
| Comp-1 | Piperazinone | 3-Trifluoromethylphenyl | 2-hydroxy-3-(3-ethoxyphenylcarbamoyl)oxypropyl | Antimycobacterial (M. kansasii) | MIC = 31.75 µM | [6] |
| Comp-2 | Piperazinone | 4-Fluorophenyl | 2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxypropyl | Antimycobacterial (M. kansasii) | MIC = 17.62 µM | [6] |
| Comp-3 | Piperazinone | 3-Chlorophenyl | 2-(4-chlorophenyl)-2-(carboxy-guanidine)acetate | Cytotoxic (HT-29 Colon Cancer) | IC50 > 500 µM | [9] |
| Comp-4 | Piperazinone | 3-Chlorophenyl | 2-(4-chlorophenyl)-2-(carboxy-imidazole)acetate | Cytotoxic (HT-29 Colon Cancer) | IC50 = 70.4 µM | [9] |
Analysis:
-
Comparing Comp-1 and Comp-2 , we see that substituting the N1-aryl ring from 3-CF3-phenyl to 4-F-phenyl, alongside a minor change in the N4 substituent, resulted in nearly a two-fold increase in antimycobacterial potency, highlighting the sensitivity of activity to N1-aryl electronics and substitution patterns.[6]
-
The data for Comp-3 and Comp-4 shows a dramatic increase in cytotoxicity when the terminal guanidine group is replaced with an imidazole group, demonstrating how modifications distal to the piperazinone core can profoundly influence biological activity.[9]
Experimental Protocols
General Synthesis of N-Aryl-6-Methylpiperazin-2-one Derivatives
A robust and versatile method for synthesizing N-aryl derivatives of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of a carbon-nitrogen bond between the piperazinone core and an aryl halide.
Workflow:
Step-by-Step Protocol:
-
Preparation: To an oven-dried reaction vessel, add the this compound starting material (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%), a phosphine ligand such as BINAP (4-10 mol%), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to yield the desired N-aryl-6-methylpiperazin-2-one derivative.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer agents.[6]
Workflow:
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer or HCT-116 colon cancer cells) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Expert Insights and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics. Based on the established principles of piperazine and piperazinone SAR, the path forward should focus on a systematic and stereochemically-aware approach.
-
Causality Behind SAR Trends: The recurring importance of N-aryl substituents with specific electronic and lipophilic properties points to their critical role in target engagement. Lipophilic, electron-poor aryl rings may enhance membrane permeability and engage in favorable interactions within hydrophobic binding pockets, while hydrogen bond acceptors/donors on the ring can provide crucial anchor points. The N4 substituent often dictates the 'address' of the molecule, guiding it to a specific class of receptors or enzymes.
-
Self-Validating Protocols: The described synthetic and biological protocols are self-validating systems. The synthesis must yield a product with confirmed structural integrity via NMR and mass spectrometry. The biological assay must include positive and negative controls to ensure that the observed effects are due to the compound's activity and not an artifact of the assay itself.
-
Future Research:
-
Stereoselective Synthesis: The foremost priority is the development of efficient synthetic routes to access the (S)- and (R)-enantiomers of this compound separately.[8]
-
Systematic Library Synthesis: Create parallel libraries of compounds where the N1 and N4 substituents are systematically varied for both the (S)- and (R)-scaffolds.
-
Broad Biological Screening: Screen these libraries against a diverse panel of targets, including cancer cell lines, microbial strains, and key CNS receptors, to identify novel activities.
-
Computational Modeling: Employ molecular docking and quantitative structure-activity relationship (QSAR) studies to build predictive models that can guide the design of more potent and selective derivatives.
-
By combining stereoselective synthesis with systematic biological evaluation, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for new and effective medicines.
References
- 1. This compound | 59701-83-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjhs.com [apjhs.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Evaluation of Novel Harmine Derivatives with 6-Piperazine Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6-Methylpiperazin-2-one: A Comparative Analysis Against Known GSK-3β Inhibitors in the Context of Neurodegenerative Disease Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide will delve into the rationale for targeting GSK-3β, a key kinase implicated in the pathogenesis of Alzheimer's disease and other neurological disorders[1]. We will present a detailed, self-validating experimental workflow for benchmarking the inhibitory potential of 6-methylpiperazin-2-one. This includes a step-by-step protocol for an in vitro kinase assay, data interpretation, and a direct comparison with well-characterized GSK-3β inhibitors.
The Rationale for Targeting GSK-3β in Neurodegenerative Disease
Glycogen Synthase Kinase-3 (GSK-3) is a multifunctional serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis[2]. The β isoform, GSK-3β, is particularly abundant in the central nervous system and its dysregulation is a key pathological feature in several neurodegenerative diseases, most notably Alzheimer's disease[1]. The hyperactivity of GSK-3β contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), and an increase in the production of amyloid-beta (Aβ) peptides, the primary component of senile plaques[1][3]. Consequently, the inhibition of GSK-3β has emerged as a promising therapeutic strategy to mitigate the progression of Alzheimer's disease[3][4]. A variety of small molecule inhibitors targeting GSK-3β have been developed, ranging from ATP-competitive to non-ATP-competitive inhibitors, each with distinct mechanisms of action and selectivity profiles[5][6].
Experimental Workflow for Comparative Inhibitor Analysis
The following section outlines a comprehensive, step-by-step methodology for the comparative benchmarking of this compound against a panel of known GSK-3β inhibitors. The described protocol is designed to be a self-validating system, ensuring the generation of robust and reproducible data.
Figure 1: Experimental workflow for the in vitro benchmarking of GSK-3β inhibitors.
Detailed Protocol: In Vitro GSK-3β Kinase Assay
This protocol is adapted from established luminescent kinase assay methodologies, such as the ADP-Glo™ or Kinase-Glo® assays, which measure the amount of ATP consumed or remaining after the kinase reaction[2][7].
Materials:
-
Purified recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
Known GSK-3β inhibitors (e.g., CHIR-99021, SB216763, Tideglusib)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and each known inhibitor in 100% DMSO. Create a series of dilutions in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Blank wells: Add kinase assay buffer and the corresponding concentration of DMSO without the inhibitor or enzyme.
-
Positive control (100% activity) wells: Add the diluted GSK-3β enzyme, substrate, and ATP in the kinase assay buffer with the corresponding concentration of DMSO.
-
Negative control (0% activity) wells: Add substrate and ATP in the kinase assay buffer without the enzyme.
-
Test compound wells: Add the diluted GSK-3β enzyme, substrate, ATP, and the desired concentration of this compound or the known inhibitors in the kinase assay buffer.
-
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP solution to all wells except the blank. The final volume in each well should be consistent (e.g., 50 µL).
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the enzymatic reaction to proceed[2].
-
Detection: After incubation, add the Kinase-Glo® reagent to all wells according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_negative_control) / (RLU_positive_control - RLU_negative_control)) where RLU is the Relative Luminescent Units.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Comparative Performance Analysis
The following table summarizes the hypothetical IC50 values obtained for this compound in comparison to well-established GSK-3β inhibitors. The data for the known inhibitors are based on values reported in the scientific literature.
| Inhibitor | Type | IC50 (nM) | Reference |
| This compound | ATP-competitive (Hypothetical) | 120 | This Study |
| CHIR-99021 | ATP-competitive | 3-10 | [3] |
| SB216763 | ATP-competitive | 34 | [8] |
| Tideglusib | Non-ATP-competitive (Irreversible) | 60 | [5] |
| AR-A014418 | ATP-competitive | 104 | [5] |
Discussion and Interpretation of Results
The hypothetical data presented in the comparative table suggests that this compound is a potent inhibitor of GSK-3β with an IC50 value of 120 nM. While not as potent as the highly selective inhibitor CHIR-99021, its inhibitory activity is comparable to that of AR-A014418 and in a similar range to other established GSK-3β inhibitors like SB216763 and Tideglusib[5][8]. The piperazinone scaffold is a key structural feature in many bioactive compounds, and the introduction of a methyl group provides a point for further structural modifications to potentially improve potency and selectivity[9].
The mechanism of inhibition (e.g., ATP-competitive vs. non-ATP-competitive) for this compound would need to be determined through further kinetic studies. Understanding the binding mode is crucial for lead optimization. Non-ATP competitive inhibitors, such as Tideglusib, can offer advantages in terms of selectivity, as the ATP-binding pocket is highly conserved across many kinases[3].
The GSK-3β Signaling Pathway and the Role of Inhibitors
The diagram below illustrates the central role of GSK-3β in the Wnt/β-catenin signaling pathway and its involvement in tau phosphorylation. Inhibition of GSK-3β can restore downstream signaling and prevent the pathological hyperphosphorylation of tau.
Figure 2: Simplified diagram of GSK-3β's role in Wnt signaling and Tau phosphorylation, and the point of intervention for inhibitors.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the benchmarking of this compound against known GSK-3β inhibitors. The presented experimental protocols and comparative data analysis demonstrate a robust methodology for evaluating novel inhibitor candidates. Our hypothetical findings position this compound as a promising scaffold for the development of new therapeutics targeting GSK-3β.
Future work should focus on:
-
Confirming the inhibitory activity of this compound in cell-based assays to assess its cellular permeability and efficacy in a more physiological context.
-
Determining the kinetic mechanism of inhibition to understand its binding mode.
-
Conducting selectivity profiling against a panel of other kinases to assess its specificity.
-
Exploring structure-activity relationships (SAR) by synthesizing and testing analogs of this compound to optimize potency and other pharmacological properties.
By following the rigorous scientific approach outlined in this guide, researchers can effectively evaluate and advance novel chemical entities with the potential to address the significant unmet medical need in neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]
- 7. promega.com [promega.com]
- 8. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 59701-83-6 | Benchchem [benchchem.com]
A Comparative Guide to the Pharmacokinetic Properties of 6-Methylpiperazin-2-one Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically effective drug is paved with rigorous evaluation. Among the most critical hurdles is the characterization of a compound's pharmacokinetic profile—what the body does to the drug. This guide provides an in-depth comparison of the pharmacokinetic properties of 6-methylpiperazin-2-one derivatives, a scaffold of significant interest in modern medicinal chemistry.
The versatile structure of piperazine and its derivatives allows for the creation of new bioactive molecules for a wide range of diseases.[1][2][3] These derivatives can often be modified to achieve desired pharmacological activity and frequently result in greater water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1]
Due to the limited publicly available pharmacokinetic data on a specific this compound derivative, this guide will utilize Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor with a related heterocyclic scaffold, as a primary comparator. Trelagliptin's well-documented ADME profile provides a valuable benchmark for assessing the potential of novel this compound derivatives.[4][5][6][7][8] This approach allows for a robust discussion of the experimental methodologies used to evaluate these critical drug-like properties.
The Significance of the this compound Scaffold
The this compound moiety is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. This structure offers a unique combination of rigidity and functional handles for chemical modification, making it an attractive scaffold in drug design. Its incorporation into larger molecules can influence key properties such as solubility, polarity, and the ability to form hydrogen bonds with biological targets, all of which have a profound impact on a compound's pharmacokinetic behavior.[1][9] Piperazine derivatives have been successfully developed as inhibitors of the DPP-4 enzyme, which is a target for the treatment of type 2 diabetes.
Comparative Framework: Introducing Trelagliptin
Trelagliptin is a potent and selective DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus.[4][10][11] It is distinguished by its once-weekly dosing regimen, a direct consequence of its favorable pharmacokinetic properties, including a long elimination half-life.[4][6] While not a direct derivative of this compound, its structure contains a piperidine ring, a related nitrogen-containing heterocycle. The extensive clinical and preclinical data available for Trelagliptin make it an excellent case study for illustrating the pharmacokinetic parameters that are critical for the successful development of new chemical entities.
Comprehensive Evaluation of Pharmacokinetic Properties: A Methodological Overview
A thorough understanding of a drug candidate's ADME profile is essential for predicting its in vivo performance and potential for clinical success.[12][13] A suite of in vitro assays is typically employed in the early stages of drug discovery to assess these properties efficiently.[12]
Absorption
For orally administered drugs, absorption from the gastrointestinal tract into the bloodstream is the first critical step. Poor oral absorption can lead to insufficient drug exposure at the target site.
-
Key Experimental Assay: Caco-2 Permeability Assay The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[7] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions and express key transporter proteins, providing a valuable tool for predicting in vivo drug absorption.[7]
Distribution
Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution to various tissues and the degree of binding to plasma proteins are key determinants of its efficacy and potential for off-target effects.
-
Key Experimental Assay: Plasma Protein Binding (PPB) Assay The binding of a drug to plasma proteins, primarily albumin, can significantly impact its pharmacokinetic and pharmacodynamic properties.[10] Only the unbound (free) fraction of the drug is available to interact with its target and exert a therapeutic effect.[10] Equilibrium dialysis is a common method for determining the extent of plasma protein binding.[14]
Metabolism
Metabolism refers to the biochemical transformation of a drug by enzymes in the body, primarily in the liver. Metabolic stability is a crucial parameter, as rapid metabolism can lead to a short duration of action and the formation of potentially toxic metabolites.
-
Key Experimental Assay: Microsomal Stability Assay This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily.[6] The rate of disappearance of the parent compound over time provides an indication of its intrinsic clearance.[6]
Excretion
The final step in a drug's journey through the body is its elimination, primarily through the kidneys (urine) or the liver (bile and feces). The rate and route of excretion determine the drug's half-life and dosing frequency.
-
In Vivo Studies: While in vitro assays provide valuable predictive data, definitive information on excretion pathways is typically obtained from in vivo pharmacokinetic studies in animal models.[15]
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters for our comparator, Trelagliptin, and provides a hypothetical profile for a representative this compound derivative (Compound X) for illustrative purposes.
| Parameter | Trelagliptin | Compound X (Hypothetical) | Significance |
| Oral Bioavailability (F) | High | Moderate to High | Percentage of the administered dose that reaches systemic circulation. |
| Plasma Protein Binding | Low to moderate | Moderate | Influences the free drug concentration available for therapeutic effect. |
| Metabolism | Minimally metabolized | Primarily hepatic (CYP-mediated) | Determines the rate of drug clearance and potential for drug-drug interactions. |
| Elimination Half-life (t½) | ~54.3 hours[4] | 8-12 hours | Time taken for the plasma concentration of the drug to reduce by half. |
| Primary Route of Excretion | Renal (unchanged drug)[4] | Hepatic and Renal | Dictates the main pathway of drug elimination from the body. |
In-depth Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key in vitro ADME assays discussed.
Microsomal Stability Assay Protocol
This assay assesses a compound's susceptibility to metabolism by liver enzymes.[16]
Materials and Equipment:
-
Liver microsomes (human or animal)
-
Test compounds and positive control compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trelagliptin - Wikipedia [en.wikipedia.org]
- 5. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Trelagliptin - Takeda - AdisInsight [adisinsight.springer.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound | 59701-83-6 | Benchchem [benchchem.com]
- 16. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
